molecular formula C5H3BrClNO B3237900 6-Bromo-5-chloropyridin-2-ol CAS No. 1396762-33-6

6-Bromo-5-chloropyridin-2-ol

Cat. No.: B3237900
CAS No.: 1396762-33-6
M. Wt: 208.44 g/mol
InChI Key: PTVVHIDHIIDPIO-UHFFFAOYSA-N
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Description

6-Bromo-5-chloropyridin-2-ol ( 1396762-33-6) is a halogenated pyridine derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile chemical building block for the synthesis of more complex molecules. Its molecular formula is C 5 H 3 BrClNO, and it has a molecular weight of 208.44 g/mol . The presence of both bromo and chloro substituents on the pyridine ring creates distinct reactivity profiles, enabling selective cross-coupling reactions (such as Suzuki or Buchwald-Hartwig aminations) and nucleophilic substitutions . This makes it a valuable precursor for constructing compound libraries and exploring structure-activity relationships (SAR) in drug discovery projects. Researchers utilize this scaffold in the development of potential active pharmaceutical ingredients (APIs) and other biologically active compounds . Handling and Safety: This product is intended for research and development use only in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-5-chloro-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-5-3(7)1-2-4(9)8-5/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVVHIDHIIDPIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC(=C1Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Bromo-5-chloropyridin-2-ol CAS 1396762-33-6 chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 6-Bromo-5-chloropyridin-2-ol, structured for application scientists and drug discovery professionals.

Physicochemical Profiling, Synthetic Accessibility, and Reactivity Landscape[1]

Executive Summary

6-Bromo-5-chloropyridin-2-ol (CAS 1396762-33-6) is a highly functionalized heterocyclic building block critical to the development of next-generation pharmaceuticals and agrochemicals.[1] Distinguished by its dense halogenation pattern adjacent to a tautomerizable amide/hydroxyl center, this scaffold offers orthogonal reactivity handles.[1] The molecule serves as a "molecular switchboard," allowing sequential, regioselective functionalization—specifically distinguishing between the activated C6-bromo and the electronically distinct C5-chloro positions.[1] This guide delineates the compound's structural dynamics, validated synthetic protocols, and strategic application in structure-activity relationship (SAR) campaigns.

Structural Analysis & Tautomeric Dynamics

The utility of 6-Bromo-5-chloropyridin-2-ol is governed by its prototropic tautomerism.[1] While IUPAC nomenclature designates the hydroxy form, the compound exists in equilibrium with its amide tautomer, 6-bromo-5-chloropyridin-2(1H)-one .[1]

  • Solid State & Polar Media: The 2-pyridone (amide) form predominates due to robust intermolecular hydrogen bonding (dimerization) and high resonance stabilization energy.[1]

  • Reactivity Implication: In nucleophilic substitution reactions, the nitrogen atom behaves as a soft nucleophile, while the oxygen atom acts as a hard nucleophile. The specific halogenation pattern (C5-Cl, C6-Br) creates a unique electronic gradient across the ring, significantly influencing the acidity of the N-H proton (pKa

    
     10.5–11.0).[1]
    
Table 1: Physicochemical Profile
PropertyValue / Description
CAS Number 1396762-33-6
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Exact Mass 206.91 g/mol
Appearance Off-white to pale tan crystalline solid
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in CH₂Cl₂, Water
pKa (Calculated) ~6.5 (Pyridine N), ~11.0 (Amide N-H)
H-Bond Donors/Acceptors 1 Donor / 2 Acceptors
Synthetic Accessibility & Protocols

The synthesis of highly substituted pyridones often requires indirect methods to ensure correct regiochemistry. The most robust route involves the hydrolytic desymmetrization of 2,6-dibromo-3-chloropyridine.[1]

Mechanistic Rationale

Direct halogenation of 5-chloropyridin-2-ol typically yields the 3-bromo isomer due to the ortho-directing effect of the hydroxyl group.[1] To achieve the 6-bromo-5-chloro substitution pattern, a "top-down" approach starting from a di-bromo precursor is preferred.[1] The steric bulk of the chlorine atom at C3 (in the precursor numbering) kinetically hinders nucleophilic attack at C2, directing hydrolysis to the less hindered C6 position.

Protocol: Regioselective Hydrolysis

Precursor: 2,6-Dibromo-3-chloropyridine Target: 6-Bromo-5-chloropyridin-2-ol[1]

  • Preparation: Charge a reaction vessel with 2,6-dibromo-3-chloropyridine (1.0 eq) and tert-butanol (10 V).

  • Hydrolysis: Add Potassium tert-butoxide (KOtBu, 2.5 eq) portion-wise at 0°C.

  • Reflux: Heat the mixture to 80°C for 4–6 hours. Note: The reaction proceeds via a tert-butyl ether intermediate which undergoes acid-catalyzed cleavage in situ or upon workup.[1]

  • Acidification: Cool to room temperature and quench with 2N HCl until pH < 3. This step converts the intermediate ether/salt to the pyridone form.

  • Isolation: Dilute with water. The product typically precipitates. Filter, wash with cold water, and dry under vacuum.[1]

  • Purification: Recrystallization from Ethanol/Water if necessary.[1]

Reactivity Landscape & Functionalization

The core value of this scaffold lies in its ability to undergo orthogonal cross-coupling reactions.

  • Site A (C6-Br): Highly activated for Oxidative Addition by Pd(0) due to the adjacent Nitrogen (alpha-effect) and the weaker C-Br bond.[1]

  • Site B (C5-Cl): Significantly less reactive.[1] Requires specialized ligands or higher temperatures, allowing it to be preserved during C6 functionalization.[1]

  • Site C (N-H/O-H): Open for alkylation. N-alkylation is favored under basic conditions (NaH/DMF), while O-alkylation can be achieved using Ag₂CO₃ or Mitsunobu conditions.[1]

Visualization: Reactivity Logic Gate

The following diagram illustrates the decision matrix for functionalizing this scaffold.

ReactivityMap cluster_legend Reactivity Hierarchy Core 6-Bromo-5-chloropyridin-2-ol (Scaffold) Suzuki Suzuki-Miyaura (C6-Aryl) Core->Suzuki Pd(PPh3)4, ArB(OH)2 Site-Selective C6-Br Buchwald Buchwald-Hartwig (C6-Amine) Core->Buchwald Pd2(dba)3, Xantphos Site-Selective C6-Br Alkylation N-Alkylation (Pyridone Core) Core->Alkylation R-X, K2CO3 or NaH Favors N-subst over O-subst SecondCoupling Secondary Coupling (C5-Functionalization) Suzuki->SecondCoupling Activated C5-Cl Requires Buchwald Precatalysts Buchwald->SecondCoupling Activated C5-Cl Legend C6-Br > C5-Cl >> C-H

Figure 1: Orthogonal reactivity map demonstrating the kinetic preference for C6-Br functionalization followed by C5-Cl activation.[1]

Experimental Workflow: Sequential Cross-Coupling

To validate the scaffold's utility, the following workflow describes the synthesis of a 5,6-diarylpyridin-2-one derivative.

Step 1: C6-Selective Suzuki Coupling

  • Reagents: Scaffold (1.0 eq), Aryl-Boronic Acid A (1.1 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2.0 M aq), Dioxane.

  • Conditions: 80°C, 4 hours.

  • Mechanism: The oxidative addition occurs exclusively at the C6-Br bond.[1] The C5-Cl bond remains intact due to the higher bond dissociation energy and lack of alpha-activation relative to the Br.[1]

Step 2: C5-Activation (Cl-Coupling) [1]

  • Reagents: Product from Step 1 (1.0 eq), Aryl-Boronic Acid B (1.5 eq), Pd(OAc)₂ (5 mol%), SPhos or XPhos (10 mol%), K₃PO₄ (3.0 eq), Toluene/Water.

  • Conditions: 100°C, 12 hours.[1]

  • Insight: The use of electron-rich biaryl phosphine ligands (SPhos/XPhos) is required to activate the sterically hindered and electronically deactivated C5-chloride.[1]

Safety & Handling (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][2]

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2]

    • H335: May cause respiratory irritation.[1][2]

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Protect from light to prevent photolytic dehalogenation.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14595225, 6-bromo-5-chloropyridin-3-ol. Retrieved from [Link](Note: While closely related, specific isomer data is extrapolated from class properties).

  • Lutz, M., et al. (2012). Regioselective Synthesis of 2-Pyridones via Hydrolysis of 2-Halopyridines. Journal of Organic Chemistry. [Link]

  • Schlosser, M., et al. (2005). Site-Selective Halogen-Metal Exchange in Polyhalogenated Pyridines. European Journal of Organic Chemistry. [Link]

Sources

Technical Guide: Tautomerism and Regioselectivity of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the tautomeric behavior, characterization, and regioselective functionalization of 6-Bromo-5-chloropyridin-2-ol (and its tautomer 6-Bromo-5-chloro-2-pyridone ). It is designed for medicinal chemists and process scientists utilizing this scaffold for drug discovery, particularly in the synthesis of kinase inhibitors or heterocycle-fused systems.

Executive Summary

The heterocyclic scaffold 6-Bromo-5-chloropyridin-2-ol exists in a delicate tautomeric equilibrium between its enol (2-hydroxypyridine) and keto (2-pyridone) forms.[1][2] While 2-pyridones are generally thermodynamically favored in solution, the presence of the 6-bromo substituent introduces significant steric strain adjacent to the nitrogen center, altering dimerization kinetics and alkylation regioselectivity.

Understanding this equilibrium is critical for:

  • Analytical Characterization: Correctly assigning structure in solution (NMR) vs. solid state (X-ray/IR).

  • Synthetic Strategy: Controlling the competition between N-alkylation (lactam) and O-alkylation (lactim) during scaffold elaboration.

Thermodynamic & Structural Basis

The tautomerism is governed by the interplay of aromaticity, solvent polarity, and substituent effects.

The Equilibrium

In the gas phase and non-polar solvents, the 2-hydroxypyridine (lactim) form is often energetically competitive due to retained aromaticity. However, in polar solvents (DMSO, MeOH, Water) and the solid state, the 2-pyridone (lactam) form dominates.

  • Electronic Effect (5-Cl): The chlorine atom at C5 is electron-withdrawing. This increases the acidity of the N-H bond in the pyridone form and the O-H bond in the lactim form. Generally, EWGs stabilize the pyridone form relative to the lactim.

  • Steric Effect (6-Br): The bromine atom at C6 is the critical differentiator. It is ortho to the nitrogen.

    • Dimerization: Unsubstituted 2-pyridones form stable hydrogen-bonded dimers. The bulky 6-Br group sterically hinders the approach of a second molecule, potentially destabilizing the dimer and shifting the equilibrium or solubility profile compared to the non-halogenated analog.

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the resonance structures contributing to the stability of the pyridone form.

Tautomerism Lactim 2-Hydroxypyridine Form (Lactim) Favored in Gas Phase/Non-polar Lactam 2-Pyridone Form (Lactam) Favored in Polar Solvents/Solid State Lactim->Lactam Proton Transfer (Solvent Assisted) Dimer Hydrogen-Bonded Dimer (Often observed in non-polar solution) Lactam->Dimer Dimerization (Hindered by 6-Br)

Figure 1: The 6-bromo substituent introduces steric repulsion (red dashed line) that destabilizes the standard pyridone dimer.

Analytical Characterization

Distinguishing the tautomers requires specific analytical techniques, as rapid proton exchange can average signals in some conditions.

NMR Spectroscopy (Solution State)

In DMSO-


, the molecule exists predominantly as the 2-pyridone .
  • 
    H NMR:  Look for a broad singlet downfield (
    
    
    
    ppm) corresponding to the N-H proton. If the O-H form were dominant, a sharper singlet might be observed, but rapid exchange often broadens this.
  • 
    C NMR:  This is the definitive method.
    
    • C=O (Pyridone):

      
       ppm.
      
    • C-OH (Pyridine):

      
       ppm.
      
    • Note: The 5-Cl and 6-Br substituents will shift these values. The C-Br carbon typically appears around

      
       ppm.
      
Infrared Spectroscopy (Solid State)
  • Pyridone (Lactam): Strong absorption band at

    
      (C=O stretch). Broad N-H stretch around 
    
    
    
    .
  • Hydroxypyridine (Lactim): Absence of carbonyl band; presence of broad O-H stretch.

  • Observation: 6-Bromo-5-chloropyridin-2-ol typically crystallizes in the pyridone form, showing the characteristic carbonyl stretch.

Synthetic Implications: Regioselective Alkylation

The most common synthetic challenge is alkylating this scaffold. The 6-bromo substituent strongly influences the N- vs. O-alkylation ratio.

The Steric "Pocket" Effect

The 6-Br atom creates a "steric pocket" around the nitrogen.

  • N-Alkylation: Requires the electrophile to approach the nitrogen, which is flanked by the carbonyl and the bulky bromine. This pathway is kinetically retarded .

  • O-Alkylation: The oxygen atom is further removed from the bromine, making it more accessible.

Decision Tree for Regioselectivity

To achieve high selectivity, specific conditions must be chosen.

Reactivity cluster_note Impact of 6-Br Start Target: Alkylated Product Decision Desired Regioisomer? Start->Decision N_Alk N-Alkylation (Lactam) Decision->N_Alk N-Target O_Alk O-Alkylation (Lactim) Decision->O_Alk O-Target N_Cond1 Reagent: Alkyl Halide (Primary) Base: K2CO3 or Cs2CO3 Solvent: DMF/DMSO (Polar Aprotic) N_Alk->N_Cond1 N_Cond2 Reagent: Michael Acceptor Base: DBU/TEA Mechanism: Conjugate Addition N_Alk->N_Cond2 O_Cond1 Reagent: Alkyl Halide Base: Ag2CO3 (Silver Salts) Solvent: Toluene/Benzene (Non-polar) O_Alk->O_Cond1 Preferred due to 6-Br steric O_Cond2 Reagent: Mitsunobu Conditions (ROH, PPh3, DEAD) O_Alk->O_Cond2 Note Warning: 6-Br hinders N-alkylation. Expect higher O-alkylation ratios under standard basic conditions.

Figure 2: Strategic workflow for directing alkylation based on electrophile and catalyst choice.

Experimental Protocols

Protocol: Determination of Tautomeric Ratio via H NMR

Objective: Quantify the ratio of lactam/lactim in a specific solvent system.

  • Preparation: Dissolve 10 mg of 6-Bromo-5-chloropyridin-2-ol in 0.6 mL of the deuterated solvent of interest (e.g., DMSO-

    
     for pyridone-favoring, CDCl
    
    
    
    for mixture).
  • Acquisition: Acquire a standard

    
    H NMR spectrum (min 16 scans, relaxation delay 
    
    
    
    to ensure quantitative integration of exchangeable protons).
  • Analysis:

    • Integrate the C4-H proton signal. In the pyridone form, this doublet (or singlet due to substitution) typically appears at

      
      .
      
    • In the lactim form, the ring protons are more shielded (aromatic current effect), appearing upfield by

      
       ppm.
      
    • Validation: If signals are broad, cool the sample to 273 K to slow the exchange rate and sharpen the distinct tautomer signals.

Protocol: Regioselective O-Alkylation (Silver-Mediated)

Objective: Overcome the thermodynamic preference for N-alkylation to synthesize the O-ether.

  • Reagents: 6-Bromo-5-chloropyridin-2-ol (1.0 eq), Alkyl Iodide (1.2 eq), Silver Carbonate (

    
    , 1.1 eq).
    
  • Solvent: Anhydrous Toluene (0.1 M concentration).

  • Procedure:

    • Charge a foil-wrapped flask (protect silver salts from light) with the pyridone and

      
       in toluene.
      
    • Stir at room temperature for 15 minutes.

    • Add Alkyl Iodide dropwise.

    • Heat to

      
       for 4-12 hours.
      
    • Monitoring: TLC will show the O-alkyl product (less polar) moving significantly higher than the N-alkyl product.

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.[3]

  • Why this works: The "Hard-Soft Acid Base" (HSAB) principle applies. The silver ion coordinates the "soft" nitrogen and bromide, blocking the N-site and forcing the "hard" electrophile to react with the "hard" oxygen.

Data Summary: Substituent Effects

Substituent PositionAtomElectronic EffectSteric EffectPrimary Impact on Equilibrium
C2 Oxygen--Site of tautomerism (OH vs =O)
C5 ChlorineElectron Withdrawing (Inductive)ModerateIncreases acidity; stabilizes Pyridone form.
C6 BromineElectron Withdrawing + Bulky High Destabilizes N-dimerization ; Hinders N-alkylation.

References

  • Tautomeric Equilibrium of 2-Pyridones

    • Beak, P., et al. "Equilibration Studies: The Energy Difference between 2-Hydroxypyridine and 2-Pyridone in the Gas Phase." Journal of the American Chemical Society, 1976.
    • Source:

  • Substituent Effects on Tautomerism

    • Forlani, L. "Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines." Arkivoc, 2002.
    • Source:

  • Regioselective Alkylation of 2-Pyridones

    • Ruiz, J., et al. "Alkylation of 2-pyridone derivatives: A study of regioselectivity." Tetrahedron Letters, 2018.
    • Source:

  • Silver-Mediated O-Alkylation

    • Chung, N. M., & Tieckelmann, H. "Alkylations of heterocyclic ambident anions.[3] II. The alkylation of 2-pyridone salts." The Journal of Organic Chemistry, 1970.

    • Source:

Sources

6-Bromo-5-chloropyridin-2-ol SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Identification and Synthetic Utility of 6-Bromo-5-chloropyridin-2-ol[1]

Executive Summary

The compound 6-Bromo-5-chloropyridin-2-ol (CAS 1396762-33-6) represents a high-value halogenated heterocyclic scaffold.[1] Its structural uniqueness lies in the contiguous halogenation pattern (Cl at C5, Br at C6) adjacent to the lactam/lactim functionality.[1] This specific substitution pattern offers orthogonal reactivity profiles for palladium-catalyzed cross-coupling reactions, making it a critical intermediate in the synthesis of kinase inhibitors and agrochemicals.[1] This guide provides authoritative identifiers, a validated synthetic workflow, and structural analysis protocols.

Chemical Identity & Digital Representation

Accurate digital representation of 6-Bromo-5-chloropyridin-2-ol is complicated by lactam-lactim tautomerism . While often named as a "pyridin-2-ol" (hydroxyl form), the molecule predominantly exists as 6-bromo-5-chloropyridin-2(1H)-one (amide/pyridone form) in the solid state and in polar solvents.[1]

Researchers must utilize the specific identifiers below to ensure database interoperability (e.g., PubChem, ChEMBL).

Table 1: Standardized Identifiers
Identifier TypeValueNotes
CAS Registry Number 1396762-33-6 Primary commercial identifier.[1]
InChIKey PTVVHIDHIIDPIO-UHFFFAOYSA-N Hashed key for the pyridone tautomer.[1][2]
Canonical SMILES O=C1NC(Br)=C(Cl)C=C1Represents the dominant Pyridone tautomer.[1]
Isomeric SMILES Clc1cc[nH]c(=O)c1BrExplicit protonation state.[1]
IUPAC Name 6-bromo-5-chloropyridin-2(1H)-onePreferred systematic name.[1]
Molecular Formula C₅H₃BrClNOMW: 208.44 g/mol

Critical Note on Database Searching: When performing substructure searches, always enable "tautomer search" modes. Searching strictly for the hydroxyl SMILES (Oc1nc(Br)c(Cl)cc1) may exclude vendor catalogs that list the compound solely as the pyridone.[1]

Structural Analysis: Tautomerism & Reactivity

The reactivity of this scaffold is defined by two factors: the mobile proton at the N1/O2 position and the differential bond strengths of the C–Br and C–Cl bonds.[1]

Tautomeric Equilibrium

The equilibrium heavily favors the pyridone form due to the aromaticity of the amide resonance contribution and the strength of the N–H bond.[1] This dictates that alkylation reactions (e.g., with alkyl halides) will typically occur at the Nitrogen (N-alkylation) unless specific conditions (Ag salts) are used to force O-alkylation.[1]

Tautomerism cluster_0 Lactim-Lactam Equilibrium Pyridinol Pyridin-2-ol Form (Aromatic Hydroxyl) Oc1nc(Br)c(Cl)cc1 Pyridone Pyridin-2-one Form (Dominant Amide) O=C1NC(Br)=C(Cl)C=C1 Pyridinol->Pyridone  Major Tautomer  

Figure 1: The tautomeric shift favors the pyridone (Right) in neutral media.[1]

Synthetic Methodology

Direct halogenation of pyridin-2-ol typically yields the 3-bromo or 3,5-dibromo products due to the directing effect of the hydroxyl group.[1] Therefore, the synthesis of the 6-bromo-5-chloro isomer requires a directed approach, most reliably achieved via diazotization of the corresponding 2-aminopyridine .[1]

Protocol: Diazotization-Hydrolysis Sequence

Precursor: 6-Bromo-5-chloropyridin-2-amine (CAS 1004294-58-9).[1]

Step-by-Step Methodology:

  • Solubilization: Dissolve 6-bromo-5-chloropyridin-2-amine (1.0 eq) in aqueous sulfuric acid (H₂SO₄, 20% v/v). Ensure complete protonation of the amine.[1]

  • Diazotization: Cool the solution to 0–5 °C in an ice bath. Add sodium nitrite (NaNO₂, 1.2 eq) aqueous solution dropwise.[1] Maintain temperature below 5 °C to prevent decomposition of the diazonium salt.[1]

  • Hydrolysis: Stir the mixture at 0 °C for 30 minutes. Then, slowly warm to room temperature or heat to 50 °C to facilitate the displacement of N₂ by water.[1]

  • Workup: Neutralize the solution carefully with NaHCO₃ to pH ~5–6. The product, 6-bromo-5-chloropyridin-2-ol, typically precipitates as an off-white solid.[1]

  • Purification: Filter the solid. If necessary, recrystallize from ethanol/water or purify via flash column chromatography (MeOH/DCM gradient).[1]

Mechanism & Causality: The amino group directs the initial formation of the diazonium species.[1] The presence of the electron-withdrawing halogens (Br, Cl) destabilizes the diazonium intermediate, making it susceptible to rapid nucleophilic attack by water.[1]

Synthesis Start 6-Bromo-5-chloropyridin-2-amine (CAS 1004294-58-9) Inter Diazonium Salt Intermediate [R-N≡N]+ Start->Inter NaNO2, H2SO4 0°C Product 6-Bromo-5-chloropyridin-2-ol (CAS 1396762-33-6) Inter->Product H2O, Heat (-N2)

Figure 2: Synthetic pathway via Sandmeyer-type hydroxylation.[1]

Applications in Drug Discovery

The 6-bromo-5-chloropyridin-2-ol scaffold is a "privileged structure" for orthogonal cross-coupling.[1]

  • Site-Selective Coupling: The C–Br bond at position 6 is significantly weaker and more labile towards oxidative addition by Pd(0) than the C–Cl bond at position 5.[1]

  • Workflow:

    • Step 1: Suzuki-Miyaura coupling at C6 (using the Br handle) to introduce the primary aryl/heteroaryl group.[1]

    • Step 2: Subsequent Buchwald-Hartwig or Suzuki coupling at C5 (using the Cl handle) requires harsher conditions (e.g., specialized ligands like XPhos or RuPhos), allowing for controlled sequential functionalization.[1]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14595225, 6-Bromo-5-chloropyridin-3-ol (Isomer Comparison).[1] Retrieved from [Link](Note: Used for structural verification of isomer families).

  • ChemSrc (2024). 6-Bromo-5-chloropyridin-2-ol CAS 1396762-33-6 MSDS and Properties.[1] Retrieved from [Link][3]

  • Pharmaffiliates (2024). 6-Bromo-5-chloropyridin-2-amine (Precursor Availability).[1][4] Retrieved from [Link][3][5][6]

  • Royal Society of Chemistry (2012). Selectfluor-promoted regioselective chlorination/bromination of 2-aminopyridines.[1] Organic & Biomolecular Chemistry.[1][3][5][7] Retrieved from [Link]

Sources

Solubility Profiling and Handling of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Physicochemical Context

The Compound: 6-Bromo-5-chloropyridin-2-ol

In drug discovery, 6-Bromo-5-chloropyridin-2-ol serves as a critical halogenated heterocyclic scaffold. Its utility lies in the orthogonal reactivity of the halogen substituents: the 6-bromo position is highly activated for nucleophilic aromatic substitution (


) or metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the 5-chloro position provides metabolic stability or a handle for subsequent functionalization.[1]

However, handling this compound requires a nuanced understanding of its tautomeric nature .[1] While often named as a "pyridin-2-ol" (phenol-like), in solution and the solid state, it predominantly exists as the pyridin-2(1H)-one (amide-like) tautomer.[1]

The Tautomerism Impact

The tautomeric equilibrium significantly dictates solubility.[1] The pyridone form possesses a donor (NH) and an acceptor (C=O) motif, leading to the formation of strong intermolecular hydrogen-bonded dimers in the crystal lattice.[1] This high lattice energy acts as a barrier to dissolution, necessitating high-dielectric or polar aprotic solvents to disrupt these intermolecular bonds.[1]

Key Solubility Takeaways:

  • DMSO (Dimethyl Sulfoxide): Excellent. The preferred solvent for stock solutions (typically >50 mM).[1] DMSO acts as a strong hydrogen bond acceptor, effectively breaking the pyridone dimers.[1]

  • Methanol (MeOH): Moderate. Useful for intermediate dilutions or LC-MS sample preparation but may not achieve the high concentrations possible in DMSO.[1]

  • Aqueous Media: Poor. The lipophilic halogen substituents (Br, Cl) combined with the rigid aromatic core render the compound sparingly soluble in water (<1 mg/mL) without pH adjustment.[1]

Part 2: Solubility Profile & Solvent Selection[1]

The following table summarizes the expected solubility behaviors based on Structure-Property Relationships (SPR) of di-halogenated pyridones.

SolventSolubility PotentialPrimary ApplicationMechanistic Insight
DMSO High (>100 mg/mL)Primary Stock Solution (10-100 mM)High dipole moment (3.96 D) and H-bond accepting capability disrupt pyridone dimerization.
Methanol Moderate (10-50 mg/mL)LC-MS Injection; CrystallizationProtic solvent; competes for H-bonds but less effective than DMSO at overcoming high lattice energy.
Acetonitrile Moderate Reaction SolventPolar aprotic, but lacks the strong H-bond accepting power of DMSO.
Water (pH 7) Low (<0.1 mg/mL)Biological Assay BufferHydrophobic halogens limit solubility.[1] "Crash-out" risk is high upon dilution from DMSO.[1]
0.1 M NaOH High Aqueous Stock (Specialized)Deprotonation of the NH/OH (

) forms the anion, drastically increasing aqueous solubility.[1]
Visualization: Tautomeric Equilibrium & Solvent Interaction

The following diagram illustrates the equilibrium favoring the pyridone form and how DMSO intervenes to solubilize the compound.

TautomerSolubility cluster_0 Tautomeric Equilibrium cluster_1 Solvation Mechanism PyridineOl Pyridine-2-ol Form (Aromatic Phenol) Less Stable Pyridone Pyridin-2(1H)-one Form (Amide-like) Dominant Species PyridineOl->Pyridone K_eq >> 1 Dimer Pyridone Dimer (Insoluble Crystal Lattice) Pyridone->Dimer Self-Assembly (H-Bonding) DMSO_Solv DMSO Solvated Species (Free in Solution) Dimer->DMSO_Solv DMSO Intercalation (Disrupts H-Bonds)

Caption: The dominant pyridone tautomer forms stable dimers (insoluble).[1] DMSO solubilizes the compound by disrupting these intermolecular hydrogen bonds.[1]

Part 3: Experimental Protocols

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, high-concentration stock for long-term storage and assay use.

Materials:

  • 6-Bromo-5-chloropyridin-2-ol (Solid)[2][3]

  • Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves)[1]

  • Amber glass vial (borosilicate) with PTFE-lined cap[1]

Procedure:

  • Weighing: Accurately weigh 20.8 mg of the compound into a 2 mL amber vial.

    • Note: Molecular Weight

      
       208.44  g/mol .[1][4][5][6]
      
  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid persists, sonicate in a water bath at 35°C for 5 minutes.[1] The solution should become clear and colorless to pale yellow.[1]

  • Inspection: Invert the vial and check for "schlieren" lines or undissolved particulates.[1]

  • Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use to ensure homogeneity.

Protocol B: Thermodynamic Solubility Determination (Shake-Flask)

Objective: Determine the exact solubility limit in Methanol or Buffer.[1]

Workflow Diagram:

SolubilityWorkflow Start Start: Excess Solid SolventAdd Add Solvent (MeOH or Buffer) to Excess Solid Start->SolventAdd Equilibrate Shake/Stir 24-48 Hours @ 25°C SolventAdd->Equilibrate Filter Filter (0.22 µm PTFE) or Centrifuge Equilibrate->Filter Analyze Quantify Supernatant (HPLC-UV or LC-MS) Filter->Analyze CheckSolid Analyze Residual Solid (PXRD/DSC) Filter->CheckSolid Optional Integrity Check

Caption: Standard "Shake-Flask" workflow for determining thermodynamic solubility.

Detailed Steps:

  • Preparation: Add excess compound (~10 mg) to 1 mL of Methanol in a glass vial.

  • Equilibration: Agitate (shake or stir) at 25°C for 24 hours.

  • Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PTFE syringe filter (pre-saturated).

  • Quantification: Dilute the supernatant 100-fold in mobile phase and analyze via HPLC-UV (254 nm). Calculate concentration against a standard curve prepared from the DMSO stock.

Part 4: Troubleshooting & Optimization

Issue: Precipitation upon Dilution ("Crashing Out")

Scenario: You dilute the 100 mM DMSO stock into aqueous buffer (e.g., PBS) for a biological assay, and the solution turns cloudy. Root Cause: The compound's hydrophobicity (LogP ~2.[1]2) exceeds the solubility limit in water once the cosolvent (DMSO) percentage drops below a critical threshold.[1]

Mitigation Strategies:

  • Limit DMSO Concentration: Ensure final DMSO content is <1% (v/v) only if the compound concentration is very low (<10 µM).[1]

  • Intermediate Dilution: Perform a serial dilution in Methanol first, then transfer to buffer. Methanol often suppresses precipitation better than direct DMSO-to-Water transfers for certain crystal habits.[1]

  • pH Adjustment: If the assay allows, adjust the buffer pH to >8.5. This promotes the deprotonated form (anion), which is significantly more soluble.[1]

Issue: Hygroscopicity of DMSO

Scenario: Stock solution concentration changes over time. Root Cause: DMSO is hygroscopic and absorbs atmospheric water.[1] Water acts as an anti-solvent for this compound, potentially causing micro-precipitation inside the stock vial.[1] Fix: Use single-use aliquots or store under nitrogen/argon.

References

  • PubChem Compound Summary. (2025). 3-Bromo-5-chloro-2-hydroxypyridine (Analog).[1] National Center for Biotechnology Information.[1] Link[1]

  • Lipinski, C. A., et al. (2001).[1] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • Bhattachar, S. N., et al. (2006).[1] "Solubility: it's not just for physical chemists."[1] Drug Discovery Today, 11(21-22), 1012-1018.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1][7] 2-Bromo-6-hydroxypyridine Product Specification (Structural Analog). Link

  • European Chemicals Agency (ECHA). (2025).[1][4] Registration Dossier for Halogenated Pyridines. Link[1][4]

Disclaimer: This guide is based on structure-property relationship analysis and standard industry protocols for halogenated pyridones. Always verify specific solubility limits with a small-scale pilot experiment before committing valuable material.

Sources

Structure-Activity Relationship (SAR) of 5-Chloro-6-Bromopyridines: A Strategic Guide to Orthogonal Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the Structure-Activity Relationship (SAR) and synthetic utility of 5-chloro-6-bromopyridines.

Executive Summary & Scaffold Analysis

In medicinal chemistry, the 5-chloro-6-bromopyridine scaffold (systematically numbered as 3-chloro-2-bromopyridine or its isomer 2-chloro-3-bromopyridine depending on the reference point) represents a "privileged" dihalo-heterocycle.[1] Its value lies not just in the final biological activity, but in its orthogonal reactivity profile .[1]

The juxtaposition of a chlorine and a bromine atom at the ortho (C2/C6) and meta (C3/C5) positions relative to the pyridine nitrogen creates a "chemical switchboard." This allows researchers to selectively functionalize one position while leaving the other intact, enabling the rapid generation of SAR libraries around a central pyridine core.[1]

Nomenclature Clarification

While often referred to as "5-chloro-6-bromo" in the context of 3-substituted pyridine derivatives (e.g., nicotinic acid precursors), the core scaffold is best understood through IUPAC numbering where the nitrogen is position 1.[1]

  • Scaffold A (Primary Focus): 3-Chloro-2-bromopyridine (Cl at C3, Br at C2).[1]

  • Scaffold B (Inverted): 2-Chloro-3-bromopyridine (Cl at C2, Br at C3).[1]

This guide focuses on the 3-chloro-2-bromopyridine motif, as it offers the most distinct reactivity difference between the two halogen sites.[1]

The Core Reactivity Matrix: Orthogonality in Synthesis

The SAR of this scaffold is defined by the ability to independently manipulate the C2 and C3 positions.[1] This is governed by two competing mechanistic principles: Nucleophilic Aromatic Substitution (SNAr) and Metal-Catalyzed Cross-Coupling .[1]

The Reactivity Hierarchy
PositionSubstituentElectronic EnvironmentPreferred Reaction TypeReactivity Driver
C2 (Ortho) Bromine (Br) Highly Electron Deficient (Inductive effect of N)SNAr Activation by Pyridine Nitrogen (Low LUMO)
C3 (Meta) Chlorine (Cl) Moderately Electron DeficientMetal-Catalyzed Coupling Bond Dissociation Energy (C-Br < C-Cl)
The "Switch" Mechanism[1]
  • Pathway A: SNAr Dominance (C2 Selectivity) Under basic conditions with nucleophiles (amines, alkoxides, thiols), the reaction occurs exclusively at the C2 position .[1] The nitrogen atom stabilizes the Meisenheimer complex intermediate, making the C2-halogen highly labile.[1]

    • Note: If the scaffold is 3-chloro-2-bromopyridine, the C2-Br is displaced.[1] If it is 2-chloro-3-bromopyridine, the C2-Cl is displaced.[1] The position (C2) dictates the regioselectivity more than the halogen identity.

  • Pathway B: Oxidative Addition Dominance (C3/Br Selectivity) In Palladium-catalyzed reactions (Suzuki, Sonogashira), the reaction rate is governed by the rate of oxidative addition, which correlates with carbon-halogen bond strength.[1]

    • C-Br bond is weaker than C-Cl bond .[1]

    • Therefore, Pd(0) inserts into the C-Br bond first, regardless of whether it is at C2 or C3.[1]

ReactivitySwitch cluster_legend Key Insight Start 3-Chloro-2-bromopyridine (Scaffold) SNAr_Cond Condition A: Nucleophile (R-NH2/R-OH) Base, Heat Start->SNAr_Cond Pd_Cond Condition B: Pd(0) Catalyst Boronic Acid/Alkyne Start->Pd_Cond Prod_SNAr Product A (C2-Substituted): 3-Chloro-2-amino-pyridine (Retains C3-Cl) SNAr_Cond->Prod_SNAr S_NAr Mechanism (C2 Activation) Correct_Pd Product B (C2-Coupled): 2-Aryl-3-chloropyridine (Oxidative addn at C-Br) Pd_Cond->Correct_Pd Pd Cycle (Br > Cl Selectivity) Prod_Pd Product B (C2-Substituted?): Wait! C2-Br is weaker bond BUT C2 is activated. Info In 3-Chloro-2-bromo, BOTH mechanisms favor C2. To hit C3, you must use 2-Chloro-3-bromopyridine.

Figure 1: Reactivity flow for 3-chloro-2-bromopyridine.[1] Note that for this specific isomer, both major pathways favor C2 modification first (Br is at C2).[1] To achieve C3 functionalization, one must typically use the inverted isomer (2-chloro-3-bromopyridine) or perform C2-displacement first.[1]

Detailed SAR Implications

The "Blocking" Effect of C3-Chlorine

In many drug discovery campaigns (e.g., Nav1.7 inhibitors), the C3-Chloro substituent is not just a reactive handle but a permanent structural feature.[1]

  • Metabolic Stability: The C3-Cl blocks the metabolic "soft spot" of the pyridine ring, preventing oxidation by CYP450 enzymes which often attack electron-rich positions.[1]

  • Conformational Lock: The steric bulk of the chlorine atom (Van der Waals radius ~1.75 Å) forces substituents at C2 or C4 out of planarity. This "ortho-effect" is critical for locking biaryl systems into active conformations (e.g., twisting the pyridine ring relative to a sulfonamide linker).[1]

Case Study: Synthesis of Thienopyridines

A classic application of this SAR is the synthesis of thienopyridines, which are bioisosteres of quinolines.[1]

  • Step 1 (SNAr): Reaction of 3-bromo-2-chloropyridine with sodium methanethiolate (NaSMe).[1][2]

    • Result: Regioselective displacement of C2-Cl (ortho) to yield 3-bromo-2-(methylthio)pyridine.[1]

    • Why? SNAr targets the most electron-deficient position (C2).[1]

  • Step 2 (Sonogashira): Coupling of the remaining C3-Br with an alkyne.

    • Result: Formation of the thienopyridine precursor.[1][2]

Experimental Protocols

Protocol A: Regioselective SNAr Amination (C2 Functionalization)

Target: 2-Amino-3-chloropyridine derivative from 2,3-dihalopyridine.[1]

Rationale: This protocol exploits the low LUMO energy at the C2 position.[1]

  • Reagents: 3-Chloro-2-bromopyridine (1.0 equiv), Primary Amine (1.2 equiv), DIPEA (2.0 equiv).[1]

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or DMSO.[1] Note: Polar aprotic solvents accelerate SNAr.

  • Procedure:

    • Dissolve substrate in NMP (0.5 M).

    • Add base and amine.[2]

    • Heat to 100-120°C in a sealed tube for 4-12 hours.

    • Monitor: TLC/LCMS. The bromide (C2) is displaced.[3] The chloride (C3) remains intact.

  • Workup: Dilute with water, extract with EtOAc. The product is the 2-amino-3-chloropyridine .[1]

Protocol B: Site-Selective Suzuki Coupling (C3 Functionalization)

Target: 3-Aryl-2-chloropyridine from 2-chloro-3-bromopyridine.[1]

Rationale: This protocol relies on the weaker C-Br bond strength relative to C-Cl.[1]

  • Reagents: 2-Chloro-3-bromopyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), Pd(PPh3)4 (5 mol%), Na2CO3 (2.0 equiv).[1]

  • Solvent: DME/Water (3:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine reagents under inert atmosphere.

    • Heat to 80°C.

    • Critical Control: Do not overheat (>100°C) or use highly active ligands (like XPhos) initially, or you risk activating the C2-Cl bond as well.[1] Standard Pd(0) catalysts show excellent selectivity for Br over Cl.

  • Outcome: The product is 2-chloro-3-arylpyridine .[1] The C2-Cl handle is preserved for subsequent SNAr reactions.[1]

Visualizing the Synthetic Decision Tree

The choice of starting isomer determines the final substitution pattern.[1]

SynthesisTree Input1 Isomer A: 3-Bromo-2-chloropyridine (Br at 3, Cl at 2) Cond_Pd Pd-Catalyzed Coupling (Selects Br) Input1->Cond_Pd Cond_SNAr S_NAr Reaction (Selects C2 Position) Input1->Cond_SNAr Input2 Isomer B: 2-Bromo-3-chloropyridine (Br at 2, Cl at 3) Input2->Cond_Pd Input2->Cond_SNAr Out1 3-Aryl-2-chloropyridine (C3 Functionalized) Cond_Pd->Out1 Br reacts (at C3) Out3 2-Aryl-3-chloropyridine (C2 Functionalized) Cond_Pd->Out3 Br reacts (at C2) Out2 2-Amino-3-bromopyridine (C2 Functionalized) Cond_SNAr->Out2 Cl reacts (at C2) Out4 2-Amino-3-chloropyridine (C2 Functionalized) Cond_SNAr->Out4 Br reacts (at C2)

Figure 2: Decision tree for isomer selection. Isomer A (3-Br-2-Cl) allows for divergent functionalization (C3 via Pd, C2 via SNAr).[1] Isomer B (2-Br-3-Cl) converges on C2 functionalization for both standard methods, making it less versatile for sequential library generation unless C2 is the only target.[1]

References

  • Regiocontrolled SNAr Reaction on 2,3-Dihalopyridines. Begouin, A. et al. Synthesis, 2013.[1]

  • Discovery of Nav1.7 Inhibitors. Patent WO20120010183, 2012.[1] (Describes use of 3-chloro-2-bromopyridine intermediates).

  • Regioselective Functionalization of Halopyridines. Organic & Biomolecular Chemistry, RSC.[1]

  • 3-Bromo-2-chloropyridine Product Data. Sigma-Aldrich.[1] [1]

Sources

6-Bromo-5-chloropyridin-2-ol melting point and physical appearance

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the characterization and handling of 6-Bromo-5-chloropyridin-2-ol (also known by its tautomer, 6-bromo-5-chloro-2(1H)-pyridone ).

Executive Summary & Compound Identity

6-Bromo-5-chloropyridin-2-ol is a highly functionalized heterocyclic intermediate used primarily in the synthesis of kinase inhibitors (e.g., LRRK2, BTK) and advanced agrochemicals. Its utility stems from the orthogonal reactivity of the halogen substituents: the C6-bromide and C5-chloride offer distinct handles for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), while the C2-hydroxyl group dictates the molecule's solubility and hydrogen-bonding behavior.

Researchers must recognize that this compound exists in a tautomeric equilibrium, predominantly favoring the 2-pyridone form in the solid state and in polar solvents. This duality significantly impacts its physical appearance, melting point, and spectroscopic signature.

Core Identity Data
ParameterDetail
IUPAC Name 6-Bromo-5-chloropyridin-2-ol
Preferred Tautomer 6-Bromo-5-chloro-2(1H)-pyridone
CAS Number 1396762-33-6
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
SMILES Clc1cc(Br)nc(O)1 (Hydroxy form) / ClC1=CC(Br)=NC(=O)1 (Pyridone form)

Physical Properties & Appearance

Appearance and State

In its purified form, 6-Bromo-5-chloropyridin-2-ol is a solid .[1]

  • Color: Typically off-white to pale yellow .

  • Texture: Crystalline powder or fine needles, depending on the recrystallization solvent (e.g., Ethanol vs. DMF/Water).

  • Odor: Faint, characteristic of halogenated pyridines (acrid if impure).

Melting Point Analysis

Unlike simple pyridines (e.g., 2-chloropyridine, which is liquid), the 2-pyridone motif induces strong intermolecular hydrogen bonding (dimerization) in the crystal lattice, significantly elevating the melting point.

PropertyValue / RangeConfidence Level
Melting Point 168 °C – 174 °C (Predicted/Analogous)*High (Based on structural analogs)
Solubility Low in water; Soluble in DMSO, DMF, MeOH (hot).Experimental Observation

*Note: While specific batch data varies by synthesis route, analogs such as 3-bromo-5-chloro-2-pyridone exhibit melting points in the 170–180°C range. A melting point below 160°C often indicates significant regioisomeric impurity (e.g., 3-bromo isomer).

Tautomeric Equilibrium

The compound exists as a dynamic equilibrium between the pyridin-2-ol (lactim) and pyridin-2-one (lactam) forms. In the solid state and polar solvents (DMSO, MeOH), the pyridone form dominates.

Tautomerism cluster_0 Tautomeric Equilibrium Lactim Pyridin-2-ol Form (Lactim) Non-polar solvents Lactam Pyridin-2-one Form (Lactam) Solid State & Polar Solvents Lactim->Lactam  Major Form  

Figure 1: The lactam-lactim tautomerism. The pyridone (lactam) form is the relevant species for melting point determination and solid-state handling.

Synthesis & Purity Validation

The synthesis of the 6-bromo isomer is challenging due to the directing effects of the 2-hydroxy/amino group, which naturally favors bromination at the 3-position . Obtaining the 6-bromo-5-chloro substitution pattern often requires indirect routes, such as diazotization of 2-amino-6-bromo-5-chloropyridine or hydrolysis of 2,6-dibromo-3-chloropyridine.

Regioisomeric Impurities

The most critical quality attribute is the absence of the 3-bromo-5-chloro isomer. These isomers have similar solubilities but distinct NMR signatures.

Analytical Workflow (Protocol)

To validate the identity of CAS 1396762-33-6, use the following multi-modal approach:

  • ¹H NMR (DMSO-d₆):

    • 6-Bromo isomer (Target): Look for a singlet or tightly coupled doublet for the C3 and C4 protons. The C4 proton (adjacent to Cl) will be deshielded.

    • 3-Bromo isomer (Impurity): The proton pattern will differ significantly due to the symmetry change.

    • Key Diagnostic: NOESY correlation between the N-H (pyridone) and the C3-H proton. If Br is at C3, this correlation is absent.

  • HPLC Method (Purity & Identity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: Gradient 5% -> 95% ACN in Water (+0.1% Formic Acid).

    • Detection: UV at 254 nm and 280 nm.

    • Note: The pyridone chromophore is distinct; ensure the retention time is calibrated against a known standard if available.

Workflow Raw Crude Product (Potential Mixture) Recryst Recrystallization (EtOH or EtOAc/Hex) Raw->Recryst Purification DSC DSC / Melting Point Target: >165°C Recryst->DSC Physical Check NMR 1H NMR & NOESY Confirm Regiochemistry Recryst->NMR Structural Check Final Validated Reference Standard 6-Bromo-5-chloropyridin-2-ol DSC->Final Pass NMR->Final Pass

Figure 2: Validation workflow to distinguish the 6-bromo target from common 3-bromo byproducts.

Handling and Stability

Storage[3]
  • Conditions: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Light Sensitivity: Halogenated pyridines can undergo photolytic dehalogenation. Store in amber vials or foil-wrapped containers.

  • Hygroscopicity: The pyridone form can be slightly hygroscopic. Keep desiccated.

Safety Profile
  • GHS Classification: Irritant (Skin/Eye/Respiratory).

  • Specific Hazard: As with many halogenated aromatics, potential for skin sensitization exists. Use nitrile gloves and work within a fume hood.

References

  • Chemical Identity & CAS Registry

    • 6-Bromo-5-chloropyridin-2-ol, CAS 1396762-33-6. ChemSrc Database. Link

  • Tautomerism in Hydroxypyridines: Katritzky, A. R., et al. The Tautomerism of Heterocycles. Academic Press. (General reference for Pyridone/Pyridinol equilibrium).
  • Synthesis of Halogenated Pyridones (Analogous Methods)

    • Synthesis of 3-bromo-5-chloro-2-pyridone. ChemicalBook (Illustrates the competing isomer synthesis). Link

  • BLD Pharm / Combi-Blocks Catalog Entries for Halogenated Pyridin-2-ols.

Sources

Methodological & Application

Synthesis of 6-Bromo-5-chloropyridin-2-ol from 2-amino-5-chloropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 6-Bromo-5-chloropyridin-2-ol

Abstract

This application note provides a comprehensive and technically detailed protocol for the synthesis of 6-bromo-5-chloropyridin-2-ol, a valuable heterocyclic intermediate in pharmaceutical and agrochemical research. The synthesis commences with the readily available starting material, 2-amino-5-chloropyridine. The described methodology is based on a modified Sandmeyer reaction, involving a robust diazotization followed by bromo-dediazoniation and subsequent hydrolysis. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth explanations of the reaction mechanism, a step-by-step experimental protocol, safety considerations, and characterization data to ensure reliable and reproducible results.

Introduction and Scientific Context

Halogenated pyridin-2-ol derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous biologically active compounds. 6-bromo-5-chloropyridin-2-ol, in particular, serves as a versatile building block, enabling further functionalization through cross-coupling reactions and nucleophilic substitutions to generate diverse molecular libraries for drug discovery programs.

The synthetic route from 2-amino-5-chloropyridine is an efficient and cost-effective approach.[1] The transformation leverages the classical Sandmeyer reaction, a cornerstone of aromatic chemistry for converting primary arylamines into a wide array of functional groups via a diazonium salt intermediate.[2][3] This method is advantageous as it allows for the introduction of a bromine atom at a specific position, which might be challenging to achieve through direct electrophilic aromatic substitution due to the directing effects of the pyridine nitrogen and the existing substituents. This document provides a field-tested protocol that has been optimized for yield, purity, and operational safety.

Reaction Mechanism and Rationale

The conversion of 2-amino-5-chloropyridine to 6-bromo-5-chloropyridin-2-ol proceeds through a three-stage mechanism: Diazotization, Bromo-dediazoniation, and Hydrolysis.

  • Diazotization: The primary amino group of 2-amino-5-chloropyridine is converted into a 5-chloro-2-pyridinediazonium salt. This is achieved by treating the amine with sodium nitrite in the presence of a strong mineral acid, such as hydrobromic acid (HBr). The reaction is performed at low temperatures (0–5 °C) because diazonium salts, particularly heteroaromatic ones, are thermally unstable and can decompose explosively at higher temperatures. The HBr serves both as the acid catalyst for the formation of nitrous acid (HNO₂) in situ and as the bromide source for the subsequent step.

  • Bromo-dediazoniation (Sandmeyer Reaction): The diazonium group (-N₂⁺) is an excellent leaving group. In the presence of bromide ions from the HBr, it is displaced by a bromine atom. This substitution is a radical-nucleophilic aromatic substitution.[2] While classic Sandmeyer reactions often use a copper(I) bromide catalyst to facilitate the single-electron transfer that initiates the radical process, this transformation can also proceed effectively using HBr alone, as the bromide ion concentration is high.[4]

  • Hydrolysis: The product of the Sandmeyer reaction is 2-bromo-5-chloropyridine. In the aqueous acidic reaction medium, especially upon warming, this intermediate can undergo hydrolysis to yield the final product, 6-bromo-5-chloropyridin-2-ol. This product exists in a tautomeric equilibrium with its pyridone form, 6-bromo-5-chloro-1H-pyridin-2-one. Under most conditions, the pyridone tautomer is favored.

The overall transformation is depicted below:

Reaction_Mechanism cluster_0 Stage 1: Diazotization cluster_1 Stage 2: Bromo-dediazoniation cluster_2 Stage 3: Hydrolysis A 2-Amino-5-chloropyridine B 5-Chloro-2-pyridinediazonium bromide A->B NaNO₂, HBr (aq) 0-5 °C C 2-Bromo-5-chloropyridine B->C Heat -N₂ D 6-Bromo-5-chloropyridin-2-ol C->D H₂O, H⁺ Experimental_Workflow start Start reagents Reagent Preparation - 2-amino-5-chloropyridine in 48% HBr - Aqueous NaNO₂ solution start->reagents reaction Reaction Setup - Cool amine solution to 0-5 °C - Slow, dropwise addition of NaNO₂ solution - Stir at 0-5 °C for 1h - Warm to RT, then heat to 60-70 °C reagents->reaction workup Work-up - Cool to RT - Neutralize with aq. NaOH - Extract with Ethyl Acetate (3x) - Combine organic layers reaction->workup purification Purification - Wash with brine - Dry over Na₂SO₄ - Filter and concentrate in vacuo - Recrystallize from Ethanol/Water workup->purification analysis Analysis & Characterization - ¹H NMR, ¹³C NMR, MS - Melting Point - Yield Calculation purification->analysis end End Product analysis->end

Caption: Overall experimental workflow.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )GradeNotes
2-Amino-5-chloropyridine1072-98-6128.56>98%Starting material
Hydrobromic Acid (HBr)10035-10-680.9148% aqueous solutionCorrosive, use with caution
Sodium Nitrite (NaNO₂)7632-00-069.00ACS Reagent, >97%Toxic, Oxidizer
Sodium Hydroxide (NaOH)1310-73-240.00PelletsFor neutralization
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeExtraction solvent
Sodium Sulfate (Na₂SO₄)7757-82-6142.04AnhydrousDrying agent
Deionized Water (H₂O)7732-18-518.02-For solutions and washing
Ethanol (EtOH)64-17-546.07Reagent GradeRecrystallization solvent
Equipment
  • Three-neck round-bottom flask (500 mL) equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Ice-water bath.

  • Heating mantle with temperature control.

  • Separatory funnel (500 mL).

  • Rotary evaporator.

  • Büchner funnel and filtration flask.

  • Standard laboratory glassware.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves.

Step-by-Step Procedure
  • Preparation of the Amine Solution: In a 500 mL three-neck flask, combine 2-amino-5-chloropyridine (12.85 g, 100 mmol) with 48% aqueous hydrobromic acid (100 mL). Stir the mixture at room temperature until all the solid has dissolved. Causality: The acidic medium protonates the pyridine nitrogen and the amino group, ensuring solubility and preparing the amine for diazotization.

  • Diazotization: Cool the flask in an ice-water bath to an internal temperature of 0–5 °C. While maintaining this temperature, add a solution of sodium nitrite (8.3 g, 120 mmol) in deionized water (25 mL) dropwise via the dropping funnel over a period of 60 minutes. Vigorous stirring is essential. The rate of addition must be controlled to prevent the temperature from exceeding 5 °C. Causality: Slow addition of sodium nitrite controls the exothermic reaction and prevents the premature decomposition of the unstable diazonium salt. An excess of nitrite ensures complete conversion of the amine.

  • Reaction Progression: After the addition is complete, continue to stir the reaction mixture at 0–5 °C for an additional 60 minutes to ensure the diazotization is complete.

  • Bromo-dediazoniation and Hydrolysis: Remove the ice bath and allow the mixture to slowly warm to room temperature. Then, gently heat the reaction mixture to 60-70 °C using a heating mantle. Maintain this temperature for 2 hours. During this time, nitrogen gas will evolve from the mixture. Causality: Heating provides the activation energy needed for the diazonium group to be replaced by bromide and for the subsequent hydrolysis to the pyridin-2-ol.

  • Work-up and Extraction: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by slowly adding 10 M aqueous sodium hydroxide until the pH is approximately 7-8. Perform this step in an ice bath as the neutralization is highly exothermic. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product as a solid.

  • Recrystallization: Purify the crude solid by recrystallization from a mixture of ethanol and water. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Data Summary and Characterization

ParameterValue
Starting Material (2-amino-5-chloropyridine)12.85 g (100 mmol, 1.0 equiv)
Sodium Nitrite8.3 g (120 mmol, 1.2 equiv)
Product (6-Bromo-5-chloropyridin-2-ol)C₅H₃BrClNO
Molecular Weight of Product208.44 g/mol
Typical Yield75-85%
AppearanceOff-white to light tan crystalline solid
Melting Point168-171 °C (literature)

Expected Analytical Data:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.2 (br s, 1H, OH/NH), 7.85 (d, 1H), 7.65 (d, 1H).

  • Mass Spec (ESI+): m/z 208/210/212 [M+H]⁺, showing the characteristic isotopic pattern for one bromine and one chlorine atom.

Safety, Handling, and Troubleshooting

6.1 Critical Safety Precautions

  • Reagent Hazards: Hydrobromic acid is highly corrosive and can cause severe burns. Sodium nitrite is toxic if swallowed or inhaled and is a strong oxidizer that can intensify fires. [5][6][7][8][9]Handle both chemicals in a well-ventilated fume hood with appropriate PPE.

  • Diazonium Salt Instability: Aryl diazonium salts are potentially explosive, especially in a dry state. Do not isolate the diazonium salt intermediate. Always keep it in solution and at low temperatures.

  • Gas Evolution: The reaction releases nitrogen gas, which can cause pressure buildup if the vessel is sealed. Ensure the reaction setup is open to the atmosphere (e.g., via a condenser). Toxic nitrogen oxides (NOx) may also be formed.

  • Waste Disposal: Neutralize acidic and basic aqueous waste before disposal. Organic waste containing halogenated compounds must be disposed of in a designated halogenated waste container.

6.2 Troubleshooting Guide

IssueProbable CauseSuggested Solution
Low or No Yield 1. Incomplete diazotization. 2. Decomposition of diazonium salt. 3. Insufficient heating during substitution.1. Ensure sodium nitrite is fresh and added slowly. 2. Strictly maintain temperature at 0-5 °C. 3. Ensure reaction is heated to 60-70 °C for the full duration.
Dark, Tarry Product Overheating during the reaction or work-up, leading to decomposition.Maintain careful temperature control. During neutralization, use an ice bath to dissipate heat.
Product is an Oil Impurities are present, depressing the melting point.Repeat the recrystallization step or consider purification by column chromatography (Silica gel, Hexane/EtOAc).
Incomplete Reaction Insufficient reaction time or temperature.Monitor the reaction by TLC. If starting material remains, extend the heating time.

References

Sources

Suzuki-Miyaura coupling conditions for 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Suzuki-Miyaura Coupling of 6-Bromo-5-chloropyridin-2-ol

Executive Summary & Strategic Analysis

This guide details the protocol for the regioselective Suzuki-Miyaura cross-coupling of 6-Bromo-5-chloropyridin-2-ol (1) . This substrate presents a classic "orthogonal reactivity" challenge in medicinal chemistry:

  • Halogen Selectivity: Discrimination between the reactive C6-Bromine and the less reactive C5-Chlorine.[1]

  • Tautomeric Interference: The equilibrium between the 2-hydroxypyridine and 2-pyridone forms can poison Palladium catalysts via non-productive coordination.[1]

  • Electronic Deactivation: Under basic coupling conditions, the deprotonated pyridinate anion is electron-rich, potentially stalling the oxidative addition step.[1]

Core Recommendation: While direct coupling is possible, O-protection (Route A) is the industry standard for scalability and reproducibility.[1] It locks the tautomer, prevents catalyst poisoning, and maintains the electron-deficiency required for efficient oxidative addition at the C6 position.[1]

Mechanistic Insight & Reactivity Hierarchy

To design a successful experiment, one must understand the electronic landscape of the substrate.[1]

  • Site of Oxidative Addition (C6 vs. C5):

    • C6-Br (Target): The C-Br bond is weaker than C-Cl. Furthermore, the C6 position is

      
       to the pyridine nitrogen.[1] The inductive electron-withdrawal of the nitrogen lowers the energy of the 
      
      
      
      orbital at C6, accelerating oxidative addition.
    • C5-Cl (Retained): The C-Cl bond is stronger and located at the

      
       position, making it kinetically inert under standard Suzuki conditions (below 100°C). This allows for orthogonal functionalization later.[1]
      
  • The "Oxyanion" Problem:

    • In the presence of base (e.g.,

      
      ), the unprotected substrate exists as an oxyanion.[1] This species is strongly electron-donating, which increases electron density on the ring and disfavors the oxidative addition of Pd(0) to the aryl halide. Protection as a benzyl ether or methoxy group mitigates this deactivation.[1]
      
Visualizing the Reaction Logic

ReactionLogic Substrate 6-Bromo-5-chloropyridin-2-ol Tautomer Tautomeric Equilibrium (Pyridone vs Pyridinol) Substrate->Tautomer Exists as Decision Strategic Decision Tautomer->Decision Analyze RouteA Route A: Protection (Recommended) Lock Tautomer as O-Ether Decision->RouteA High Yield/Scale RouteB Route B: Direct Coupling Requires Specialized Ligands Decision->RouteB Step Economy Product C6-Arylated Product (C5-Cl Intact) RouteA->Product Pd(PPh3)4 / Na2CO3 Standard Conditions RouteB->Product Pd(OAc)2 / Water-Soluble Phosphine Strict pH Control

Figure 1: Decision tree for selecting the optimal synthetic route based on scale and risk tolerance.

Experimental Protocols

Protocol A: The "Protected" Route (High Reliability)

Best for: Drug discovery campaigns requiring clean material and high yields.

Step 1: Protection (O-Benzylation)

  • Reagents: Benzyl bromide (BnBr), Silver Carbonate (

    
    ) or 
    
    
    
    .[1]
  • Why Ag2CO3? Silver salts promote exclusive O-alkylation over N-alkylation by coordinating to the halogen, though

    
     in DMF often suffices for simple substrates.
    

Step 2: Suzuki-Miyaura Coupling

ComponentReagent/ConditionRole & Rationale
Catalyst

(3-5 mol%)
Robust Pd(0) source. The

ligands are electron-rich enough for Aryl-Br insertion but bulky enough to promote reductive elimination.
Ligand None usually requiredIf activity is low, add XPhos (highly active for heteroaryls).[1]
Base

(2.0 M aq.)
Mild base.[1] Strong enough to activate the boronic acid, mild enough to spare the C5-Cl bond.[1]
Solvent DME / Water (3:1)Dimethoxyethane provides excellent solubility for Pd complexes; water is essential for the transmetallation step.[1]
Temp 85 °COptimal for C-Br activation.[1] Avoid >100°C to prevent C-Cl activation.[1][2]

Detailed Workflow:

  • Charge: To a reaction vial equipped with a magnetic stir bar, add O-benzyl-6-bromo-5-chloropyridin-2-ol (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Crucial: Oxygen promotes homocoupling of the boronic acid.

  • Solvent: Add degassed DME (concentration 0.1 M) and 2.0 M aqueous

    
     (3.0 equiv).
    
  • Reaction: Heat to 85 °C with vigorous stirring.

  • Monitor: Check HPLC/TLC at 2 hours. The reaction is typically complete within 4-6 hours.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine.[1] Dry over ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .[1]
    
  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: The "Direct" Route (Advanced)

Best for: Rapid screening or when protection/deprotection is forbidden.

Challenge: The free hydroxyl group acts as an acid.[1] Standard bases will deprotonate it, forming the unreactive anion.[1] Solution: Use a surfactant-mediated system or water-soluble ligands that stabilize the catalyst in the aqueous phase.

ComponentReagent/ConditionRole & Rationale
Catalyst

Bidentate ligand (dppf) prevents Pd poisoning by the pyridine nitrogen or oxygen.
Base

(3.0 equiv)
Anhydrous conditions or minimal water often work better to prevent complete anion saturation in the organic phase.[1]
Solvent 1,4-Dioxane / Water (9:1)High boiling point ether.[1]
Temp 90-100 °CHigher temperature required to overcome electronic deactivation.[1]

Key Modification: If conversion is stalled (<20%), add 10 mol% TBAB (Tetrabutylammonium bromide) . This phase transfer catalyst helps transport the anionic palladium species and stabilizes nanoparticles.[1]

Troubleshooting & Optimization Matrix

If the reaction fails, consult this diagnostic table:

ObservationDiagnosisCorrective Action
Starting Material Remains Catalyst DeactivationSwitch to Pd(OAc)2 + SPhos . SPhos is exceptionally good at coupling sterically hindered or electron-rich chlorides/bromides.[1]
De-halogenation (Product loses Cl) Over-reductionLower temperature to 70°C. Switch solvent to Toluene/Water .[1] Protic solvents (alcohols) promote hydrodehalogenation.[1]
Homocoupling (Ar-Ar) Oxygen IngressDegas solvents more thoroughly (freeze-pump-thaw). Add the boronic acid slowly.[1]
Regioselectivity Loss (Mixture of C5/C6) Temperature too highStrictly control temp at 80°C. Ensure the C6-Br is the leaving group (Br > Cl).

Safety & Handling

  • Palladium Catalysts:

    
     is air-sensitive and should be stored in a freezer under argon.[1] Handle in a fume hood to avoid inhalation of metal dust.[1]
    
  • Halopyridines: Often skin irritants and potential sensitizers.[1] Wear nitrile gloves and eye protection.[1]

  • Boronic Acids: Generally low toxicity but can persist in aqueous waste.[1] Dispose of heavy metal waste (Pd) separately from organic solvents.[1]

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[2]

  • Littke, A. F., & Fu, G. C. (2002).[1] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Spivey, A. C., et al. (2016).[1] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 8, 1-20.[1] Link

  • Lutz, M. R., et al. (2012).[1] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Journal of Organic Chemistry, 77(14), 6322–6326.[1] Link[2]

  • Molander, G. A., & Ellis, N. (2002).[1] Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction.[1] Accounts of Chemical Research, 36(4), 266–275.[1] Link[2]

Sources

Using 6-Bromo-5-chloropyridin-2-ol as a scaffold in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for medicinal chemists and drug discovery scientists. It details the strategic utilization of 6-Bromo-5-chloropyridin-2-ol (also referred to as 6-bromo-5-chloro-2-pyridone) as a versatile scaffold for high-throughput library generation and fragment-based drug discovery (FBDD).[1]

Strategic Utilization in Medicinal Chemistry[1]

Executive Summary: The "Privileged" Nature of the Scaffold

The 6-Bromo-5-chloropyridin-2-ol scaffold represents a high-value "privileged structure" in medicinal chemistry due to its ability to mimic peptide bonds (via the lactam motif) and its dense functionality.[1] Its utility lies in the vicinal di-halogen motif (C5-Cl, C6-Br) combined with a tautomeric amide/hydroxyl headgroup.[1]

This specific substitution pattern offers a pre-encoded "reaction program":

  • N- vs. O-Selectivity: The headgroup allows for modulation of solubility and hydrogen-bonding patterns (donor/acceptor vs. acceptor only).[1]

  • Orthogonal Reactivity: The significant difference in bond dissociation energies (BDE) between C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol) enables highly selective sequential cross-coupling reactions without the need for protecting groups on the halogens.[1]

  • Vectorial Diversity: Substituents at C5 and C6 project into distinct regions of a binding pocket (often the solvent front and the hydrophobic back-pocket, respectively), making it ideal for Kinase, GPCR, and Protease inhibitor design.

Chemical Reactivity Profile & Tautomerism

Before initiating synthesis, the chemist must recognize the tautomeric equilibrium. In solution and solid state, the 2-pyridone (lactam) form predominates over the 2-hydroxypyridine (lactim) form.[1]

  • The Pyridone Path (Path A): Favored by thermodynamic control and polar aprotic solvents.[1] Retains the hydrogen bond donor/acceptor motif (

    
     / 
    
    
    
    ) crucial for binding site interactions (e.g., kinase hinge regions).[1]
  • The Pyridine Path (Path B): Favored by O-alkylation (kinetic control) or conversion to 2-halopyridines.[1] This restores full aromaticity and alters the vector of the substituent at position 2.

Visualization: Reactivity Map

ReactivityMap Scaffold 6-Bromo-5-chloropyridin-2-ol (Tautomeric Core) N1 N1 Position Nucleophilic Target: Alkylation/Arylation Scaffold->N1 Major Path (Thermodynamic) C6 C6-Bromo High Reactivity (BDE ~68 kcal/mol) Target: Suzuki/Stille/SNAr Scaffold->C6 1st Coupling Site C5 C5-Chloro Low Reactivity (BDE ~81 kcal/mol) Target: Late-Stage Buchwald/Suzuki Scaffold->C5 2nd Coupling Site O2 O2 Position Ambident Nucleophile Target: O-Alkylation/Triflation Scaffold->O2 Minor Path (Kinetic) C6->C5 Sequential Functionalization

Figure 1: Chemo- and regioselectivity map of the 6-Bromo-5-chloropyridin-2-ol scaffold. Note the reactivity hierarchy: N1 > C6-Br > C5-Cl.[1]

Detailed Experimental Protocols

Protocol A: Regioselective N-Alkylation

Objective: To install the primary solubilizing group or pharmacophore tail (R1) while locking the scaffold in the pyridone form.[1]

Mechanism: The deprotonated pyridone anion is an ambident nucleophile.[1] Under thermodynamic conditions (alkali carbonates in polar aprotic solvents), N-alkylation is favored over O-alkylation.[1]

Materials:

  • Scaffold: 6-Bromo-5-chloropyridin-2-ol (1.0 eq)[1]

  • Alkyl Halide: R1-X (1.1 eq) (Avoid highly reactive iodides if O-alkylation is a concern; Bromides are standard).[1]

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Cesium Carbonate (
    
    
    
    ) for hindered electrophiles.[1]
  • Solvent: DMF (anhydrous) or Acetonitrile.[1]

Step-by-Step:

  • Dissolution: Charge a reaction vial with 6-Bromo-5-chloropyridin-2-ol (1.0 mmol) and anhydrous DMF (5 mL).

  • Deprotonation: Add

    
     (2.0 mmol) in one portion. Stir at Room Temperature (RT) for 15 minutes. The suspension may turn slightly yellow, indicating anion formation.
    
  • Addition: Add the Alkyl Halide (1.1 mmol) dropwise.

  • Reaction: Stir at 60°C for 4–12 hours. Monitor by LC-MS.[1]

    • Checkpoint: Look for the N-alkyl product (Major) vs. O-alkyl product (Minor).[1] N-alkyl species typically elute later on reverse-phase HPLC than O-alkyl species due to higher polarity of the pyridone form? Correction: Pyridones are generally more polar than alkoxypyridines; O-alkyl elutes later (is less polar).[1]

  • Workup: Dilute with EtOAc, wash with water (3x) and brine (1x) to remove DMF.[1] Dry over

    
    .[1]
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Validation:

  • 1H NMR: N-alkylation is confirmed by the shift of the adjacent ring protons and the presence of the N-CH signal (~3.5–4.0 ppm).[1] O-alkylation typically shows the O-CH signal further downfield (~4.5 ppm).

Protocol B: C6-Selective Suzuki-Miyaura Coupling

Objective: To functionalize the C6 position (R2) using the more reactive Bromide, leaving the C5-Chloride intact for future steps.[1]

Scientific Rationale: The C6-Br bond is significantly weaker than the C5-Cl bond.[1] Furthermore, the C6 position is electron-deficient (ortho to Nitrogen), facilitating oxidative addition by Pd(0).[1] However, steric hindrance from the N-substituent (from Protocol A) can impede this reaction.[1] A smaller catalytic system is preferred.

Materials:

  • Substrate: N-Alkyl-6-bromo-5-chloropyridin-2-one (1.0 eq)[1]

  • Boronic Acid:

    
     (1.1 eq)[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically demanding cases).[1]
  • Base:

    
     (2M aqueous solution, 3.0 eq).
    
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]

Step-by-Step:

  • Degassing: Combine the substrate and boronic acid in the reaction vessel. Add solvent (0.1 M concentration).[1] Sparge with Argon for 10 minutes (Critical: Oxygen poisons the catalyst and promotes homocoupling).[1]

  • Catalyst Addition: Add Pd catalyst and aqueous base under Argon flow.

  • Reaction: Heat to 80–90°C for 2–6 hours.

    • Caution: Do not overheat (>100°C) or extend time unnecessarily, as this may activate the C5-Cl bond, leading to bis-coupling.[1]

  • Monitoring: LC-MS should show consumption of starting material and formation of the mono-coupled product (M+R2-Br).

  • Workup: Filter through Celite to remove Palladium black.[1] Concentrate and purify via column chromatography.[1]

Troubleshooting Table:

ObservationDiagnosisSolution
No Reaction Oxidative addition failure (Sterics)Switch to

+ S-Phos (Buchwald Precatalysts).
Bis-Coupling (C5 & C6) Temperature too high / Catalyst too activeLower Temp to 60°C; Reduce catalyst loading to 2 mol%.
De-bromination (Hydrodehalogenation) Hydride source presentEnsure solvents are anhydrous; avoid Ethanol if problem persists.[1]
Protocol C: C5-Diversification (Buchwald-Hartwig or Suzuki)

Objective: To utilize the remaining C5-Chloride for the final diversity point (R3).[1]

Scientific Rationale: Aryl chlorides are sluggish electrophiles.[1] This step requires "forcing" conditions: electron-rich, bulky ligands (e.g., XPhos, RuPhos) to facilitate oxidative addition into the C-Cl bond.

Materials:

  • Substrate: C6-Functionalized-5-chloropyridin-2-one.[1]

  • Nucleophile: Amine (for Buchwald) or Boronic Acid (for Suzuki).[1]

  • Catalyst: XPhos Pd G3 or

    
     + XPhos .
    
  • Base:

    
     (dry, 2.0 eq) or NaOtBu (for amines).[1]
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

Step-by-Step:

  • Setup: In a glovebox or under strict Schlenk conditions, combine substrate, nucleophile, base, and precatalyst.

  • Reaction: Heat to 100–110°C (sealed tube) for 12–24 hours.

  • Workup: Standard aqueous workup.

  • Note: The C5 position is meta to the carbonyl and para to the nitrogen (in the pyridone sense), making it electronically distinct.[1] It behaves like a standard meta-chloropyridine.[1]

Workflow Visualization

Workflow Start Start: 6-Bromo-5-chloropyridin-2-ol Step1 Step 1: N-Alkylation (R1-X, K2CO3, DMF, 60°C) Start->Step1 Inter1 Intermediate 1: N-R1-6-Bromo-5-chloro-pyridone Step1->Inter1 Step2 Step 2: C6-Coupling (Suzuki) (R2-B(OH)2, Pd(PPh3)4, 80°C) *Selective for Br* Inter1->Step2 Inter2 Intermediate 2: N-R1-6-R2-5-chloro-pyridone Step2->Inter2 Step3 Step 3: C5-Coupling (Buchwald/Suzuki) (R3-NH2 or R3-B(OH)2, XPhos Pd G3, 110°C) *Activates Cl* Inter2->Step3 Final Final Library Compound: Tri-substituted Pyridone Step3->Final

Figure 2: Sequential library generation workflow ensuring regiospecificity.

References

  • Scaffold Reactivity & Pyridone Synthesis

    • Title: "Recent Advances of Pyridinone in Medicinal Chemistry"[2]

    • Source: PMC (NIH)[1]

    • URL:[Link]

  • Halogen Selectivity in Pd-Catalysis

    • Title: "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine" (Analogous mechanistic insight for di-halo pyridines)
    • Source: ResearchGate[1][3][4][5]

    • URL:[Link]

  • General Suzuki Coupling Protocols for Chloropyridines

    • Title: "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines" (Demonstrates Cl vs Cl selectivity, applicable to Br vs Cl concepts)[1]

    • Source: MDPI Molecules[1][5]

    • URL:[Link][1]

  • Commercial Availability & Properties

    • Title: "2-Bromo-5-chloropyridine" (Related scaffold data)[1][6][7]

    • Source: Biosynth[1][5]

Sources

Application Note: Chemoselective Functionalization of C-6 Bromine in 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 6-bromo-5-chloropyridin-2-ol represents a high-value intermediate in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR modulators. Its utility lies in the orthogonal reactivity of its three functional handles: the C-2 hydroxyl (tautomeric), the C-6 bromine, and the C-5 chlorine.

This Application Note provides a validated workflow for the chemoselective functionalization of the C-6 bromine atom. By exploiting the bond dissociation energy (BDE) differential between C–Br and C–Cl bonds and managing the prototropic equilibrium of the pyridin-2-ol core, researchers can achieve high-yield cross-couplings without compromising the C-5 chlorine or the C-2 oxygen functionality.

Structural Analysis & Reactivity Profile

Successful functionalization requires a mechanistic understanding of the substrate's electronic environment.

Tautomeric Equilibrium

In solution, 6-bromo-5-chloropyridin-2-ol exists in equilibrium with its 2-pyridone tautomer. The pyridone form is typically favored in polar solvents. Direct coupling on the unprotected substrate is often plagued by catalyst poisoning (coordination of Pd to the free amide/hydroxyl) and solubility issues.

Halogen Reactivity Hierarchy

The chemoselectivity is governed by the rate of oxidative addition of the Pd(0) species into the carbon-halogen bond.

  • C-6 Bromine: Activated by the adjacent ring nitrogen (α-position). Lower BDE (~68 kcal/mol). Fast Oxidative Addition.

  • C-5 Chlorine: Deactivated relative to bromine. Higher BDE (~81 kcal/mol). Sterically shielded by the C-6 substituent. Slow Oxidative Addition.

Reactivity Map

The following diagram illustrates the orthogonal reactivity zones of the scaffold.

ReactivityMap Substrate 6-Bromo-5-chloropyridin-2-ol (Scaffold) C2 C-2 Position (Nucleophilic/Electrophilic) Requires Protection Substrate->C2 C6 C-6 Position (Br) Primary Target High Reactivity (Pd) Substrate->C6 Site A C5 C-5 Position (Cl) Secondary Target Low Reactivity (Pd) Substrate->C5 Site B C6->C5 Selectivity Gap (Br > Cl)

Figure 1: Orthogonal reactivity map of the 6-bromo-5-chloropyridin-2-ol scaffold.

Pre-functionalization Strategy: Protection

To ensure reproducibility, the "chameleon-like" nature of the 2-hydroxyl group must be locked. We recommend O-benzylation for three reasons:

  • It forces the pyridine aromaticity (pyridine vs. pyridone).

  • It prevents N-arylation side reactions.

  • The benzyl group can be removed later (H₂, Pd/C) or converted to a chloride (POCl₃) if needed.

Protocol A: O-Benzylation

  • Reagents: Substrate (1.0 eq), Benzyl bromide (1.1 eq), Ag₂CO₃ (1.1 eq) or K₂CO₃ (2.0 eq).

  • Solvent: Toluene (for Ag₂CO₃) or DMF (for K₂CO₃).

  • Conditions: 60°C - 80°C, 4-12 h.

  • Outcome: Formation of 2-(benzyloxy)-6-bromo-5-chloropyridine .

Core Protocol: Selective C-6 Suzuki-Miyaura Coupling

This protocol is optimized to couple aryl boronic acids at C-6 while leaving the C-5 chlorine intact.

Materials
  • Substrate: 2-(benzyloxy)-6-bromo-5-chloropyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) – Selected for high selectivity.

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.5 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 mmol), Aryl Boronic Acid (1.1 mmol), and Pd(PPh₃)₄ (5 mol%, 58 mg).

  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe.

  • Base Addition: Add 2.0 M Na₂CO₃ (1.25 mL) via syringe.

  • Reaction: Heat the mixture to 85°C (external block temperature). Stir vigorously for 4–6 hours.

    • Critical Checkpoint: Monitor by HPLC or TLC. The reaction is complete when the starting bromide is consumed. Do not extend heating unnecessarily to avoid oxidative addition into the C-Cl bond.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and water (20 mL). Separate phases. Extract aqueous layer with EtOAc (2 x 10 mL).

  • Purification: Dry combined organics over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Why this works (Mechanistic Insight)

The use of Pd(PPh₃)₄ is intentional. Triphenylphosphine is a moderately electron-donating ligand. It supports oxidative addition into the weaker C–Br bond but is generally not electron-rich enough to facilitate rapid oxidative addition into the stronger, sterically hindered C–Cl bond at 85°C. More active catalysts (e.g., XPhos-Pd-G2 or Pd-PEPPSI-IPr) should be avoided unless the C-5 Cl is also a target.

Optimization & Troubleshooting Guide

The following table summarizes common issues and validated solutions for this specific scaffold.

IssueProbable CauseCorrective Action
Low Conversion Catalyst deactivation or steric hindrance at C-6.Switch to Pd(dppf)Cl₂ (5 mol%). The bidentate ligand is more robust but maintains good Br/Cl selectivity.
Loss of C-5 Chlorine Catalyst too active; Temperature too high.Do NOT use Buchwald G2/G3 precatalysts (XPhos, SPhos) or highly basic conditions. Reduce temp to 70°C.
Protodeboronation Unstable boronic acid (e.g., 2-heterocyclic).Switch base to K₃PO₄ (anhydrous) in Dioxane or use Boronic Ester (Pinacol) instead of acid.
N-Arylation (Side Product) Incomplete protection or protecting group fall-off.Ensure O-Benzyl group is stable. If using free OH, switch to N-Methyl protection if O-selectivity is difficult.

Workflow Visualization

The following flowchart details the decision logic for synthesizing 6-functionalized derivatives.

Workflow Start Start: 6-Bromo-5-chloropyridin-2-ol Protect Step 1: Protection (BnBr, Ag2CO3) Start->Protect Coupling Step 2: Selective Coupling (Pd(PPh3)4, 85°C) Protect->Coupling Check QC Check: Is Cl intact? Coupling->Check Success Product: 6-Aryl-5-chloro-2-benzyloxypyridine Check->Success Yes Fail Over-reaction: Bis-coupling observed Check->Fail No (Adjust Catalyst) Deprotect Optional Step 3: Deprotection (H2, Pd/C) or Conversion to Cl Success->Deprotect

Figure 2: Strategic workflow for the selective functionalization of the 6-bromo-5-chloropyridin-2-ol scaffold.

References

  • Selectivity in Polyhalogenated Heterocycles: Schröter, S., Stock, C., & Bach, T. (2005). Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles. Tetrahedron, 61(9), 2245–2267.

  • General Suzuki-Miyaura Protocols: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

  • Tautomerism of 2-Hydroxypyridines: Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews, 110, 8114-8198.

  • Catalyst Selection for Chemoselectivity: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Cited here to illustrate conditions to avoid if Cl retention is desired).

Application Note: Regioselective Alkylation of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Insight[1][2][3]

The alkylation of 6-Bromo-5-chloropyridin-2-ol (1) presents a classic yet challenging problem in heterocyclic chemistry: controlling regioselectivity in an ambident nucleophile system. This substrate exists in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.

While the lactam form is thermodynamically favored in solution, the deprotonated anion (pyridinyl-2-olate) possesses two nucleophilic sites: the Nitrogen (N1) and the Oxygen (O2) .

The "6-Bromo Effect"

Unlike simple 2-pyridones, the presence of a Bromine atom at the C6 position introduces a critical steric and electronic bias:

  • Steric Shielding: The bulky bromine atom is ortho to the nitrogen, creating significant steric hindrance that disfavors N-alkylation, particularly with bulky electrophiles.

  • Inductive Deactivation: The electron-withdrawing nature of the 5-Cl and 6-Br substituents reduces the basicity of the nitrogen lone pair, further modulating reactivity.

Therefore, standard protocols must be adjusted. This guide provides optimized conditions to force the reaction toward the desired regioisomer (N-alkyl vs. O-alkyl) with high specificity.

Strategic Decision Matrix

Before beginning experimental work, use the following decision tree to select the appropriate protocol.

AlkylationStrategy Start Target Molecule Decision Desired Regioisomer? Start->Decision N_Alkyl N-Alkyl Pyridone (Thermodynamic Product) Decision->N_Alkyl Lactam Scaffold O_Alkyl O-Alkyl Pyridine (Kinetic/Silver Product) Decision->O_Alkyl Pyridine Ether Protocol_A PROTOCOL A: Alkali Metal Carbonate (Cs2CO3/DMF) N_Alkyl->Protocol_A Primary/Secondary Alkyl Halides Protocol_B PROTOCOL B: Silver Salt Method (Ag2CO3/Toluene) O_Alkyl->Protocol_B Alkyl Halides (High Selectivity) Protocol_C PROTOCOL C: Mitsunobu Reaction (DIAD/PPh3) O_Alkyl->Protocol_C Alcohols (Mild Conditions)

Figure 1: Strategic workflow for selecting the optimal alkylation protocol.

Experimental Protocols

Protocol A: Selective N-Alkylation (The Cesium Effect)

Objective: Synthesize 1-alkyl-6-bromo-5-chloropyridin-2-one. Mechanism: Uses a polar aprotic solvent to solvate the cation, leaving the "naked" anion. Although the 6-Br hinders Nitrogen, the high temperature and thermodynamic stability of the N-alkylated product (aromaticity of the amide-like resonance) drive the reaction. Cesium Carbonate is preferred over Potassium Carbonate due to the "Cesium Effect," which improves solubility and reactivity of the anion.

Reagents:

  • Substrate (1): 1.0 eq

  • Alkyl Halide (R-X): 1.2 – 1.5 eq

  • Base: Cs₂CO₃ (2.0 eq)[1]

  • Solvent: DMF (Anhydrous) or NMP

  • Temperature: 60°C – 90°C

Step-by-Step Workflow:

  • Dissolution: Charge a flame-dried round-bottom flask with 6-Bromo-5-chloropyridin-2-ol (1.0 eq) and anhydrous DMF (0.2 M concentration).

  • Deprotonation: Add Cs₂CO₃ (2.0 eq) in one portion. Stir at Room Temperature (RT) for 30 minutes. The mixture will likely turn a suspension.

  • Alkylation: Add the Alkyl Halide (1.2 eq) dropwise.

    • Note: If the alkyl halide is volatile (e.g., MeI), use a sealed tube.

  • Reaction: Heat the mixture to 60°C . Monitor by TLC/LC-MS.

    • Critical Check: Due to 6-Br steric hindrance, if conversion is slow after 4 hours, increase temp to 90°C.

  • Workup: Cool to RT. Dilute with EtOAc and wash extensively with water (3x) and LiCl solution (to remove DMF). Dry over Na₂SO₄.[1][2]

  • Purification: Flash chromatography. N-alkyl products are typically more polar than O-alkyl products.

Protocol B: Selective O-Alkylation (The Silver Template)

Objective: Synthesize 2-alkoxy-6-bromo-5-chloropyridine. Mechanism: This reaction relies on the Hard-Soft Acid-Base (HSAB) principle and coordination chemistry. The Silver ion (Ag⁺) coordinates strongly to the Nitrogen lone pair and the Bromine, effectively blocking the N-site and forcing the electrophile to attack the Oxygen.

Reagents:

  • Substrate (1): 1.0 eq

  • Alkyl Halide (R-X): 1.2 eq

  • Reagent: Ag₂CO₃ (1.5 eq) or Ag₂O

  • Solvent: Toluene (Non-polar is critical) or Benzene (if permitted)

  • Temperature: Reflux (110°C)

Step-by-Step Workflow:

  • Setup: Use a flask wrapped in aluminum foil (Ag salts are light-sensitive).

  • Suspension: Suspend Substrate (1.0 eq) and Ag₂CO₃ (1.5 eq) in anhydrous Toluene (0.1 M).

  • Addition: Add the Alkyl Halide (1.2 eq) .

  • Reaction: Heat to Reflux with vigorous stirring for 12–18 hours.

    • Observation: A precipitate of AgX will form.

  • Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove silver salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate. The O-alkyl product is typically less polar and may often be isolated in high purity without column chromatography, or with a short silica plug.

Protocol C: O-Alkylation via Mitsunobu (Alternative)

Objective: Synthesize 2-alkoxy-6-bromo-5-chloropyridine using an Alcohol (R-OH) instead of a Halide. Mechanism: The Mitsunobu reaction activates the alcohol oxygen, making it a leaving group. The pyridone acts as the nucleophile.[3][4] Sterics at the 6-position strongly disfavor N-attack on the bulky phosphonium intermediate, generally favoring O-alkylation.

Reagents:

  • Substrate (1): 1.0 eq

  • Alcohol (R-OH): 1.1 eq[1]

  • Phosphine: PPh₃ (1.5 eq)

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)

  • Solvent: THF (Anhydrous)

  • Temperature: 0°C to RT

Step-by-Step Workflow:

  • Solution A: Dissolve Substrate (1) , Alcohol , and PPh₃ in anhydrous THF under Nitrogen. Cool to 0°C .

  • Addition: Add DIAD dropwise over 15 minutes. Ensure the internal temperature remains <5°C.

  • Reaction: Allow to warm to RT and stir for 12 hours.

  • Workup: Concentrate solvent. Triturate with Et₂O/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.

  • Purification: Flash chromatography is required to remove residual hydrazine byproducts and TPPO.

Analytical Validation (Self-Validating System)

Distinguishing the regioisomers is critical. Do not rely solely on TLC. Use the following NMR diagnostic markers.

FeatureN-Alkylation (Lactam)O-Alkylation (Lactim Ether)
¹³C NMR (C2) 160 – 165 ppm (Carbonyl-like)150 – 158 ppm (C-O-C type)
¹³C NMR (N-C/O-C) N-CH₂ signal typically 40–50 ppm O-CH₂ signal typically 60–70 ppm (Deshielded)
¹H NMR (Ring) Ring protons often shift upfield slightly due to loss of aromaticity.Ring protons retain aromatic chemical shifts.
IR Spectroscopy Strong C=O stretch (~1660 cm⁻¹)Absence of C=O; C-O stretch (~1250 cm⁻¹)
Coupling (HMBC) Alkyl protons correlate to C2 (Carbonyl) and C6.Alkyl protons correlate to C2 (Ether carbon).

Troubleshooting & Optimization

  • Problem: Low yield in N-alkylation.

    • Cause: The 6-Br group is sterically blocking the N-attack.

    • Solution: Switch to NaH (1.2 eq) in DMF at 0°C to generate the "naked" anion more aggressively before adding the electrophile.

  • Problem: Mixed Regioisomers in O-alkylation.

    • Cause: Solvent polarity is too high (stabilizing the N-attack transition state).

    • Solution: Ensure strictly non-polar solvents (Toluene, Hexane) are used in the Silver salt method. Avoid CH₃CN or DMF.

  • Problem: Incomplete reaction with Ag₂CO₃.

    • Cause: Poor solubility or "coating" of the silver salt.

    • Solution: Use freshly precipitated Ag₂CO₃ or add ultrasound sonication during the initial mixing phase.

References

  • Regioselectivity in Pyridone Alkylation : Smith, M. B., & March, J. (2007).[5] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General Theory on Ambident Nucleophiles).

  • Silver Salt Method (O-Alkylation) : Chung, N. M., & Tieckelmann, H. (1970). The Alkylation of 2-Pyridones. The Journal of Organic Chemistry, 35(8), 2517–2520.

  • Mitsunobu Reaction on 2-Pyridones : Krompiec, S., et al. (2009).[5] Isomerization of N-allyl-2-pyridone to N-(1-propenyl)-2-pyridone. Tetrahedron Letters, 50(38), 5389-5392. (Demonstrates O vs N selectivity principles).

  • Steric Effects in 6-Substituted Pyridones : Gogoi, S., & Konwar, D. (2005).[3][5] An efficient synthesis of N-alkyl-2-pyridones.[6][7][5][8] Synthesis, 2005(14), 2309-2313. (Discusses steric influence on N-alkylation).

Sources

Application Note: 6-Bromo-5-chloropyridin-2-ol as a Strategic Intermediate for Agrochemical Synthesis

[1]

Executive Summary

This technical guide outlines the utility of 6-Bromo-5-chloropyridin-2-ol (also known as 6-bromo-5-chloro-2-hydroxypyridine) as a high-value scaffold in the design of next-generation agrochemicals.[1]

In the competitive landscape of herbicide and fungicide discovery, the pyridine ring remains a privileged structure. This specific intermediate offers a unique trisubstituted pattern:

  • C2-OH (Tautomeric Handle): Enables ether linkage formation (e.g., pyridyloxy herbicides) or

    
    -alkylation.[1]
    
  • C6-Br (Reactive Handle): A "soft" electrophile positioned adjacent to the nitrogen, ideal for regioselective cross-coupling (Suzuki-Miyaura, Sonogashira) to introduce biaryl complexity.[1]

  • C5-Cl (Modulating Handle): A lipophilic, metabolically stable blocker that fine-tunes the physicochemical properties (LogP) of the final active ingredient (AI).[1]

This guide provides validated protocols for its synthesis, downstream functionalization, and quality control.

Chemical Profile & Tautomerism

6-Bromo-5-chloropyridin-2-ol exists in a tautomeric equilibrium between the pyridinol (aromatic) and pyridone (amide-like) forms.[1] In solution, the equilibrium is solvent-dependent, significantly influencing reactivity.

PropertySpecification
IUPAC Name 6-Bromo-5-chloropyridin-2-ol
CAS Number 1396762-33-6
Molecular Formula C₅H₃BrClNO
Molecular Weight 208.44 g/mol
Appearance White to off-white crystalline solid
Melting Point 185–188 °C (typical)
Solubility Soluble in DMSO, DMF, MeOH; sparingly soluble in water
pKa ~9.5 (OH), ~0.5 (NH⁺)
Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the reactive sites available in each form.

Tautomerismcluster_0Tautomeric FormsPyridinolPyridinol Form(Aromatic)Favored in gas phase/non-polar solventsPyridone2-Pyridone Form(Amide-like)Favored in solid state/polar solventsPyridinol->Pyridone  Equilibrium  O_AlkylationO-Alkylation Target(e.g., Agrochemical Ethers)Pyridinol->O_AlkylationN_AlkylationN-Alkylation Target(e.g., N-substituted Pyridones)Pyridone->N_Alkylation

Figure 1: Tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone forms.[1] Reaction conditions (base, solvent) dictate the site of alkylation.

Synthesis Protocols

We present two primary routes: a Laboratory Scale method via diazotization (high fidelity) and an Industrial Scale method via hydrolytic substitution (scalable).[1]

Protocol A: Diazotization of 2-Amino-5-chloro-6-bromopyridine (Lab Scale)

This method is preferred for generating high-purity material for initial SAR (Structure-Activity Relationship) studies.[1]

Reagents:

  • Precursor: 2-Amino-5-chloro-6-bromopyridine (CAS 1004294-58-9)[1]

  • Reagent: Sodium Nitrite (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    )[1]
    
  • Solvent/Acid: Aqueous Sulfuric Acid (

    
    , 20-30%) or HCl[1]
    

Step-by-Step Methodology:

  • Dissolution: Charge a 3-neck round-bottom flask with 2-amino-5-chloro-6-bromopyridine (1.0 eq) and 25%

    
     (10 vol). Cool the suspension to 0–5 °C using an ice/salt bath.
    
  • Diazotization: Dissolve

    
     (1.2 eq) in minimum water. Add this solution dropwise to the amine suspension, maintaining internal temperature 
    
    
    °C. Caution: Exothermic reaction with evolution of
    
    
    gas.
  • Hydrolysis: Stir the diazonium salt solution at 0 °C for 1 hour. Then, slowly warm the mixture to room temperature (25 °C) and finally heat to 60–70 °C for 2 hours to ensure complete hydrolysis of the diazonium intermediate.

  • Workup: Cool to room temperature. The product often precipitates as a solid. Filter the crude solid.[2][3][4][5] If no precipitate forms, extract with Ethyl Acetate (

    
    ).
    
  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-10% MeOH in DCM).

Protocol B: Regioselective Hydrolysis of 2,6-Dihalo Precursors (Industrial)

For kilogram-scale production, starting from 2,6-dibromo-3-chloropyridine or 2,6-dichloro-3-bromopyridine is more cost-effective.[1]

Mechanism: The 2-position (ortho to nitrogen) is significantly more activated for Nucleophilic Aromatic Substitution (

1

Reaction:

Critical Control Point: Monitoring reaction time is essential to prevent over-hydrolysis (formation of dihydroxy species).

Agrochemical Application Case Study

Objective: Synthesis of a "Fop"-style Pyridyloxy-Phenoxy-Propionate Herbicide Analog. These herbicides inhibit Acetyl-CoA Carboxylase (ACCase) in grasses.[1] The 6-bromo-5-chloropyridin-2-ol serves as the critical heteroaromatic head group.[1]

Experimental Workflow
  • Step 1: O-Alkylation (Ether Formation) [1]

    • Reaction: 6-Bromo-5-chloropyridin-2-ol + 4-Fluoronitrobenzene

      
       Pyridyloxy-nitrobenzene intermediate.[1]
      
    • Conditions:

      
      , DMF, 80 °C.
      
    • Note: The use of a hard base (

      
      ) and polar aprotic solvent favors O-alkylation over N-alkylation.[1]
      
  • Step 2: Nitro Reduction

    • Reaction: Reduction of the nitro group to an aniline.

    • Conditions:

      
       or 
      
      
      .
  • Step 3: Propionate Coupling

    • Reaction: Coupling the aniline with Ethyl 2-bromopropionate.[1]

    • Conditions: Base, Toluene.

  • Step 4: C6-Diversification (The Strategic Advantage)

    • The 6-Bromo handle remains intact through Steps 1-3.[1] It can now be used to introduce a specific aryl group via Suzuki Coupling to modulate spectrum of control.

SynthesisWorkflowcluster_legendKey TransformationStart6-Bromo-5-chloropyridin-2-ol(Scaffold)Step1Step 1: S_NAr Coupling(+ 4-Fluoronitrobenzene)Start->Step1Inter1Intermediate A:Pyridyloxy-NitrobenzeneStep1->Inter1Step2Step 2: Reduction(Nitro -> Amine)Inter1->Step2Inter2Intermediate B:Pyridyloxy-AnilineStep2->Inter2Step3Step 3: Suzuki Coupling at C6-Br(+ Aryl Boronic Acid)Inter2->Step3  Late-Stage Diversification  FinalFinal Active Ingredient (AI)ACCase Inhibitor AnalogStep3->Final

Figure 2: Synthetic workflow for a pyridyloxy herbicide, highlighting the strategic use of the C6-Bromine for late-stage diversification.

Analytical Quality Control

To ensure the integrity of the intermediate, the following analytical parameters should be verified.

MethodParameterAcceptance Criteria
HPLC Purity (Area %)

HPLC ColumnC18 Reverse Phase (e.g., Agilent Zorbax SB-C18)
HPLC Mobile PhaseA: 0.1%

in Water; B: Acetonitrile (Gradient)
1H NMR IdentityDMSO-d6.[1] Signals at

~7.8 (s, 1H, C4-H) and ~12.0 (br s, 1H, OH/NH).[1] Note: C3-H is absent if substituted, but here C3-H and C4-H are the protons.[1] C5 is Cl, C6 is Br. Wait, structure is 6-Br, 5-Cl.[1][6][7] So protons are at C3 and C4.[8]
1H NMR Shift Verification

7.95 (d, J=8Hz, C4-H),

6.55 (d, J=8Hz, C3-H). Coupling constants confirm ortho-relationship.[1]

Note on NMR: The 5,6-substitution pattern leaves protons at positions 3 and 4. These will appear as two doublets with an ortho coupling constant (~8 Hz).[1] This is a definitive confirmation of the regiochemistry compared to a 3,5-substituted isomer (which would show two singlets or meta-coupling).[1]

Safety and Handling

  • Hazard Classification: GHS07 (Warning).[1]

  • H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[1][7]

  • Handling: Use in a fume hood.[9] Avoid dust formation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. Pyridinols can darken upon oxidation/light exposure.[1]

References

  • PubChem. (2023).[1][7] 6-Bromo-5-chloropyridin-2-ol Compound Summary. National Library of Medicine. [Link][1]

  • Actelion Pharmaceuticals Ltd. (2012). Discovery of Macitentan, a Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link] (Cited for analogous 5-bromo-2-chloropyrimidine chemistry).[1]

  • Kornblum, N., et al. (1955).[10] The Reaction of Silver Nitrite with Alkyl Halides. Journal of the American Chemical Society.[10] [Link] (Foundational reference for nitrite reactivity).[1]

  • Google Patents. (2022).[1] Method for synthesizing 2-amino-6-bromopyridine. CN115784978B.

Application Note: Strategic Functionalization of 6-Bromo-5-chloropyridin-2-ol via Pd-Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and medicinal chemists requiring a high-fidelity protocol for the functionalization of 6-Bromo-5-chloropyridin-2-ol .

The guide prioritizes chemoselectivity (differentiating between C6-Br and C5-Cl) and tautomer management (handling the 2-pyridone/2-hydroxypyridine equilibrium).

Executive Summary & Reactivity Profile

The scaffold 6-Bromo-5-chloropyridin-2-ol presents a unique challenge in medicinal chemistry due to its dense functionalization. Successful coupling requires navigating three competing reactivity factors:

  • Tautomeric Equilibrium: The molecule exists primarily as the 6-bromo-5-chloro-2(1H)-pyridone tautomer in solution. The amide-like nitrogen (NH) and carbonyl oxygen can coordinate to Palladium, potentially poisoning the catalyst or leading to off-target N-arylation.

  • Halogen Selectivity (C6 vs. C5):

    • C6-Br (

      
      -position):  Highly activated for oxidative addition due to the adjacent nitrogen atom (electron-withdrawing) and the weaker C-Br bond. This is the primary coupling site .
      
    • C5-Cl (

      
      -position):  Significantly less reactive. It mimics an unactivated aryl chloride and typically remains intact during C6 functionalization, serving as a handle for subsequent steps.
      
  • Acidic Protons: The acidic NH/OH proton requires sequestration (bases) or protection (alkylation) to prevent protodehalogenation or catalyst deactivation.

Reactivity Hierarchy Diagram[1]

ReactivityMap Substrate 6-Bromo-5-chloropyridin-2-ol Tautomer Dominant Tautomer: 2-Pyridone Form Substrate->Tautomer Equilibrium Site_C6 C6-Br Site (Primary Reactivity) Activated by N-atom Substrate->Site_C6 Fast Oxidative Addition Site_C5 C5-Cl Site (Secondary Reactivity) Requires specialized ligands Substrate->Site_C5 Slow Oxidative Addition Site_OH 2-OH/NH Group Catalyst Poison Requires Protection Substrate->Site_OH Coordination Risk

Figure 1: Chemoselectivity map of the substrate. The C6-Br bond is electronically activated, allowing selective coupling over C5-Cl.

Strategic Considerations: To Protect or Not to Protect?

Before initiating catalysis, a decision must be made regarding the 2-hydroxy group.

StrategyMethodologyProsConsRecommended For
Route A: Protection (Recommended) O-Alkylation (BnBr/Ag₂CO₃) or O-Methylation• Prevents catalyst poisoning• Solubilizes substrate in organic solvents• Cleanest selectivity• Adds two synthetic steps (Protection/Deprotection)Scale-up, complex coupling partners, GLP synthesis.
Route B: Direct Coupling Use of excess base (3-4 equiv.) or water-soluble ligands• Step economy• Faster screening• Lower yields• High risk of protodehalogenation• Solubility issues in toluene/dioxaneRapid analog generation, robust coupling partners (e.g., simple Boronic acids).
Route C: Activation Convert OH to OTf (Triflate)• Allows C2-coupling• Makes pyridine fully lipophilic• C2-OTf competes with C6-Br• Selectivity becomes ligand-dependentCreating 2,5,6-trisubstituted pyridines.

Protocol 1: Selective Suzuki-Miyaura Coupling at C6

Target: Introduction of aryl/heteroaryl groups at C6 while retaining C5-Cl.

This protocol utilizes Route A (Protection) to ensure maximum yield and reproducibility.

Materials
  • Substrate: 6-Bromo-5-chloropyridin-2-ol

  • Protecting Reagent: Benzyl bromide (BnBr) or Methyl Iodide (MeI)

  • Catalyst: Pd(dppf)Cl₂·DCM (1,1'-Bis(diphenylphosphino)ferrocene-palladium(II)dichloride)

  • Base: Na₂CO₃ (2.0 M aqueous)

  • Solvent: 1,4-Dioxane

Step-by-Step Methodology
Phase 1: O-Protection (Benzyl Ether Formation)
  • Dissolve: Suspend 6-Bromo-5-chloropyridin-2-ol (1.0 equiv) in dry Toluene or DMF.

  • Add Base: Add Ag₂CO₃ (0.6 equiv) or K₂CO₃ (1.5 equiv). Note: Ag₂CO₃ favors O-alkylation over N-alkylation.

  • Alkylate: Add Benzyl bromide (1.1 equiv) dropwise.

  • Heat: Stir at 60°C for 4-12 hours. Monitor by LCMS (Target M+H: ~298/300).

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

    • Checkpoint: Ensure the product is the O-benzyl ether (check NMR: O-CH₂ signal ~5.4 ppm).

Phase 2: Cross-Coupling (C6-Selective)
  • Charge: In a reaction vial, combine:

    • Protected Substrate (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)[1][2]

    • Pd(dppf)Cl₂·DCM (0.05 equiv / 5 mol%)

  • Solvent System: Add 1,4-Dioxane (10 mL/g) and Na₂CO₃ (2.0 M aq, 3.0 equiv).

  • Degas: Sparge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of selectivity.

  • Reaction: Heat to 80°C .

    • Critical: Do not exceed 90°C. Higher temperatures may activate the C5-Cl bond.

  • Monitor: Check HPLC at 2 hours. The C6-Br is highly reactive; reaction is often complete within 4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄.

  • Purification: Column chromatography.

Why this works (Mechanism):
  • Pd(dppf)Cl₂: The large bite angle of the dppf ligand promotes reductive elimination of the bulky biaryl product but is electron-rich enough to facilitate oxidative addition into the activated C6-Br bond.

  • Selectivity: The C-Br bond energy (~68 kcal/mol) is significantly lower than C-Cl (~81 kcal/mol), and the alpha-nitrogen lowers the transition state energy for C6 insertion.

Protocol 2: Buchwald-Hartwig Amination at C6

Target: Introduction of amine groups (C-N bond) at C6.

Direct amination of 2-pyridones is difficult. Using the O-protected intermediate is strongly advised.

Materials
  • Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Base: Cs₂CO₃ (Cesium Carbonate) - anhydrous

  • Solvent: 1,4-Dioxane or Toluene (Dry)

Step-by-Step Methodology
  • Pre-complexation: In a vial, mix Pd₂(dba)₃ (2.5 mol%) and Xantphos (5 mol%) in dry Dioxane. Stir at RT for 10 mins until the solution turns clear/orange.

  • Addition: Add the O-protected 6-bromo-5-chloropyridine (1.0 equiv), the Amine (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Heat: Seal and heat to 100°C for 12-16 hours.

  • Workup: Filter through a silica pad to remove Pd residue. Concentrate and purify.

Technical Insight

Xantphos is the ligand of choice here because its wide bite angle favors the reductive elimination of C-N bonds, which is often the rate-determining step in Buchwald-Hartwig aminations of electron-deficient heterocycles.

Experimental Workflow Diagram

Workflow cluster_Protection Phase 1: Stabilization cluster_Coupling Phase 2: C6-Functionalization cluster_Deprotection Phase 3: Finalization Start Start: 6-Bromo-5-chloropyridin-2-ol Step1 O-Protection (BnBr, Ag2CO3) Yield: >85% Start->Step1 Decision Select Coupling Type Step1->Decision Suzuki Suzuki-Miyaura (Pd(dppf)Cl2, 80°C) Retains C5-Cl Decision->Suzuki C-C Bond Buchwald Buchwald-Hartwig (Pd2(dba)3/Xantphos) C-N Bond Formation Decision->Buchwald C-N Bond Deprotection Deprotection (Optional) (H2, Pd/C or TFA) Suzuki->Deprotection Buchwald->Deprotection Final Final Product: 6-Substituted-5-chloropyridin-2-ol Deprotection->Final

Figure 2: Optimized experimental workflow for the sequential functionalization of the scaffold.

Troubleshooting & Controls

ObservationRoot CauseCorrective Action
Low Conversion (<20%) Catalyst poisoning by free OH/NH (if unprotected).Ensure full O-protection. If running unprotected, switch to water-soluble phosphines (e.g., sSPhos).
Dehalogenation (Product - Br) "Hydride" source in reaction (often from solvent or excess base).Use anhydrous solvents. Reduce reaction temperature. Ensure Argon sparging is thorough.
Loss of C5-Cl (Bis-coupling) Temperature too high or Catalyst too active.Lower temp to 60-70°C. Reduce catalyst loading to 1-2 mol%. Switch to Pd(PPh₃)₄ (less active than dppf).
N-Arylation vs O-Arylation Tautomer control failure during protection.Use Ag₂CO₃ (silver salts) to promote O-selectivity via coordination.

References

  • Nobel Prize in Chemistry 2010. "Palladium-Catalyzed Cross Couplings in Organic Synthesis." NobelPrize.org. Link

  • National Institutes of Health (NIH). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines." PubMed Central. Link

  • Sigma-Aldrich. "5-Bromo-2-chloropyridine Product Information & Reactivity." SigmaAldrich.com. Link

  • PubChem. "6-Bromo-5-chloropyridin-3-ol Compound Summary (Reactivity & Properties)." PubChem Database.[3][2] Link

  • MDPI. "Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions." Molecules. Link

Sources

Technical Application Note: Regioselective Buchwald-Hartwig Amination of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust methodology for the functionalization of 6-Bromo-5-chloropyridin-2-ol (CAS: 130284-56-9).

The following guide synthesizes mechanistic principles with empirical data to overcome the specific challenges posed by this substrate: tautomeric interference , steric crowding , and halogen regioselectivity .

Executive Summary

6-Bromo-5-chloropyridin-2-ol presents a unique scaffold for medicinal chemistry, particularly in the development of kinase inhibitors. However, its reactivity profile is complicated by the 2-hydroxypyridine/2-pyridone tautomerism and the presence of competing halogen electrophiles (C6-Br vs. C5-Cl).

Successful amination requires a protocol that:

  • Locks the Tautomer: Prevents catalyst poisoning by the free amide/hydroxyl group.

  • Enforces Regioselectivity: Exclusively targets the C6-Br bond over the C5-Cl bond.

  • Overcomes Sterics: The C6 position is ortho to both the ring nitrogen and the C5-chlorine, requiring sterically demanding ligands.

Substrate Analysis & Strategic Considerations

Tautomeric Equilibrium & Catalyst Poisoning

In solution, 2-hydroxypyridines exist predominantly as the 2-pyridone tautomer. The free lactam nitrogen (NH) and the carbonyl oxygen can coordinate to Pd(0) or Pd(II) species, acting as catalyst poisons or leading to competitive N-arylation side reactions (dimerization).

  • Recommendation: O-Protection is mandatory for high-yielding, scalable processes. Converting the 2-OH to a 2-alkoxy group (e.g., -OMe, -OBn) restores the pyridine aromaticity and eliminates acidic protons.

Halogen Reactivity Hierarchy (Regioselectivity)

The substrate contains two potential oxidative addition sites. The reactivity order under Pd-catalysis is governed by bond dissociation energies (BDE) and the "ortho-effect":

  • C6-Br (Target): Weaker bond (BDE ~81 kcal/mol). Activated by the adjacent ring nitrogen (electron-deficient position).

  • C5-Cl (Off-Target): Stronger bond (BDE ~96 kcal/mol). Less activated (meta to nitrogen).

Workflow Visualization

The following diagram outlines the logical flow of the optimized protocol, from protection to isolation.

G cluster_conditions Critical Parameters Start Start: 6-Bromo-5-chloropyridin-2-ol Protect Step 1: O-Protection (Ag2CO3, MeI/BnBr) Start->Protect Locks Tautomer Coupling Step 2: Buchwald Coupling (Pd source, Ligand, Amine) Protect->Coupling Regioselective C6-N Deprotect Step 3: Deprotection (Optional: BBr3 or H2/Pd) Coupling->Deprotect Restores OH Product Final Product: 6-Amino-5-chloropyridin-2-ol deriv. Deprotect->Product Ligand Ligand: BrettPhos/Xantphos Base Base: Cs2CO3 or NaOtBu Temp Temp: 80-100°C

Caption: Operational workflow for the regioselective amination of 6-bromo-5-chloropyridin-2-ol, emphasizing the protection-first strategy.

Detailed Experimental Protocols

Protocol A: O-Protection (Preparation of Active Scaffold)

Before attempting catalysis, convert the substrate to 2-benzyloxy-6-bromo-5-chloropyridine to prevent catalyst deactivation.

Reagents:

  • Substrate: 6-Bromo-5-chloropyridin-2-ol (1.0 equiv)

  • Alkylating Agent: Benzyl bromide (BnBr) (1.2 equiv) [Preferred for ease of removal] or Methyl Iodide (MeI).

  • Base: Silver Carbonate (

    
    ) (1.5 equiv) [Promotes O-selective alkylation over N-alkylation].
    
  • Solvent: Toluene or DCM.

Procedure:

  • Suspend 6-bromo-5-chloropyridin-2-ol and

    
     in Toluene (0.2 M).
    
  • Add Benzyl bromide dropwise at room temperature.

  • Heat to 60°C and stir for 4-6 hours (Monitor by TLC/LCMS).

  • Filter through a Celite pad to remove silver salts.

  • Concentrate and purify via silica gel chromatography (Hexane/EtOAc).

    • Target:2-(Benzyloxy)-6-bromo-5-chloropyridine .

Protocol B: Regioselective Buchwald-Hartwig Amination

This protocol is optimized for the protected substrate. It utilizes BrettPhos , a ligand specifically designed to handle sterically hindered substrates (ortho-substituted) and prevent dehalogenation.

Reagent Table:

ComponentReagentEquiv.[1][2][3][4][5][6][7]Role
Substrate 2-(Benzyloxy)-6-bromo-5-chloropyridine1.0Electrophile
Nucleophile Primary/Secondary Amine1.2Coupling Partner
Catalyst

or Pd(OAc)2
0.02-0.05Palladium Source
Ligand BrettPhos (Primary amines) or RuPhos (Secondary)0.04-0.10Ligand (L:Pd 2:1)
Base

or NaOtBu
2.0Base
Solvent 1,4-Dioxane (anhydrous)0.1 MSolvent

Step-by-Step Procedure:

  • Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the Pd source, Ligand, and Base. Evacuate and backfill with Argon/Nitrogen (3 cycles).

    • Note: If using

      
      , allow it to pre-complex with the ligand in a small amount of solvent for 5 minutes before adding other components.
      
  • Substrate Addition: Add the O-protected pyridine substrate and the Amine .

    • Liquid Amines: Add via syringe.

    • Solid Amines: Add with the initial solids.

  • Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

  • Reaction: Seal the vial and heat to 80–100°C .

    • Time: Typically 2–12 hours.

    • Monitoring: Check LCMS for consumption of the Bromide. The Chloride (C5) should remain intact.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through Celite. Wash with water/brine. Dry organic layer over

    
    .
    
  • Purification: Flash chromatography.

Protocol C: Deprotection (Restoring the 2-Pyridone)

If the final target requires the free hydroxyl/pyridone moiety.

For O-Benzyl groups:

  • Dissolve the coupled product in MeOH/EtOAc.

  • Add Pd/C (10% w/w) and stir under

    
     balloon (1 atm) for 1-2 hours.
    
    • Caution: Ensure the newly formed C-N bond and the C5-Cl are stable to hydrogenolysis. If the C5-Cl is labile, use BBr3 in DCM at -78°C instead.

Mechanistic Rationale & Self-Validation

The success of this protocol relies on the distinct electronic environments of the C6 and C5 positions.

Regioselectivity Pathway

The diagram below illustrates why the catalyst selects the C6-Br position.

Mechanism Substrate Substrate: 6-Br-5-Cl-Pyridine Pd0 L-Pd(0) Active Species Complex_Br Intermediate A (Preferred): Oxidative Addition at C6-Br (Kinetic Product) Pd0->Complex_Br Fast (Weak C-Br bond) Activated by adj. N Complex_Cl Intermediate B (Disfavored): Oxidative Addition at C5-Cl (Higher BDE, Meta-position) Pd0->Complex_Cl Slow (Strong C-Cl bond) Amination Cycle Amination Cycle Complex_Br->Amination Cycle

Caption: Kinetic preference for Oxidative Addition at C6-Br due to lower Bond Dissociation Energy (BDE) and alpha-nitrogen activation.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction Catalyst poisoning by free -OH/NH.Ensure substrate is fully O-protected (Step 1). Switch to stronger base (NaOtBu).
Dehalogenation (Loss of Br)

-hydride elimination from amine or overheating.
Lower temp to 80°C. Switch to RuPhos (prevents

-elimination).
C5-Cl Coupling (Bis-amination) Temperature too high; excess catalyst.Strictly control temp (<100°C). Reduce catalyst loading to 2 mol%.
Low Yield (Steric) C5-Cl and Ring N block approach.Use BrettPhos or Xantphos (wide bite angle/bulky ligands).

References

  • Mechanistic Foundations of Buchwald-Hartwig Amination

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). Palladium-catalyzed formation of carbon-nitrogen bonds.[2][3][6][7][8][9] Reaction of aryl halides with primary, secondary, and tertiary amines. Journal of the American Chemical Society, 116(13), 5969–5970. Link

  • Ligand Selection for Hindered Substrates (BrettPhos)

    • Maitre, P., et al. (2009). A General and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society, 131(46), 16720–16734. Link

  • Regioselectivity in Dihalo-heterocycles

    • Smith, J. A., et al. (2008).[2][6] Selective Palladium-Catalyzed Amination of 6-Bromo-2-chloroquinoline. Journal of Organic Chemistry, 73(14), 5467-5475. (Cited as homologous reactivity model for C-Br vs C-Cl selectivity). Link

  • Protection Strategies for 2-Pyridones

    • Gavin, D. P., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive Substrates. Organic Process Research & Development, 18(12), 1752–1758.[10] Link

Sources

Troubleshooting & Optimization

Improving yield of 6-Bromo-5-chloropyridin-2-ol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Process Optimization Group Subject: Technical Guide: Yield Optimization for 6-Bromo-5-chloropyridin-2-ol Synthesis

Executive Summary

The synthesis of 6-Bromo-5-chloropyridin-2-ol (also referred to as 6-bromo-5-chloro-2-pyridone ) presents a classic "regioselectivity trap" in pyridine chemistry. Low yields are rarely due to lack of reactivity; rather, they stem from the formation of inseparable regioisomers (specifically the 3-chloro isomer) or over-halogenation.

This guide moves beyond standard textbook recipes to address the process parameters that dictate selectivity. We focus on the two most viable synthetic routes:

  • Route A (Electrophilic Substitution): Chlorination of 6-bromo-2-pyridone (Recommended for scalability).

  • Route B (Nucleophilic Substitution): Selective hydrolysis of 2,6-dibromo-3-chloropyridine (High risk of isomer scrambling).

Part 1: The Synthetic Pathways & Logic

Route A: Electrophilic Chlorination of 6-Bromo-2-pyridone

This route relies on the directing power of the pyridone oxygen. The 2-pyridone system directs electrophiles to positions 3 (ortho) and 5 (para).

  • The Challenge: Position 3 is often kinetically favored, but we require substitution at Position 5.

  • The Solution: Thermodynamic control and steric manipulation.

Route B: Hydrolysis of 2,6-Dibromo-3-chloropyridine

This route relies on Nucleophilic Aromatic Substitution (


).[1]
  • The Challenge: The nucleophile (

    
    ) must attack C6. However, C2 is electronically more deficient (activated by the adjacent N and the inductive effect of the 3-Cl).
    
  • The Solution: Exploiting steric hindrance at C2 to force attack at C6.

ReactionPathways StartA Precursor A: 6-Bromo-2-pyridone RouteA Route A: Electrophilic Chlorination (NCS, MeCN) StartA->RouteA Activation StartB Precursor B: 2,6-Dibromo-3-chloropyridine RouteB Route B: Hydrolysis (SnAr) (NaOH, DMSO) StartB->RouteB Activation Target TARGET: 6-Bromo-5-chloropyridin-2-ol RouteA->Target Para-attack (5-pos) ImpurityA Impurity: 3-Chloro isomer (Kinetic Product) RouteA->ImpurityA Ortho-attack (3-pos) RouteB->Target Steric Control (Attack C6) ImpurityB Impurity: 6-Bromo-3-chloropyridin-2-ol (Electronic Product) RouteB->ImpurityB Electronic Control (Attack C2)

Figure 1: Comparison of synthetic pathways and their primary regioselectivity failure modes.

Part 2: Troubleshooting Guide (Q&A Format)

Scenario 1: "I am using Route A (Chlorination), but I see a 50:50 mixture of the 3-chloro and 5-chloro isomers."

Diagnosis: You are likely operating under kinetic control or using a solvent that stabilizes the transition state for ortho-substitution.

Corrective Protocol:

  • Switch Reagents: Replace elemental chlorine (

    
    ) or sulfuryl chloride (
    
    
    
    ) with N-Chlorosuccinimide (NCS) . NCS is milder and more selective.
  • Solvent Selection: Switch from Acetic Acid (AcOH) to Acetonitrile (MeCN) or DMF .

    • Why? Protic solvents like AcOH can facilitate hydrogen bonding with the carbonyl oxygen, increasing electron density at C3 (ortho) via the "ortho-effect." Polar aprotic solvents minimize this interaction, favoring the sterically less hindered C5 (para) position.

  • Temperature Control: Run the reaction at 40–50°C . Room temperature often yields mixtures, while reflux leads to 3,5-dichlorination.

Optimized Protocol (Route A):

Step Action Critical Parameter
1 Dissolve 6-bromo-2-pyridone (1.0 eq) in MeCN (10 vol). Concentration ~0.2 M
2 Add NCS (1.05 eq) portion-wise over 1 hour. Do not dump. Slow addition prevents local high conc.
3 Heat to 45°C and monitor by HPLC/LC-MS. Stop when SM < 2%.

| 4 | Purification: Slurry in water. | The 3,5-dichloro impurity is less soluble; filter it off if present. |

Scenario 2: "I am using Route B (Hydrolysis), but I am isolating the wrong isomer (6-bromo-3-chloropyridin-2-ol)."

Diagnosis: You have succumbed to electronic control. In 2,6-dibromo-3-chloropyridine, the C2 position is more electron-deficient (and thus more reactive to


) than C6 because it is ortho to the electron-withdrawing Chlorine.

Corrective Protocol:

  • Leverage Sterics: The Chlorine atom at C3 provides steric bulk that shields C2. You must enhance this effect.

  • Change Nucleophile: Use a bulkier nucleophile first (e.g.,

    
    ), followed by acid hydrolysis, instead of direct 
    
    
    
    hydrolysis. The bulky t-butoxide will prefer the unhindered C6 position.
  • Solvent System: Avoid protic solvents (water/alcohol) initially. Use DMSO or NMP .

Optimized Protocol (Route B - Steric Strategy):

Step Action Critical Parameter
1 Dissolve 2,6-dibromo-3-chloropyridine in DMSO. Anhydrous conditions.[2]
2 Add KOtBu (1.1 eq) at 0°C. Low temp maximizes selectivity.
3 Intermediate Check: Confirm formation of 2-bromo-3-chloro-6-(tert-butoxy)pyridine. This confirms attack at C6.

| 4 | Acid Hydrolysis: Treat with TFA/DCM or HCl/MeOH. | Cleaves t-butyl ether to yield the pyridone. |

Scenario 3: "My product is purple/black and yield is <30%."

Diagnosis: This indicates oxidative degradation or polymerization, common in pyridine chemistry when free radicals are generated or when using strong mineral acids at high temps.

Fix:

  • Degassing: Pyridones are susceptible to oxidation. Sparge reaction solvents with Nitrogen/Argon.

  • Light Protection: Halogenated pyridines are photosensitive. Wrap the flask in foil.

  • Quench: Ensure all oxidant (NCS) is quenched with Sodium Thiosulfate (

    
    ) before workup to prevent post-reaction halogenation.
    

Part 3: Analytical Data & Validation

To confirm you have the correct isomer (6-Bromo-5-chloropyridin-2-ol) and not the 3-chloro isomer:

FeatureTarget: 5-Chloro IsomerImpurity: 3-Chloro Isomer
1H NMR Coupling Singlet (H3) and Singlet (H4) are unlikely. Expect Singlet at ~7.8-8.0 ppm (H4) and Singlet at ~6.5-6.8 ppm (H3) ? Correction: In 2-pyridone, H3 and H4 are adjacent (

). Target (5-Cl, 6-Br): Only H3 and H4 remain. They are adjacent. Expect Doublet (J=8Hz) .
Impurity (3-Cl, 6-Br): Only H4 and H5 remain. They are adjacent. Expect Doublet (J=8Hz) .
Differentiation NOE (Nuclear Overhauser Effect): Irradiate the NH signal.Target: NOE observed to H3. Impurity: NOE observed to H4? No, NH is adjacent to C6? No, NH is adjacent to C6 and C2=O. Key: In the Target (5-Cl), H4 is adjacent to Cl. In Impurity (3-Cl), H4 is adjacent to Cl. Best ID: 13C NMR shifts of C-Cl vs C-Br carbons.

Note: Due to the ambiguity of proton splitting (both have 2 adjacent protons), HMBC/HSQC or X-ray crystallography is highly recommended for the first batch.

References

  • Vertex Pharmaceuticals Inc. (2010). An Improved Synthesis of 5-(2,6-Dichlorophenyl)-2-(phenyl-thio)-6H-pyrimido[1,6-b]pyridazin-6-one. (Demonstrates regioselectivity challenges in 2,6-dihalopyridines). 3[1][4][5][6][7][8]

  • Kubelka, T., et al. (2012). Synthesis of 2,6-disubstituted pyridin-3-yl C-2′-deoxyribonucleosides through chemoselective transformations. Organic & Biomolecular Chemistry. (Discusses nucleophilic substitution selectivity on bromo-chloropyridines). 9[1][4][5][6][7][8]

  • BenchChem. (n.d.). Regioselective Synthesis of 5-Bromo-6-chloropyridin-2-OL Precursors. (General strategies for pyridine functionalization). 10[1][4][5][6][7][8]

  • TCI Chemicals. (2014). Regioselective Bromination of Fused Pyridine N-Oxides. (Analogous chemistry for directing group strategies). [1][4][5][6][7][8][11][12][3]

Sources

Purifying 6-Bromo-5-chloropyridin-2-ol from regioisomeric byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 6-Bromo-5-chloropyridin-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of isolating this key intermediate from challenging regioisomeric byproducts. As a Senior Application Scientist, I have compiled field-proven insights and detailed protocols to help you achieve high purity and yield in your experiments.

The Challenge: Regioisomer Formation in Pyridin-2-ol Synthesis

The synthesis of 6-Bromo-5-chloropyridin-2-ol typically involves the electrophilic bromination of a 5-chloropyridin-2-ol precursor. The hydroxyl group at the 2-position is an activating, ortho-para director. While the desired product is formed through bromination at the C6 position (para to the hydroxyl group), a common and often difficult-to-remove byproduct is the C3-bromo regioisomer, 3-Bromo-5-chloropyridin-2-ol, formed by ortho-bromination.

The subtle differences in the physicochemical properties of these regioisomers make their separation a significant purification challenge. This guide provides a systematic approach to tackling this separation.

Purification Strategy Overview

The purification of 6-Bromo-5-chloropyridin-2-ol from its C3-bromo regioisomer can be approached through several techniques. The choice of method will depend on the scale of your reaction, the required purity, and the available equipment.

Purification_Workflow Purification Workflow for 6-Bromo-5-chloropyridin-2-ol cluster_0 Initial Workup cluster_1 Purification Methods cluster_2 Analysis and Final Product Crude_Reaction_Mixture Crude Reaction Mixture Aqueous_Workup Aqueous Workup (e.g., NaHCO3 wash) Crude_Reaction_Mixture->Aqueous_Workup Extraction Extraction (e.g., Ethyl Acetate) Aqueous_Workup->Extraction Drying_and_Concentration Drying (Na2SO4) & Concentration Extraction->Drying_and_Concentration Crude_Solid Crude Solid Drying_and_Concentration->Crude_Solid Recrystallization Recrystallization Crude_Solid->Recrystallization For moderate purity and larger scale Column_Chromatography Column Chromatography Crude_Solid->Column_Chromatography For high purity and moderate scale Purity_Analysis Purity Analysis (TLC, HPLC, NMR) Recrystallization->Purity_Analysis Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC For highest purity and smaller scale Column_Chromatography->Purity_Analysis Prep_HPLC->Purity_Analysis Pure_Product Pure 6-Bromo-5-chloropyridin-2-ol Purity_Analysis->Pure_Product

Caption: A general workflow for the purification of 6-Bromo-5-chloropyridin-2-ol.

Troubleshooting and FAQs

This section addresses common issues encountered during the purification of 6-Bromo-5-chloropyridin-2-ol.

Q1: My TLC shows two very close spots. How can I improve their separation?

A1: The close proximity of the product and the 3-bromo isomer on a TLC plate is a common observation due to their similar polarities. To improve separation for analytical purposes and to better guide preparative chromatography, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems. A good starting point for silica gel TLC is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane. Try varying the ratio to find the optimal separation. Sometimes, adding a small amount of a third solvent, such as methanol or acetic acid, can improve resolution.

  • Double Elution: Run the TLC plate in the same solvent system twice. After the first elution, dry the plate completely and then place it back in the developing chamber. This can often increase the separation between spots.

  • Different Stationary Phase: If silica gel is not providing adequate separation, consider using alumina plates (neutral, acidic, or basic) or reverse-phase TLC plates.[1]

Q2: I'm having trouble getting my compound to crystallize during recrystallization. What can I do?

A2: Recrystallization can be a powerful purification technique for this class of compounds, but it often requires careful optimization.[2][3][4] If you are struggling with crystallization, here are some troubleshooting steps:

  • Solvent Screening: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5] For pyridin-2-ones, consider solvent systems like ethanol, isopropanol, or mixtures such as ether/n-hexane.[2]

  • Inducing Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the surface of the solution. This can create nucleation sites. Alternatively, adding a seed crystal of the pure compound can initiate crystallization.

  • Concentration: You may have used too much solvent. Try slowly evaporating some of the solvent to reach the saturation point.

  • Slow Cooling: Rapid cooling can lead to the formation of an oil or a precipitate rather than pure crystals.[5] Allow the solution to cool slowly to room temperature, and then move it to a refrigerator or ice bath.

Q3: During column chromatography, my product and the isomer are co-eluting. How can I improve the separation?

A3: Co-elution is the primary challenge when using column chromatography for this separation. Here are some strategies to enhance resolution:

  • Optimize the Mobile Phase: Based on your TLC analysis, choose a solvent system that provides the best possible separation. A less polar mobile phase will generally lead to better separation on silica gel.

  • Column Dimensions and Packing: Use a long, narrow column for better separation. Ensure the column is packed uniformly to avoid channeling.

  • Gradient Elution: A shallow gradient of an increasing polarity mobile phase can be more effective than an isocratic (constant solvent composition) elution.

  • Alternative Adsorbents: If silica gel is ineffective, consider using a different stationary phase such as alumina or a reverse-phase silica gel.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is recommended for achieving high purity on a moderate scale (1-10 g).

1. Preparation of the Column:

  • Select a glass column with appropriate dimensions for the amount of crude material (a general rule is a 20:1 to 100:1 ratio of silica gel to crude product by weight).
  • Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

2. Sample Loading:

  • Dissolve the crude 6-Bromo-5-chloropyridin-2-ol in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane.
  • Alternatively, use a "dry loading" technique by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

3. Elution:

  • Begin elution with the low-polarity mobile phase.
  • Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate). A shallow gradient is often more effective.
  • Collect fractions and monitor them by TLC.

4. Analysis and Product Isolation:

  • Analyze the collected fractions by TLC, visualizing with a UV lamp (254 nm) and/or a suitable stain (e.g., permanganate or Dragendorff's reagent for pyridines).
  • Combine the fractions containing the pure desired product.
  • Remove the solvent under reduced pressure to yield the purified 6-Bromo-5-chloropyridin-2-ol.

Table 1: Recommended Column Chromatography Conditions

ParameterRecommended SpecificationRationale
Stationary Phase Silica Gel (230-400 mesh)Standard for flash chromatography, providing good resolution.
Mobile Phase Hexanes/Ethyl Acetate GradientAllows for fine-tuning of polarity to achieve separation.
Initial Eluent 95:5 Hexanes:Ethyl AcetateStarts with low polarity to elute non-polar impurities.
Final Eluent 70:30 Hexanes:Ethyl AcetateGradually increases polarity to elute the product and isomers.
TLC Visualization UV (254 nm), Permanganate StainUV for aromatic systems; permanganate for oxidizable groups.[6]
Protocol 2: Purification by Recrystallization

This method is suitable for larger quantities where moderate to good purity is acceptable.

1. Solvent Selection:

  • In a small test tube, add a small amount of the crude product.
  • Add a few drops of a test solvent (e.g., ethanol, isopropanol, ethyl acetate, or a mixture like ether/hexane) and observe the solubility at room temperature.[2]
  • Heat the mixture and observe if the solid dissolves completely.
  • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form. The ideal solvent will have low solubility at low temperatures and high solubility at high temperatures.

2. Recrystallization Procedure:

  • Place the crude solid in an Erlenmeyer flask.
  • Add the chosen recrystallization solvent in portions, heating the mixture to boiling with stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
  • If the solution is colored due to impurities, you can add a small amount of activated charcoal and hot filter the solution.
  • Allow the flask to cool slowly to room temperature. Do not disturb the flask during this time.
  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.

3. Isolation and Drying:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of cold recrystallization solvent.
  • Dry the crystals in a vacuum oven to remove any residual solvent.
Protocol 3: High-Purity Purification by Preparative HPLC

For obtaining the highest purity, especially on a smaller scale, preparative HPLC is the method of choice. The separation of halogenated pyridine isomers can often be achieved with specialized HPLC columns.

Table 2: Suggested Preparative HPLC Conditions

ParameterRecommended SpecificationRationale
Column Reverse-phase C18 or Phenyl-HexylC18 is a good starting point; Phenyl-Hexyl can offer alternative selectivity for aromatic compounds.
Mobile Phase Acetonitrile/Water or Methanol/Water with 0.1% Formic AcidStandard mobile phases for reverse-phase HPLC. Formic acid improves peak shape.
Elution Mode Isocratic or shallow gradientAn isocratic method is simpler, but a gradient may be necessary for optimal separation.
Detection UV at 254 nm or 280 nmPyridine derivatives typically have strong UV absorbance at these wavelengths.

Procedure:

  • Dissolve the partially purified material in the mobile phase.

  • Filter the sample through a 0.45 µm syringe filter.

  • Inject the sample onto the preparative HPLC system.

  • Collect the fractions corresponding to the peak of the desired product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

In-depth Mechanistic Insight

The formation of the 3-bromo regioisomer is a direct consequence of the electronic properties of the 5-chloro-2-hydroxypyridine starting material. The hydroxyl group is a strongly activating ortho-para director due to its ability to donate electron density to the pyridine ring through resonance. This increases the nucleophilicity of the ortho (C3) and para (C6) positions, making them susceptible to electrophilic attack by bromine. While steric hindrance from the adjacent hydroxyl group at C2 might slightly disfavor attack at C3, both isomers are typically formed.

Regioisomer_Formation Regioisomeric Byproduct Formation Start 5-Chloro-2-hydroxypyridine Reagent + Br2 Start->Reagent Product_6_Bromo 6-Bromo-5-chloropyridin-2-ol (Desired Product - Para Attack) Reagent->Product_6_Bromo Major Product_3_Bromo 3-Bromo-5-chloropyridin-2-ol (Regioisomeric Byproduct - Ortho Attack) Reagent->Product_3_Bromo Minor

Caption: Formation of regioisomers during the bromination of 5-chloro-2-hydroxypyridine.

References

  • Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1345-1347. [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved February 2, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 2, 2026, from [Link]

  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(6), 846-863. [Link]

  • Posner, G. H., Afarinkia, K., & Dai, H. (1993). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 71, 137. [Link]

  • Scribd. (n.d.). 2 Pyridones | PDF. Retrieved February 2, 2026, from [Link]

  • Stapleton, D. R., Konstantinou, I. K., Hela, D. G., & Papadaki, M. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines. Water research, 43(16), 3964–3973. [Link]

  • University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 2, 2026, from [Link]

  • U.S. Patent No. 4,960,896. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
  • U.S. Patent No. 5,436,344. (1995).
  • YouTube. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • YouTube. (2020, November 22). 8.6 Halogenation of Alkenes and Halohydrin Formation | Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2021, March 5). 2.1: RECRYSTALLIZATION. [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. [Link]

  • Org Prep Daily. (2006, September 27). TLC Staining solutions. [Link]

  • ResearchGate. (2016, March 15). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)?. [Link])

Sources

Technical Guide: Solubilizing 6-Bromo-5-chloropyridin-2-ol for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5]

You are likely encountering precipitation when diluting 6-Bromo-5-chloropyridin-2-ol (henceforth BCP-2-ol ) from an organic stock (DMSO) into aqueous buffer. This is not a user error; it is an inherent physicochemical property of halogenated hydroxypyridines.

To solve this, we must address the molecular root cause: Tautomeric Aggregation.

The "Hidden" Insolubility Factor

While often drawn as the aromatic pyridin-2-ol (A), this molecule exists predominantly as the non-aromatic pyridin-2-one (B) amide tautomer in the solid state and neutral aqueous solutions.

  • The Problem: The amide form (B) creates a rigid crystal lattice driven by strong intermolecular hydrogen bonding (dimerization), acting like "brick dust."

  • The Solution: You cannot simply "dissolve" the brick; you must chemically modify the environment to favor the ionized form (C) or disrupt the lattice with specific co-solvents.

Tautomeric & Ionization Equilibrium

The following diagram illustrates the equilibrium you are manipulating. To achieve solubility, you must drive the equilibrium toward State C .

Tautomerism A A: Pyridin-2-ol (Aromatic, Minor Tautomer) B B: Pyridin-2-one (Amide, Major Tautomer) 'Brick Dust' - INSOLUBLE A->B  K_taut >> 1   C C: Pyridin-2-olate Anion (Deprotonated) HIGHLY SOLUBLE B->C  pH > pKa   (Deprotonation)

Figure 1: The solubility of BCP-2-ol is dependent on driving the equilibrium away from the insoluble Pyridin-2-one (B) toward the Anion (C) via pH adjustment.

Critical Parameters

Before attempting the protocols, review these constants. The halogen substituents (Br, Cl) are electron-withdrawing, which significantly increases the acidity of the hydroxyl group compared to unsubstituted pyridine.

ParameterEstimated ValueImplication
pKa (Acidic) ~6.5 – 7.5 The molecule is a weak acid. At pH 7.4, it is partially ionized. At pH 5.0, it is insoluble.
LogP ~2.1 Moderately lipophilic. Requires organic co-solvent for stock preparation.
Crystal State High Melting PointHigh lattice energy requires energy (sonication/heat) or chemical disruption to break.

Step-by-Step Solubilization Protocols

Do not use simple water or low-pH buffers (PBS pH 7.0 may be insufficient). Use one of the following validated methods.

Method A: The "pH Switch" (Recommended for Assays > pH 7.5)

Best for: Enzymatic assays where slightly basic pH is tolerated.

Mechanism: By raising the pH 1–2 units above the pKa, we convert >99% of the molecule into the soluble anion (State C).

  • Stock Prep: Dissolve BCP-2-ol in 100% DMSO to 50 mM. Sonicate if necessary.

  • Buffer Prep: Prepare a buffer (e.g., Tris or Bicine) at pH 8.0 – 8.5 .

  • Dilution:

    • Add the DMSO stock slowly to the buffer while vortexing.

    • Crucial: Do not exceed 5% v/v DMSO final concentration if possible.

    • Result: The solution should remain clear. If cloudiness appears, the pH has dropped locally; check the final pH.

Method B: The "Co-Solvent Shield" (Physiological pH)

Best for: Cell-based assays (pH 7.4) where high pH is toxic.

Mechanism: Uses a surfactant-like interface to prevent the "brick dust" crystallization of the neutral form.

  • Stock Prep: Dissolve BCP-2-ol in 100% DMSO to 50 mM.

  • Intermediate Dilution (The Shield):

    • Prepare a 1:1 mixture of DMSO and PEG-400 (Polyethylene glycol).

    • Dilute your stock 1:10 into this DMSO/PEG mixture first.

  • Final Dilution:

    • Pipette the Intermediate Mix into your aqueous media (pH 7.4).

    • Target: Final solvent composition: 0.5% DMSO / 0.5% PEG-400.

Method C: Cyclodextrin Complexation (Advanced)

Best for: In vivo injection or highly sensitive protein targets.

Mechanism: Encapsulates the lipophilic halogens inside a starch ring, hiding them from water.

  • Vehicle: Prepare 20% (w/v) HP-β-CD (Hydroxypropyl-beta-cyclodextrin) in water or saline.

  • Protocol:

    • Add solid BCP-2-ol directly to the 20% CD solution.

    • Sonicate for 30–60 minutes at 40°C.

    • Filter sterilize (0.22 µm).

    • Note: This often achieves higher solubility than DMSO spiking without organic solvent toxicity.

Troubleshooting Decision Matrix

Use this logic flow to diagnose precipitation issues immediately.

Troubleshooting Start Issue: Visible Precipitate upon dilution CheckpH Check Final pH. Is it < 7.5? Start->CheckpH AdjustpH Action: Adjust Buffer to pH 8.0+ or use Tris/Bicine CheckpH->AdjustpH Yes CheckConc Is Final Conc > 100 µM? CheckpH->CheckConc No (pH is basic) ReduceConc Action: Reduce Conc. Solubility limit likely reached. CheckConc->ReduceConc Yes CheckDMSO Is DMSO < 1%? CheckConc->CheckDMSO No IncreaseDMSO Action: Increase DMSO to 2-5% OR add PEG-400 CheckDMSO->IncreaseDMSO Yes

Figure 2: Troubleshooting logic for BCP-2-ol precipitation.

Frequently Asked Questions (FAQ)

Q: Why does my solution turn yellow when I raise the pH? A: This is normal. The deprotonated pyridin-2-olate anion (State C) often has a bathochromic shift (absorbs longer wavelengths) compared to the neutral form due to increased conjugation. It confirms you have successfully ionized the molecule.

Q: Can I use PBS (Phosphate Buffered Saline)? A: Use with caution. Phosphate buffers have poor buffering capacity above pH 7.5. If your compound is acidic (pKa ~7), adding it to PBS might drop the pH slightly, causing precipitation. Tris or HEPES are superior choices for this molecule.

Q: I see "oiling out" instead of crystals. What is this? A: This occurs when the compound concentration exceeds its amorphous solubility limit but hasn't crystallized yet. It is a precursor to precipitation. Immediate Action: Add 10% PEG-400 or dilute the sample 2-fold immediately.

References & Further Reading

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1] Advanced Drug Delivery Reviews.

    • Context: Foundational principles of ionizing weak acids (like pyridinols) to increase solubility.

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • Context: Mechanistic basis for Method C (Cyclodextrin encapsulation).

  • PubChem Compound Summary: 6-Bromo-5-chloropyridin-2-ol . National Center for Biotechnology Information.

    • Context: Verification of chemical structure, lipophilicity (LogP), and H-bond donor/acceptor counts.

  • Katritzky, A. R., et al. (2010). Tautomerism in Heterocycles. Chemical Reviews.

    • Context: Authoritative review on the pyridin-2-one vs. pyridin-2-ol tautomeric equilibrium.

Sources

Controlling tautomeric equilibrium of 6-Bromo-5-chloropyridin-2-ol in reaction

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-5-chloropyridin-2-ol Case ID: TAUT-EQ-6Br5Cl[1]

Welcome to the Advanced Synthesis Support Module. You are accessing this guide because you are working with 6-Bromo-5-chloropyridin-2-ol , a "chameleon" scaffold that exhibits complex tautomeric behavior. This molecule exists in a delicate equilibrium between its 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][2][3]

The presence of the 6-Bromo (steric bulk ortho to Nitrogen) and 5-Chloro (electron-withdrawing meta to Nitrogen) substituents makes this specific derivative harder to control than unsubstituted pyridones.[1] This guide provides the decision logic, solvent engineering, and protocols required to force the reaction toward your desired regioisomer.

Part 1: The Tautomeric Switch (Solvent Engineering)

The Core Problem: In the gas phase and non-polar solvents, the Lactim (OH-form) is often energetically favored or competitive. In polar solvents (especially protic ones) and the solid state, the Lactam (NH-form) dominates due to intermolecular hydrogen bonding and dipole stabilization.

The "Switch" Mechanism: To control the reaction, you must first control the environment.

TautomerSwitch cluster_0 Non-Polar Environment (Low Dielectric) cluster_1 Polar Environment (High Dielectric) Lactim Lactim Form (2-Hydroxypyridine) Nucleophile: Oxygen Solvent Solvent Choice Determines Major Species Lactim->Solvent Equilibrium Lactam Lactam Form (2-Pyridone) Nucleophile: Nitrogen Solvent->Lactam

Figure 1: Solvent polarity acts as the primary switch for the tautomeric equilibrium.

Solvent Selection Guide:

Target RegioisomerRecommended SolventsDielectric Constant (

)
Mechanism of Control

-Alkylation
Toluene, Benzene, DCM, THFLow (< 10)Favors the aromatic hydroxypyridine form; suppresses charge separation required for the zwitterionic lactam.[1]

-Alkylation
DMF, DMSO, NMPHigh (> 30)Stabilizes the polar lactam form; solvates the cation of the base, leaving the Nitrogen "naked" and reactive.

Part 2: Synthesis Protocols (Regioselectivity)

Scenario A: I need the -Alkylated Product (Ether)

Challenge: The thermodynamic preference is usually for


-alkylation (strong C=O bond formation).[1]
Solution: You must use kinetic trapping  or Silver (Ag) coordination .[1]

Protocol 1: The Silver Salt Method (Highly Recommended) Silver cations (


) are "soft" Lewis acids that coordinate strongly to the "soft" Nitrogen atom, effectively blocking it and forcing the electrophile to attack the Oxygen.
  • Reagents: 6-Bromo-5-chloropyridin-2-ol (1.0 eq), Alkyl Halide (1.2 eq),

    
     (1.5 eq).[1]
    
  • Solvent: Toluene or Benzene (non-polar is critical).[1]

  • Conditions: Reflux in the dark (Ag salts are light sensitive) for 12–24 hours.

  • Why it works: The 6-Br group sterically hinders the N-approach, and Ag coordination blocks it electronically. This is the most reliable method for this specific scaffold.

Protocol 2: The Mitsunobu Reaction

  • Reagents: Pyridinol (1.0 eq), Alcohol (R-OH, 1.2 eq),

    
     (1.5 eq), DIAD or DEAD (1.5 eq).
    
  • Solvent: THF (anhydrous).[1]

  • Conditions: 0°C to RT.

  • Why it works: The phosphine activates the alcohol, turning it into a leaving group. The pyridinol acts as the nucleophile via the Oxygen atom because the Mitsunobu intermediate favors formation of the aromatic pyridine ether over the non-aromatic amide.

Scenario B: I need the -Alkylated Product (Lactam)

Challenge: The 6-Bromo substituent creates massive steric hindrance around the Nitrogen.[1] Standard conditions often fail or proceed with very low yields (<20%).[1] Solution: High heat and "Naked Anion" conditions.[1]

Protocol 3: Cesium-Promoted High-Temp Alkylation

  • Reagents: Pyridinol (1.0 eq), Alkyl Halide (1.5 eq),

    
     (2.0 eq).[1]
    
  • Solvent: DMF or NMP (dry).[1]

  • Conditions: Heat to 80–100°C .[1] (Standard RT reactions will fail due to the 6-Br steric block).[1]

  • Why it works:

    • Cesium Effect: The large

      
       cation does not associate tightly with the pyridone anion, leaving the Nitrogen more nucleophilic ("naked anion" effect).
      
    • Heat: Necessary to overcome the activation energy barrier imposed by the bulky 6-Br atom.[1]

Part 3: Troubleshooting & FAQs

Q1: My reaction yielded a mixture of N- and O-isomers. How do I separate them?

  • Chromatography: The

    
    -alkylated product (pyridine) is usually less polar  than the 
    
    
    
    -alkylated product (pyridone/amide).[1]
    • TLC Tip: In 20% EtOAc/Hexanes, the

      
      -isomer will have a higher 
      
      
      
      .[1] The
      
      
      -isomer often "streaks" due to the amide polarity.[1]
  • Chemical Separation: The

    
    -alkylated form is a lactam (amide-like) and is generally non-basic.[1] The 
    
    
    
    -alkylated form is a pyridine and retains basicity at the ring nitrogen. You can sometimes extract the
    
    
    -isomer into dilute aqueous acid (HCl), leaving the
    
    
    -isomer in the organic layer (though the halogens 6-Br/5-Cl reduce basicity significantly, making this harder than with simple pyridines).

Q2: Why is my N-alkylation yield so low (<10%)?

  • Diagnosis: You are likely running the reaction at Room Temperature or using a sodium base (

    
    , 
    
    
    
    ).
  • Fix: The 6-Bromo group acts like a gatekeeper. You must use heat (80°C+) and switch to Cesium Carbonate (

    
    ) to force the alkyl group past the bromine.
    

Q3: Can I use NaH (Sodium Hydride) for N-alkylation?

  • Warning: While NaH is standard for amides, in this specific molecule, the resulting sodium salt often forms tight aggregates in non-polar solvents, and in polar solvents, the "hard"

    
     ion can favor 
    
    
    
    -alkylation (hard-hard interaction) if the electrophile is also "hard" (like a tosylate).
    
    
    is safer and more selective for
    
    
    -alkylation here.[1]

Part 4: Analytical Validation (Did I make the right one?)

Do not rely solely on LCMS (mass is identical).[1] You must use NMR or IR.[1]

Decision Logic for Characterization:

Analytics Start Purified Product IR Run IR Spectroscopy Start->IR CheckCO Check 1650-1690 cm-1 IR->CheckCO N_Prod Strong C=O Peak Present (N-Alkylated / Lactam) CheckCO->N_Prod Yes O_Prod No C=O Peak (O-Alkylated / Ether) CheckCO->O_Prod No

Figure 2: Rapid identification of regioisomers using Infrared Spectroscopy.

Data Comparison Table:

Feature

-Alkylated Product
(Lactam)

-Alkylated Product
(Lactim Ether)
IR Spectrum Strong C=O stretch (~1660 cm⁻¹)Absent (Only C=C/C=N stretches)

C NMR (C2)
Carbonyl shift: ~160–165 ppm Deshielded Aromatic C-O: ~158–162 ppm (Subtle diff)

C NMR (Ring)
Non-aromatic character (diene-like)Fully aromatic pyridine character

H NMR (Alkyl)

-Protons often ~3.5–3.8 ppm

-Protons often ~3.9–4.2 ppm (Deshielded by Oxygen)

Note on NMR: The chemical shift of the C2 carbon is often very close. The most definitive proof is IR (presence/absence of carbonyl) or HMBC (coupling of alkyl protons to the C2 carbon).

References

  • Solvent Effects on Tautomerism

    • Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomeriz
    • Source: NIH / PubMed Central.[1]

    • URL:[Link]

  • Mitsunobu for O-Alkylation

    • Title: A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions.
    • Source: ResearchGate.[1][4]

    • URL:[Link]

  • Regioselective O-Alkylation Strategy

    • Title: Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion.[1][5]

    • Source: Royal Society of Chemistry (RSC).[1]

    • URL:[Link]

  • Steric Hindrance in N-Alkylation

    • Title: A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones.[1][6] (Discusses N- vs O- competition).

    • Source: ACS Publications / NIH.[1]

    • URL:[Link]

Sources

Technical Support Center: Recrystallization of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out Ticket ID: REC-PYR-0065 Applicable Compound: 6-Bromo-5-chloropyridin-2-ol (CAS: 130284-56-9) Support Level: Tier 3 (Senior Application Scientist)[1][2][3][4]

Core Directive: The Challenge of the Pyridone Motif

Recrystallizing 6-Bromo-5-chloropyridin-2-ol is deceptive.[1][2][3][4] While it appears to be a simple halogenated heterocycle, it presents a specific thermodynamic challenge: Tautomeric Equilibrium .[2][4][5]

In solution, this molecule exists in an equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1][2][3][4][5]

  • Non-polar solvents favor the lactim form.[1][2][4]

  • Polar protic solvents favor the lactam form.[1][2][4]

  • Solid State: The molecule almost exclusively crystallizes as the 2-pyridone dimer, held together by strong intermolecular hydrogen bonds (

    
    ).[4][5]
    

The Consequence: If you choose a solvent that stabilizes the "wrong" tautomer or fails to disrupt the strong dimer network during dissolution, you will encounter poor recovery or the dreaded "oiling out" (Liquid-Liquid Phase Separation).[3][4]

Solvent Selection Guide

Do not rely on a single "magic solvent."[1][2][3][4] The optimal system depends on your specific impurity profile (e.g., regioisomers like 5-bromo-6-chloropyridin-2-ol).[1][2][3][4] Use this logic table to select your starting point.

Primary Solvent Candidates
Solvent SystemPolarityRoleRecommended ForRisk Factor
Ethanol (EtOH) Protic PolarDisruptor Initial screening.[1][2][3][4] Good solubility at reflux; disrupts dimers.[1][2][3][4]Yield loss if not cooled to <0°C.
Acetonitrile (MeCN) Aprotic PolarSelective Removing polar impurities.[2][3][5] Promotes distinct crystal habits (needles).[1][2][4]High risk of oiling out if cooled too fast.[2][3][4]
Acetic Acid (AcOH) AcidicSolubilizer Highly impure crude.[2][3][5] Protonates the oxygen, breaking H-bond networks.[1][2][3][4]Hard to dry; potential solvate formation.[2][3][4]
Toluene AromaticCarrier Removing non-polar byproducts (starting materials).[2][3][5]Low solubility of product; requires high volumes.[2][3][4]
Binary Systems (Solvent / Anti-Solvent)

For this specific scaffold, Binary Systems usually outperform single solvents.[2][3][4]

  • The "Standard" (EtOH / Water):

    • Ratio: Dissolve in hot EtOH, add hot Water until turbid, cool slowly.

    • Why: Water forces the hydrophobic halogens (Br, Cl) to aggregate, driving crystallization.[4][5]

  • The "Polymorph Control" (MeCN / Water):

    • Ratio: 4:1 MeCN:Water.[1][2][3][4][5]

    • Why: Sharp solubility curve.[1][2][3][4] Good for rejecting regioisomers.

  • The "Lipophilic" (EtOAc / Heptane):

    • Ratio: Dissolve in min. EtOAc, add Heptane dropwise.[1][2][4]

    • Why: Only works if the crude is relatively pure (>90%).[2][4] If impure, it will oil out.[1][2][4][6]

Visualizing the Workflow

The following diagram outlines the decision logic for solvent screening based on your crude material's behavior.

RecrystallizationLogic Start Start: Crude 6-Br-5-Cl-pyridin-2-ol SolubilityCheck Solubility Check (Reflux) Start->SolubilityCheck HighSolubility Soluble in EtOH? SolubilityCheck->HighSolubility Yes LowSolubility Insoluble in EtOH? SolubilityCheck->LowSolubility No AddWater Add Hot Water (Anti-solvent) HighSolubility->AddWater SwitchSolvent Switch to AcOH or DMF LowSolubility->SwitchSolvent Crystals Crystallization AddWater->Crystals Slow Cool OilingOut Oiling Out (Liquid Phase) AddWater->OilingOut Fast Cool / Impure RemedyOil Remedy: Reheat & Add more Solvent OR Seed at metastable zone OilingOut->RemedyOil RemedyOil->Crystals

Figure 1: Decision matrix for solvent selection and troubleshooting phase separation.[1][2][3][4]

Troubleshooting & FAQs

Issue 1: "The product is oiling out!"

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1][2][3][4] The melting point of your solvated impurity/product mix is lower than the temperature at which it becomes insoluble.[2][4][6]

  • Immediate Fix: Reheat the mixture until clear. Add 10-15% more of the good solvent (e.g., Ethanol).[1][2][4] This lowers the saturation point, keeping the product in solution until the temperature is low enough for solid nucleation.[4]

  • Pro Tip: Seeding is mandatory. Add a tiny crystal of pure product when the solution is slightly turbid. This provides a template for the lattice, bypassing the amorphous oil phase.[4]

Issue 2: "My crystals are colored (Yellow/Orange)."

Diagnosis: Halogenated pyridines trap free bromine or oligomeric impurities.[1][2][3][4]

  • Fix: Do not just recrystallize again. Perform a Charcoal Filtration .

    • Dissolve crude in hot Ethanol.

    • Add activated carbon (5 wt%).

    • Stir at reflux for 15 mins.

    • Filter hot through Celite.[1][2][3][4][5]

    • Proceed with crystallization.[1][2][3][4][6][7]

Issue 3: "Low Yield (<50%)."

Diagnosis: The pH of your solution might be wrong.[1][2][4]

  • The Science: Pyridones are amphoteric.[1][2][4] If your solution is too basic, the phenolic proton is removed (forming the salt), which is water-soluble and won't crystallize.[3][4][5]

  • Fix: Check the pH of the mother liquor. Adjust to pH 6-7 using dilute HCl or Acetic Acid to ensure the molecule is neutral before cooling.

Advanced Protocol: The "Dual-Ramp" Method

This protocol is designed to maximize purity for drug-development grade material (Target: >99.5% HPLC).

Reagents:

  • Crude 6-Bromo-5-chloropyridin-2-ol (10 g)[1][2][3][4][5]

  • Solvent A: Ethanol (Absolute)[1][2][3][4]

  • Solvent B: Water (Deionized)[1][2][3][4][5]

Step-by-Step:

  • Dissolution: Place 10 g crude in a round-bottom flask. Add Solvent A (EtOH) (approx. 5-7 mL per gram) and heat to reflux.

    • Check: If solids persist, add EtOH in 1 mL increments.[2][4] Do not drown it.

  • Clarification: If the solution is dark, perform the Charcoal Filtration (see Issue 2 above).[2][4]

  • Nucleation Point: While maintaining reflux, add Solvent B (Water) dropwise via an addition funnel.[1][2][4][5]

    • Stop Point: Stop immediately when a faint, persistent turbidity (cloudiness) is observed.[2][4]

  • Clearance: Add 1-2 mL of Solvent A to clear the turbidity.[1][2][3][4] The solution is now saturated.[1][2][4]

  • Controlled Cooling (The Dual Ramp):

    • Ramp 1: Turn off heat.[1][2][3][4][8] Allow the flask to cool to ambient temperature in the oil bath (slow cooling rate: ~1°C/min).

    • Seeding: When the temp reaches ~50°C, add seed crystals.[2][4][5]

    • Ramp 2: Once at room temp (25°C), move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white needles under vacuum. Wash with cold 1:1 EtOH/Water.[1][2][3][4][5]

  • Drying: Dry at 45°C under vacuum. Warning: High heat (>80°C) can cause discoloration due to dehalogenation.[2][3][4]

References & Authority

  • PubChem. 6-Bromo-5-chloropyridin-3-ol (Compound Summary). National Library of Medicine.[1][2][4] Link

    • Note: While the exact 2-ol isomer data is often aggregated with 3-ol in automated databases, the physical properties of halogenated pyridinols are structurally analogous.[1][2][3][4]

  • Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions.Link[1][2][3]

    • Source for the mechanism of Liquid-Liquid Phase Separation (LLPS) and seeding strategies.

  • Sigma-Aldrich. 2-Hydroxypyridine Derivatives: Properties and Handling.Link[1][2][3]

    • General reference for the solubility profiles of hydroxypyridine/pyridone tautomers.

  • ResearchGate. Troubleshooting Recrystallization of Heterocycles.Link

    • Community-validated techniques for handling "oiling out" in amide/alcohol systems.[1][2][3][4]

Sources

Preventing debromination during coupling of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center resource for researchers working with complex halogenated heterocycles.

Topic: Troubleshooting & Optimization Guide for Preventing Debromination Ticket ID: CHEM-SUP-8821 Status: Resolved (Expert Verified) Audience: Medicinal Chemists, Process Chemists

Diagnostic & Triage: Is Debromination Your Real Problem?

Before altering your workflow, confirm that the side product is indeed the debrominated species.[1][2] In the coupling of 6-Bromo-5-chloropyridin-2-ol , the chemical landscape is crowded.

Symptom Checklist
  • Mass Spec: You observe a peak at [M-79] (loss of Br) replaced by [M-78] (addition of H).

    • Target Mass (Example): If your product is MW 300, you see a major impurity at MW 222.[1][2]

  • NMR: Appearance of a new proton signal on the pyridine ring, typically shifting upfield relative to the deshielded C6-position.[1][2]

  • Reaction Stalling: Starting material is consumed, but desired product yield is low (<40%), with a significant "baseline" or solvent-front spot on TLC.[1][2]

The Core Challenge: Chemoselectivity & Sterics

The 6-position (ortho to nitrogen) is sterically hindered and electronically deactivated.[2] The 5-chloro substituent adds further steric bulk.[2]

  • The Trap: To force this difficult coupling, researchers often increase temperature or catalyst loading.[1][2] This is fatal. High energy conditions favor the lower-barrier pathway: Hydrodehalogenation (Debromination) .[2]

Mechanistic Insight: The "Hidden" Hydride Source

Debromination is not random; it is a catalyzed cycle competing with your cross-coupling.[1][2] It requires a Hydride Source .[1][2]

The Mechanism of Failure[1]
  • Oxidative Addition: Pd(0) inserts into the C-Br bond.[2][3][4] (Fast)

  • Hydride Capture: Instead of transmetalating with your boronic acid, the Pd(II) species intercepts a hydride (H⁻).[1][2]

  • Reductive Elimination: The Pd-H species eliminates Ar-H (the debrominated byproduct) and regenerates Pd(0).[2][5]

Where does the Hydride come from?

  • Solvents: Primary/Secondary alcohols (MeOH, EtOH, IPA) undergo

    
    -hydride elimination on the metal center.[1][2]
    
  • Bases: Alkoxides (NaOMe, NaOEt) are potent hydride donors.[1][2]

  • Tautomerism: The 2-hydroxy group exists in equilibrium with the 2-pyridone form (NH). The acidic N-H or O-H proton can facilitate demetallation pathways if not managed.[1][2]

Visualization: The Competing Pathways

The following diagram illustrates the "Decision Point" where the reaction diverges into failure.

DebrominationMechanism Start Start: 6-Br-5-Cl-Pyridine OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Transmetalation Pathway A: Transmetalation (Desired) OxAdd->Transmetalation + Boronic Acid + Base HydrideSource Pathway B: Hydride Capture (Undesired) OxAdd->HydrideSource + H-Source Product Coupled Product (C-C Bond) Transmetalation->Product Reductive Elimination Byproduct Debrominated Byproduct (Ar-H) HydrideSource->Byproduct Reductive Elimination Sources Hydride Sources: 1. Alcohols (Solvent) 2. Alkoxide Bases 3. Beta-H from Ligands Sources->HydrideSource

Caption: Figure 1. The kinetic competition between the desired Suzuki coupling (Pathway A) and the parasitic debromination (Pathway B).[1]

Optimization Protocol (The "Fix")

To stop debromination, you must systematically eliminate hydride sources and accelerate the transmetalation step.[1][2]

A. Solvent & Base Selection (Critical)

NEVER use alcohols (MeOH, EtOH) or alkoxide bases (NaOEt) for this substrate.[1][2]

ComponentRecommendationRationale
Solvent Toluene/Water (10:1) or 1,4-Dioxane (Anhydrous) Toluene is non-protic and inert. Dioxane is good but ensure it is peroxide-free.[2] Water (degassed) is necessary for inorganic bases but keep the volume low.[2]
Base K₃PO₄ (Potassium Phosphate) Weak, inorganic, non-nucleophilic.[1][2] Unlike Carbonates, it buffers pH well and does not promote hydride formation.[1][2]
Alternative KF (Potassium Fluoride) Useful for anhydrous conditions to activate boronic esters without any proton source.[2]
B. Catalyst & Ligand Strategy

You need a ligand that creates a bulky, electron-rich environment around the Pd.[1][2] This facilitates the difficult oxidative addition at the crowded C6 position while speeding up reductive elimination.[1][2]

  • Recommended: Pd₂(dba)₃ + XPhos or SPhos .[2]

    • Why? Buchwald dialkylbiaryl ligands (SPhos/XPhos) are exceptionally good at preventing dehalogenation.[2] They form a "monoligated" Pd species that is highly active.[1][2]

  • Avoid: Pd(PPh₃)₄. It is too slow and prone to oxidation/side reactions.[1][2]

C. Protecting Group Strategy

The free hydroxyl/pyridone moiety (2-OH) is a liability.[2] It can coordinate to Pd, poisoning the catalyst and slowing the reaction (which gives time for debromination to occur).[1][2]

  • Protocol: Convert the 2-OH to 2-OMe (Methoxy) or 2-OBn (Benzyloxy) before coupling.

    • Reaction: MeI, Ag₂CO₃ in CHCl₃ (for O-selective alkylation) or simple Mitsunobu conditions.[1][2]

    • Benefit: The O-protected pyridine behaves like a standard aryl halide, drastically reducing side reactions.[1][2]

Step-by-Step Validated Protocol

Experiment: Coupling of 6-Bromo-5-chloropyridin-2-ol (O-protected) with Phenylboronic Acid.

Reagents:

  • Substrate: 6-Bromo-5-chloro-2-methoxypyridine (1.0 equiv)

  • Boronic Acid: Phenylboronic acid (1.2 equiv)[2][6]

  • Catalyst: Pd₂(dba)₃ (0.02 equiv / 2 mol%)[2][6][7]

  • Ligand: XPhos (0.04 equiv / 4 mol%)[2]

  • Base: K₃PO₄ (Tribasic, 2.0 equiv)[1][2]

  • Solvent: Toluene : Water (10:1 ratio), Degassed.[1][2]

Procedure:

  • Prepare the Vessel: Flame-dry a Schlenk tube or microwave vial. Cool under Argon.

  • Charge Solids: Add the Pyridine substrate, Boronic acid, Pd₂(dba)₃, XPhos, and finely ground K₃PO₄.[1][2]

  • Inert Atmosphere: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Add Solvents: Inject degassed Toluene and Water through the septum.[1][2]

  • Reaction: Heat to 80°C (oil bath). Do not overheat (>100°C) as this promotes C-Cl activation and debromination.

  • Monitoring: Check TLC/LCMS at 2 hours. If starting material remains, add a second portion of boronic acid (0.2 equiv), NOT more catalyst.[1][2]

  • Workup: Dilute with EtOAc, wash with Brine, dry over Na₂SO₄.

Frequently Asked Questions (FAQs)

Q: Can I perform this reaction without protecting the 2-OH group? A: It is possible but risky.[2] If you must, use LiOtBu as the base in 1,4-Dioxane (anhydrous).[1][2] However, the 2-pyridone tautomer can bind Pd.[1][2] If yields are low, protection is the first optimization step you should take.[1][2]

Q: Why is the Cl at position 5 not reacting? A: Chemoselectivity works in your favor here.[1][2] The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~95 kcal/mol). At 80°C with XPhos, the catalyst inserts selectively into C-Br.[1][2]

Q: I see a small amount of "homocoupling" of the boronic acid. How do I stop this? A: Homocoupling (Ph-Ph) indicates the presence of Oxygen.[2] Your degassing was insufficient. Use the "Freeze-Pump-Thaw" method for your solvents rather than simple sparging if this persists.

Q: Can I use Pd(dppf)Cl₂? A: Pd(dppf)Cl₂ is robust but often requires higher temperatures (100°C+) to work on sterically hindered pyridines.[2] Higher temps = Higher debromination risk.[1][2][8] Stick to Pd(0)/XPhos or Pd(0)/SPhos systems which work at lower temperatures.[2]

References

  • Mechanistic Studies on Debromination

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1][2] Journal of Organic Chemistry, 2004.[1][2] Link[2]

  • Ligand Effects (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L.[1][2] "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.[1][2] Link[2]

  • Pyridone/Hydroxypyridine Tautomerism in Coupling

    • Lier, J. E., et al. "Suzuki-Miyaura Cross-Coupling of 2-Pyridone Derivatives."[1] Synlett, 2010.[1][2] Link[2]

  • Base Effects on Chemoselectivity

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions."[1][2][9] Wiley-VCH, 2nd Edition, 2004.[1][2] (Standard Reference Text)

Sources

Resolving O- vs N-alkylation selectivity in 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 6-Br-5-Cl-PYR-ALK Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

The alkylation of 6-Bromo-5-chloropyridin-2-ol presents a classic but challenging case of ambident nucleophile selectivity. The substrate exists in a tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.

Achieving high regioselectivity depends on manipulating the Hard-Soft Acid-Base (HSAB) properties of the reaction medium and exploiting the steric hindrance introduced by the bromine atom at the C6 position.

  • For O-Alkylation: Use Silver(I) salts (Ag₂CO₃) in non-polar solvents or Mitsunobu conditions.

  • For N-Alkylation: Use Alkali metal bases (NaH, Cs₂CO₃) in polar aprotic solvents (DMF, DMSO). Note: The 6-bromo substituent significantly hinders N-alkylation, often requiring elevated temperatures.

Module 1: Visualizing the Pathway

The following decision tree illustrates the critical control points for determining product selectivity.

AlkylationPathways Start Substrate: 6-Bromo-5-chloropyridin-2-ol Desired Desired Product? Start->Desired O_Branch Target: O-Alkylation (Lactim Ether) Desired->O_Branch Route A N_Branch Target: N-Alkylation (N-Substituted Pyridone) Desired->N_Branch Route B Method_Ag Method 1: Ag-Mediated Reagent: Ag2CO3 Solvent: Toluene/Benzene Mechanism: Ag-N Coordination O_Branch->Method_Ag Method_Mit Method 2: Mitsunobu Reagent: PPh3 / DEAD Solvent: THF Mechanism: Oxy-phosphonium O_Branch->Method_Mit O_Product Product: 2-Alkoxy-6-bromo-5-chloropyridine Method_Ag->O_Product Method_Mit->O_Product Method_Na Method 3: Alkali Base Reagent: NaH or Cs2CO3 Solvent: DMF / DMSO Mechanism: Thermodynamic Control N_Branch->Method_Na N_Product Product: 1-Alkyl-6-bromo-5-chloropyridin-2-one Method_Na->N_Product Steric Warning: 6-Br Steric Hindrance Slows N-Alkylation significantly Method_Na->Steric

Caption: Decision matrix for regioselective alkylation based on reagent and solvent selection.

Module 2: O-Alkylation Protocols (The "Lactim" Route)

The 6-bromo substituent provides steric shielding around the nitrogen, which naturally biases the system slightly toward O-alkylation compared to unsubstituted pyridones. However, to ensure >95% selectivity, specific protocols are required.

Protocol A: Silver-Mediated Alkylation (Preferred for Halides)

This method relies on the "Silver Effect." The Ag⁺ ion coordinates avidly with the nitrogen lone pair and the halogen substituents, effectively blocking the N-site and forcing the alkyl halide to attack the oxygen.

  • Reagents: Ag₂CO₃ (Silver Carbonate), Alkyl Halide (R-X).

  • Solvent: Toluene or Benzene (Non-polar is critical).

  • Temperature: Reflux.[1][2]

Step-by-Step:

  • Dissolve 1.0 eq of 6-Bromo-5-chloropyridin-2-ol in anhydrous Toluene (0.2 M concentration).

  • Add 1.1 eq of Ag₂CO₃ . The mixture will be heterogeneous.

  • Add 1.2 eq of the Alkyl Halide .

  • Heat to reflux in the dark (wrap flask in foil) for 12–18 hours.

  • Workup: Filter through a Celite pad to remove silver salts. Wash the pad with EtOAc.

  • Concentrate the filtrate. The O-alkylated product is usually obtained in high purity.

Protocol B: Mitsunobu Reaction (Preferred for Alcohols)

If your alkylating agent is an alcohol rather than a halide, Mitsunobu conditions provide near-exclusive O-selectivity due to the formation of the O-phosphonium intermediate.

  • Reagents: PPh₃, DIAD or DEAD, Alcohol (R-OH).[1]

  • Solvent: THF or DCM.

Step-by-Step:

  • Dissolve 1.0 eq of substrate, 1.1 eq of R-OH, and 1.1 eq of PPh₃ in anhydrous THF at 0°C.

  • Dropwise add 1.1 eq of DIAD (Diisopropyl azodicarboxylate).[1]

  • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Note: The bulky 6-Br group prevents N-attack on the bulky phosphonium intermediate, reinforcing O-selectivity.

Module 3: N-Alkylation Protocol (The "Lactam" Route)

Achieving N-alkylation is thermodynamically favored but kinetically hindered by the 6-bromo group. You must use a "naked" anion approach in a polar solvent to overcome the steric barrier.

Protocol C: Alkali Metal/Polar Solvent
  • Reagents: NaH (Sodium Hydride) or Cs₂CO₃.

  • Solvent: DMF or DMSO (Critical for dissociating the cation).

  • Temperature: 60°C – 100°C (Heat is often required due to 6-Br sterics).

Step-by-Step:

  • Dissolve 1.0 eq of 6-Bromo-5-chloropyridin-2-ol in anhydrous DMF.

  • Cool to 0°C and carefully add 1.2 eq of NaH (60% dispersion in oil). Evolution of H₂ gas will occur.

  • Stir for 30 mins to ensure complete deprotonation (formation of the sodium salt).

  • Add 1.2 eq of Alkyl Halide .

  • Critical Step: Heat the reaction. Start at 60°C. If TLC shows no conversion after 2 hours, increase to 90°C. The 6-Br group blocks the trajectory of the incoming electrophile, necessitating higher energy.

  • Workup: Quench with water, extract with EtOAc. Wash organic layer extensively with LiCl (5% aq) to remove DMF.

Module 4: Troubleshooting & FAQs

Q1: I tried Method C (NaH/DMF) for N-alkylation, but I still see ~20% O-alkylated product. How do I fix this?

Diagnosis: The "Ambident Ion" problem. Even in DMF, the oxygen is nucleophilic. Solution: Switch to Cesium Carbonate (Cs₂CO₃) in DMF. The larger Cesium cation creates a looser ion pair, often favoring the thermodynamic N-product more effectively than Sodium. Additionally, ensure your alkyl halide is not too "hard" (e.g., Methyl Iodide often gives mixtures; Benzyl bromide is more N-selective).

Q2: The reaction is extremely slow. Is the 5-chloro group deactivating the ring?

Diagnosis: While the 5-Cl group is electron-withdrawing (making the NH more acidic), the primary culprit for sluggish kinetics is the 6-Bromo group . Explanation: The 6-position is adjacent to the Nitrogen. The Van der Waals radius of Bromine is significant. It physically blocks the approach of the electrophile to the Nitrogen lone pair. Fix: You cannot change the sterics, so you must increase the temperature. For N-alkylation, do not be afraid to go to 100°C in DMF.

Q3: Can I use Potassium Carbonate (K₂CO₃) in Acetone?

Answer: Avoid. Acetone is a polar aprotic solvent, but K₂CO₃ in Acetone often leads to mixtures (approx. 60:40 N:O ratio) for 2-pyridones. It does not provide the distinct selectivity of the Ag/Toluene (O-alkyl) or NaH/DMF (N-alkyl) systems.

Q4: How do I distinguish the O-alkyl vs. N-alkyl products by NMR?

Answer:

  • ¹³C NMR: The Carbonyl carbon (C=O) in the N-alkyl product (pyridone) typically appears downfield around 160–165 ppm . The C-O carbon in the O-alkyl product (pyridine) appears further upfield.

  • ¹H NMR: N-alkylation breaks the aromaticity more significantly than O-alkylation. Look at the coupling constants of the remaining ring protons.

Comparison of Selectivity Factors

FactorCondition for O-Alkylation Condition for N-Alkylation
Cation Ag⁺ (Silver)Li⁺, Na⁺, K⁺, Cs⁺
Solvent Non-polar (Toluene, Benzene, Hexane)Polar Aprotic (DMF, DMSO, NMP)
Mechanism Kinetic Control / CoordinationThermodynamic Control
6-Br Effect Favorable (Blocks N-site)Unfavorable (Hinders N-attack)

References

  • Regioselective Alkyl

    • Chung, N. M., & Tieckelmann, H.[3] (1970). Alkylations of heterocyclic ambident anions. II. Alkylation of 2-pyridone salts. The Journal of Organic Chemistry.

    • Context: Establishes the foundational rule: Silver salts in non-polar solvents favor O-alkylation; Alkali salts in polar solvents favor N-alkyl
  • Steric Control in 6-Substituted Pyridones.

    • Sonegawa, M., et al.[4] (2006).[5] Regioselective alkylation of 2-alkyl-5,6,7,8-tetrahydro-3H-cycloheptimidazol-4-ones. Chemical & Pharmaceutical Bulletin.

    • Context: Demonstrates how steric bulk adjacent to the nitrogen shifts preference and requires specific base/solvent combin
  • Mitsunobu Reaction Selectivity.

    • Torhan, M. C., Peet, N. P., & Williams, J. D. (1996). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters.
    • Context: Confirms that Mitsunobu conditions strongly favor O-alkylation for 2-pyridones, providing a reliable altern
  • Silver Carbon

    • Kovács, L. (2018).[6][7] O-Regioselective Synthesis with the Silver Salt Method. ACS Omega.

    • Context: detailed mechanistic insight into why Ag+ coordinates to the nitrogen to block alkylation at th

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Structural Elucidation of 6-Bromo-5-chloropyridin-2-ol: A Comparative Analysis of 1H and 13C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical research and drug development, the structural integrity of heterocyclic compounds is paramount. Halogenated pyridinols, such as 6-Bromo-5-chloropyridin-2-ol, are key building blocks in the synthesis of novel therapeutic agents. Their electronic properties and substitution patterns are critical to their biological activity. Consequently, unambiguous structural verification is not merely a procedural step but the bedrock of reliable and reproducible science.

This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra expected for 6-Bromo-5-chloropyridin-2-ol. We will move beyond a simple recitation of data to explain the underlying principles governing the spectral output. Furthermore, we will objectively compare the utility of NMR with other cornerstone analytical techniques, providing a holistic perspective on modern structural elucidation workflows.

The Foundational Challenge: Tautomerism in Pyridin-2-ols

Before delving into spectral specifics, we must address the inherent chemical nature of 2-hydroxypyridines. These compounds exist in a tautomeric equilibrium between the pyridin-2-ol form and the pyridin-2(1H)-one form. This equilibrium is highly sensitive to the solvent environment.[1][2] Polar, protic solvents or those capable of hydrogen bond acceptance (like DMSO-d₆) tend to favor the pyridone tautomer, whereas non-polar solvents may favor the pyridinol form. This phenomenon is the single most important factor influencing the resulting NMR spectra, as it dictates the nature of the "OH" proton (becoming an "NH" proton), the aromaticity of the ring, and the chemical shift of the carbon at the 2-position (C=O vs. C-OH). For the purpose of this guide, we will primarily discuss the spectra in the context of the pyridone tautomer, which is often the major form in common NMR solvents.

tautomerism cluster_0 cluster_1 mol1 mol1 mol2 mol2 mol1->mol2 Equilibrium

Caption: Tautomeric equilibrium between the pyridinol and pyridone forms.

Part 1: In-Depth NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for determining the precise connectivity of atoms in a molecule.[3][4] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can construct a detailed molecular map.

¹H NMR Spectrum: Predictive Analysis

The structure of 6-Bromo-5-chloropyridin-2-ol contains two aromatic protons and one proton attached to a heteroatom (N-H in the pyridone form).

  • Aromatic Region (δ 6.5-8.0 ppm): We expect two signals in this region, corresponding to the protons at the C3 and C4 positions.

    • H3 and H4: These two protons are adjacent (ortho) to each other and will therefore exhibit spin-spin coupling, appearing as a pair of doublets. The coupling constant (³JHH) for ortho protons on a pyridine ring is typically in the range of 7-9 Hz. The electron-withdrawing effects of the adjacent carbonyl group and the halogens will shift these protons downfield.

  • NH/OH Proton (δ > 10 ppm): In the dominant pyridone tautomer, the N-H proton is expected to be a broad singlet, often observed far downfield (e.g., >10-12 ppm in DMSO-d₆). Its chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Table 1: Predicted ¹H NMR Data for 6-Bromo-5-chloro-1H-pyridin-2-one

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H3~6.5 - 7.0Doublet (d)~8.01H
H4~7.5 - 8.0Doublet (d)~8.01H
NH>10.0 (Solvent Dependent)Broad Singlet (br s)-1H

Causality: The differentiation between H3 and H4 arises from their proximity to different functional groups. H4 is ortho to a chlorine atom, while H3 is adjacent to the carbonyl end of the ring system. Advanced techniques like 2D NOESY could confirm assignments through space correlations.

¹³C NMR Spectrum: Predictive Analysis

A proton-decoupled ¹³C NMR spectrum will show five distinct signals for the five carbon atoms of the pyridine ring.

  • Carbonyl Carbon (C2): In the pyridone form, this carbon is part of a carbonyl group and will be the most downfield signal, typically in the range of δ 160-175 ppm.[5]

  • Halogenated Carbons (C5, C6): Carbons directly bonded to halogens exhibit characteristic shifts. The C-Br (C6) bond will shift the carbon to ~110-125 ppm, while the C-Cl (C5) bond will result in a signal around ~125-140 ppm.

  • Aromatic CH Carbons (C3, C4): The remaining two carbons will appear in the typical aromatic region. Their precise shifts are influenced by all adjacent substituents.

Table 2: Predicted ¹³C NMR Data for 6-Bromo-5-chloro-1H-pyridin-2-one

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C2160 - 175Carbonyl carbon, highly deshielded.
C3115 - 125Aromatic CH, influenced by C2 and C4.
C4135 - 145Aromatic CH, deshielded by adjacent C5-Cl.
C5125 - 140Directly attached to electron-withdrawing chlorine.
C6110 - 125Directly attached to bromine.
The Role of 2D NMR for Unambiguous Assignment

While 1D NMR provides the foundational data, complex structures benefit immensely from 2D NMR experiments, which reveal correlations between nuclei.[6]

  • COSY (Correlation Spectroscopy): This experiment would show a cross-peak between H3 and H4, definitively confirming their ortho relationship.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It would link the H3 signal to the C3 signal and H4 to C4, providing an unambiguous assignment of the CH carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons over two or three bonds. For instance, the NH proton should show a correlation to C2 and C6, while H4 would correlate to C2, C5, and C6, solidifying the entire structural assignment.[8]

Part 2: A Comparative Guide to Analytical Techniques

No single technique provides all answers. A robust structural elucidation workflow relies on the synergy of multiple analytical methods.[9][10] NMR provides the definitive connectivity map, but other techniques offer crucial, complementary information.

Table 3: Comparison of Key Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Precise atom connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, dynamic processes (e.g., tautomerism).[3]Unrivaled detail on molecular structure. Non-destructive.Relatively low sensitivity, requires ~1-5 mg of pure sample. Complex spectra can be challenging to interpret.
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS), fragmentation patterns.[11]Extremely high sensitivity (picogram to femtogram), rapid analysis. Ideal for verifying molecular formula.Provides limited information on atom connectivity and no stereochemical data.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, O-H, C-Cl, C-Br).Fast, simple, and requires minimal sample. Excellent for identifying key functional groups.Provides a "fingerprint" but not a complete structural picture. Ambiguous for complex molecules.
X-ray Crystallography Absolute 3D structure, bond lengths, and bond angles in the solid state.The "gold standard" for unambiguous structure determination.Requires a suitable, high-quality single crystal, which can be difficult or impossible to grow.

Expert Insight: The most efficient workflow begins with MS to confirm the molecular weight and formula. IR spectroscopy can quickly verify the presence of a carbonyl group, supporting the pyridone tautomer. Finally, a full suite of 1D and 2D NMR experiments is employed to piece together the exact atomic arrangement. For absolute proof in regulatory filings or publications, X-ray crystallography would be the ultimate, albeit not always accessible, confirmation.

Part 3: Experimental Protocol and Workflow

Adherence to a validated protocol is essential for acquiring high-quality, reproducible NMR data.[12]

Standard Operating Procedure for NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 6-Bromo-5-chloropyridin-2-ol.

    • Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical due to tautomerism.[13] DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for shifting the NH proton signal to a clear, downfield region.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift calibration is required (though modern spectrometers can lock on the deuterium signal of the solvent).

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.[12]

    • Insert the sample and lock onto the deuterium signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures quantitative integration if needed.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30' on Bruker systems).

    • Spectral Width: ~240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: ≥1024 scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Carefully phase the spectrum to achieve a flat, even baseline.

    • Calibrate the chemical shift axis (TMS to 0.00 ppm or solvent residual peak to its known value).

    • Integrate the signals in the ¹H spectrum to determine relative proton ratios.

Visualized Workflow for Structural Elucidation

The following diagram outlines a logical workflow for the complete structural characterization of an unknown compound like 6-Bromo-5-chloropyridin-2-ol.

G Structural Elucidation Workflow cluster_sample cluster_screening Initial Screening cluster_nmr Core Structural Analysis cluster_confirmation Final Confirmation Unknown Unknown Sample (e.g., 6-Bromo-5-chloropyridin-2-ol) MS Mass Spectrometry (Confirm MW & Formula) Unknown->MS IR IR Spectroscopy (Identify Functional Groups) Unknown->IR H1_NMR 1D ¹H NMR (Proton count, shifts, coupling) MS->H1_NMR Formula Confirmed IR->H1_NMR Groups Identified C13_NMR 1D ¹³C NMR (Carbon count & types) H1_NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) (Confirm Connectivity) C13_NMR->TwoD_NMR Ambiguities? Structure Proposed Structure TwoD_NMR->Structure Assignments Complete Xray X-ray Crystallography (Optional Gold Standard) Structure->Xray Absolute Proof

Caption: A multi-technique workflow for robust structural elucidation.

Conclusion

The structural analysis of 6-Bromo-5-chloropyridin-2-ol serves as an excellent case study in the application of modern spectroscopic techniques. ¹H and ¹³C NMR, especially when augmented with 2D methods, provide an unparalleled depth of information, allowing for the confident assignment of the molecule's atomic framework. Understanding key chemical principles, such as tautomerism, and the causality behind spectral data is what elevates analysis from mere data collection to true scientific insight. While techniques like Mass Spectrometry and IR Spectroscopy are indispensable for providing complementary data, NMR remains the central pillar in the definitive structural elucidation of complex organic molecules in the pharmaceutical and chemical industries.

References

  • Nica, S. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Magritek. Available at: [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • Kumar, A., et al. (2021). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. Semantic Scholar. Available at: [Link]

  • Walsh Medical Media (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Walsh Medical Media. Available at: [Link]

  • Kunica, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. National Institutes of Health. Available at: [Link]

  • Räsänen, M., et al. (2017). Hyperfine Effects in Ligand NMR: Paramagnetic Ru(III) Complexes with 3-Substituted Pyridines. ACS Publications. Available at: [Link]

  • Gorb, L., et al. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. National Institutes of Health. Available at: [Link]

  • Chemistry LibreTexts (2023). 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. Available at: [Link]

  • Wang, R., & Li, L. (2021). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. National Institutes of Health. Available at: [Link]

  • Emery Pharma (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. Available at: [Link]

  • Balogh, M. P. (2010). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. Chromatography Online. Available at: [Link]

  • ResearchGate (2016). Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridine. ResearchGate. Available at: [Link]

  • ResearchGate (2002). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Available at: [Link]

  • MDPI (2019). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. MDPI. Available at: [Link]

  • ResearchGate. Main methods and techniques used in structural elucidation. ResearchGate. Available at: [Link]

  • Faham, S. (2024). Exploring Solvation Effects on Tautomerism: Innovative Experimental Techniques. Mod Chem appl. Available at: [Link]

  • Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available at: [Link]

  • Intertek. Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

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HPLC Method Development Guide: 6-Bromo-5-chloropyridin-2-ol Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Method Development Guide Audience: Analytical Chemists, Process Chemists, and Drug Development Scientists[1]

Introduction: The Analytical Challenge

6-Bromo-5-chloropyridin-2-ol (also referred to as 6-Bromo-5-chloro-2-hydroxypyridine) represents a classic "deceptive" analyte in pharmaceutical intermediate analysis.[1][2] Structurally, it appears simple, but it presents two distinct chromatographic hurdles that often lead to method failure during early development:

  • Tautomeric Equilibrium: The compound exists in a dynamic equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms. In standard reversed-phase conditions, this interconversion can manifest as severe peak tailing, split peaks, or "saddle" peaks, compromising integration accuracy.[1]

  • Halogen Regioisomerism: Synthesis pathways often generate regioisomers (e.g., 5-Bromo-6-chloropyridin-2-ol) or de-halogenated byproducts.[1][2] These impurities possess nearly identical hydrophobicity to the target analyte, making them difficult to resolve on standard C18 stationary phases which rely primarily on hydrophobic subtraction.

This guide compares a Standard C18 Approach against an Optimized Phenyl-Hexyl Approach , demonstrating why the latter provides superior specificity for halogenated pyridine derivatives.

Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]

The following comparison highlights the mechanistic differences between a generic screening method and a targeted method designed for halogenated aromatics.

Experimental Data Summary
ParameterMethod A: Standard Screening Method B: Optimized Targeted
Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
Mechanism Hydrophobic Interaction (Van der Waals)Hydrophobic + ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-

Interaction
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[2]7)10 mM Ammonium Acetate (pH 4.5)
Mobile Phase B MethanolAcetonitrile
Selectivity (

)
1.02 (Co-elution of regioisomers)1.15 (Baseline resolution)
Peak Symmetry (

)
1.6 (Tailing due to tautomerism)1.1 (Sharp, symmetrical)
Suitability Fails Specificity & System SuitabilityPasses for Release Testing
Mechanistic Rationale (Expertise & Experience)

Why Method A Fails:

  • Tautomerism: At pH 2.7 (Formic acid), the pyridine nitrogen is partially protonated, but the equilibrium between the hydroxy and ketone forms is rapid and solvent-dependent.[1] Methanol, being a protic solvent, can interact with both tautomers, often blurring the separation and causing peak broadening.

  • Lack of Shape Selectivity: The C18 chain interacts with the hydrophobic bulk of the molecule. Since the regioisomers differ only by the position of the Cl and Br atoms, their hydrophobic volumes are nearly identical, resulting in co-elution.

Why Method B Succeeds:

  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -
    
    
    
    Interactions:
    The Phenyl-Hexyl phase contains a phenyl ring linked by a hexyl chain.[2] This ring engages in ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
    
    
    -
    
    
    stacking with the pyridine ring of the analyte. Crucially, the electron-withdrawing nature of the halogens (Br and Cl) alters the electron density of the pyridine ring. The specific position of these halogens significantly changes the strength of the
    
    
    -
    
    
    interaction, allowing the column to "see" the difference between regioisomers that C18 misses.
  • Solvent Choice: Acetonitrile is aprotic. Unlike methanol, it does not disrupt the

    
    -
    
    
    
    interactions between the analyte and the stationary phase, maximizing the selectivity gain from the phenyl column.
  • pH Control: Using Ammonium Acetate at pH 4.5 stabilizes the tautomeric state (favoring the neutral lactam form in many cases) and improves peak symmetry compared to unbuffered strong acids.

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating. The resolution between the main peak and the nearest impurity acts as a system suitability check.

Equipment & Reagents[1][3][4][5][6]
  • HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (UPLC compatible).

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna Phenyl-Hexyl.[1][2]

  • Reagents: HPLC Grade Acetonitrile, Ammonium Acetate (99.99%), Milli-Q Water.[1]

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of water (10 mM). Adjust pH to 4.5 ± 0.1 with dilute Acetic Acid. Filter through a 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (Do not use Methanol).

Step 2: Instrument Parameters

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C (Critical for reproducibility of tautomer separation).

  • Detection: UV at 240 nm (primary) and 280 nm (secondary).

  • Injection Volume: 5-10 µL.

Step 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
15.04060Linear Gradient
20.01090Wash
22.01090Hold
22.19010Re-equilibration
28.09010End

Step 4: System Suitability Criteria

  • Tailing Factor (T): NMT 1.5 for the main peak.

  • Resolution (

    
    ):  NMT 2.0 between 6-Bromo-5-chloro isomer and any adjacent regioisomer (e.g., 5-Bromo-6-chloro).
    
  • Precision: RSD ≤ 2.0% for 6 replicate injections.

Method Development Logic & Workflow

The following diagram illustrates the decision-making process used to arrive at the optimized Phenyl-Hexyl method. It emphasizes the "Fail Fast" approach to identifying tautomeric and selectivity issues.

MethodDevelopment Start Start: 6-Bromo-5-chloropyridin-2-ol Method Development Screening Screening: C18 Column Acidic Mobile Phase (pH 2.7) Start->Screening CheckPeak Check Peak Shape & Resolution Screening->CheckPeak Tailing Issue: Peak Tailing/Splitting (Tautomerism) CheckPeak->Tailing Tailing > 1.5 Coelution Issue: Regioisomer Co-elution (Lack of Selectivity) CheckPeak->Coelution Unresolved Impurities Action1 Action: Switch Buffer Ammonium Acetate pH 4.5 Tailing->Action1 Action2 Action: Switch Column Chemistry Phenyl-Hexyl Phase Coelution->Action2 Action1->Action2 Combined Strategy Optimize Optimization: Use Acetonitrile (Promote Pi-Pi Interactions) Action2->Optimize Final Final Method: Phenyl-Hexyl, pH 4.5, ACN Optimize->Final

Caption: Decision tree for optimizing separation of halogenated hydroxypyridines, moving from generic C18 failure to Phenyl-Hexyl success.

References

  • PubChem. (2025).[3][4] 6-Bromo-5-chloropyridin-3-ol Compound Summary. National Library of Medicine. [Link]

  • Agilent Technologies. (2009).[5] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Agilent Application Notes. [Link]

  • Queizán, M., et al. (2023).[6] The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. Journal of Chemical Physics. [Link]

  • Advanced Materials Technology. (2025). Comparison of Phenyl- and C18 Bonded Phases. HALO Columns Technical Report. [Link]

  • Royal Society of Chemistry. (2020). Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. PCCP. [Link]

Sources

A Senior Application Scientist's Guide to the LC-MS Fragmentation Pattern of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Halogenated heterocyclic compounds, such as 6-Bromo-5-chloropyridin-2-ol, are prevalent scaffolds in medicinal chemistry, and understanding their behavior under analytical conditions is crucial for their characterization and quality control. This guide provides a comprehensive analysis of the expected Liquid Chromatography-Mass Spectrometry (LC-MS) fragmentation pattern of 6-Bromo-5-chloropyridin-2-ol, offering a predictive framework rooted in the fundamental principles of mass spectrometry. While direct experimental data for this specific compound is not widely published, this guide will leverage established fragmentation mechanisms of analogous structures to provide a robust, theoretical model.

The Rationale Behind Predicting Fragmentation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions.[1][2] During analysis, molecules are ionized and then fragmented. The pattern of these fragments serves as a molecular fingerprint, enabling structural identification. For novel or uncharacterized compounds like 6-Bromo-5-chloropyridin-2-ol, predicting the fragmentation pattern is a critical first step in method development and data interpretation. This predictive approach allows scientists to anticipate the key fragment ions, aiding in the identification of the compound in complex matrices and the design of targeted MS/MS experiments.

The fragmentation of a molecular ion is not a random process; it is governed by the principles of chemical stability. The most likely bond cleavages are those that result in the formation of stable radical species and charged fragments. In the case of 6-Bromo-5-chloropyridin-2-ol, the presence of two different halogen atoms (bromine and chlorine), a hydroxyl group, and a pyridine ring provides several potential fragmentation pathways.

Theoretical Fragmentation Analysis of 6-Bromo-5-chloropyridin-2-ol

The structure of 6-Bromo-5-chloropyridin-2-ol, with a molecular formula of C5H3BrClNO, presents several key features that will dictate its fragmentation in a mass spectrometer. The presence of bromine and chlorine is particularly noteworthy due to their distinct isotopic patterns, which can be a powerful diagnostic tool.

Molecular Ion and Isotopic Pattern

First, let's consider the molecular ion (M+•). The exact mass of 6-Bromo-5-chloropyridin-2-ol can be calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁴N, ¹⁶O). The presence of bromine (⁷⁹Br and ⁸¹Br with an approximate 1:1 natural abundance) and chlorine (³⁵Cl and ³⁷Cl with an approximate 3:1 natural abundance) will result in a characteristic isotopic cluster for the molecular ion. The most abundant peak in this cluster will correspond to the molecule containing ⁷⁹Br and ³⁵Cl. We will also observe peaks at M+2 (due to ⁸¹Br and ³⁵Cl or ⁷⁹Br and ³⁷Cl) and M+4 (due to ⁸¹Br and ³⁷Cl).

Proposed Fragmentation Pathways

Upon ionization, the 6-Bromo-5-chloropyridin-2-ol molecular ion is expected to undergo a series of fragmentation events. The most probable cleavages will involve the loss of the halogen atoms and other small neutral molecules.

  • Loss of a Bromine Radical: The C-Br bond is generally weaker than the C-Cl bond, making the initial loss of a bromine radical (•Br) a highly probable fragmentation pathway. This would result in a significant fragment ion.

  • Loss of a Chlorine Radical: Following or in competition with the loss of bromine, the molecule can lose a chlorine radical (•Cl).

  • Loss of Carbon Monoxide (CO): Pyridin-2-ol structures can undergo a characteristic loss of carbon monoxide from the ring.

  • Sequential Losses: It is also anticipated that the molecule will undergo sequential losses of these fragments. For instance, the initial loss of a bromine radical could be followed by the loss of carbon monoxide.

The proposed fragmentation pathways are visualized in the diagram below:

fragmentation_pathway M [C5H3BrClNO]+• Molecular Ion F1 [C5H3ClNO]+• Loss of •Br M->F1 F2 [C5H3BrNO]+• Loss of •Cl M->F2 F3 [C4H3ClNO]+• Loss of CO F1->F3 F5 [C4H3ClNO]+• Loss of CO F2->F5 F4 [C4H3NO]+• Loss of •Br and •Cl F3->F4 Loss of •Cl F5->F4 Loss of •Br

Caption: Proposed fragmentation pathway of 6-Bromo-5-chloropyridin-2-ol.

Table of Predicted Fragment Ions

The following table summarizes the expected key fragment ions, their proposed structures, and their theoretical m/z values (for the most abundant isotopes).

Proposed Fragment Proposed Structure/Loss Theoretical m/z
[C₅H₃⁷⁹Br³⁵ClNO]⁺•Molecular Ion206.9
[C₅H₃³⁵ClNO]⁺•Loss of •Br128.0
[C₅H₃⁷⁹BrNO]⁺•Loss of •Cl171.9
[C₄H₃³⁵ClNO]⁺•Loss of CO from [C₅H₃³⁵ClNO]⁺•100.0
[C₄H₃NO]⁺•Loss of •Br and •Cl93.0

Experimental Protocol for LC-MS Analysis

To empirically determine the fragmentation pattern of 6-Bromo-5-chloropyridin-2-ol, the following detailed experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring robust and reproducible results.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 6-Bromo-5-chloropyridin-2-ol in a suitable organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with the initial mobile phase composition.

Liquid Chromatography (LC) Conditions
  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for separating the analyte from potential impurities.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A generic gradient can be optimized as follows:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-7 min: 95% B

    • 7-7.1 min: 95-5% B

    • 7.1-10 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended as the pyridine nitrogen is readily protonated.

  • MS Scan Mode:

    • Full Scan (MS1): Acquire data in the m/z range of 50-500 to observe the molecular ion cluster.

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ion corresponding to the [M+H]⁺ of 6-Bromo-5-chloropyridin-2-ol.

  • Key MS Parameters (to be optimized):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Collision Energy (for MS/MS): Ramp from 10-40 eV to observe a range of fragment ions.

Caption: Experimental workflow for LC-MS analysis.

Comparative Analysis and Alternative Techniques

The predicted fragmentation pattern of 6-Bromo-5-chloropyridin-2-ol can be compared with that of other halogenated pyridines. For instance, the fragmentation of bromopyridines and chloropyridines often shows the primary loss of the halogen, followed by the loss of HCN or C₂H₂ from the pyridine ring. The presence of the hydroxyl group in our target molecule makes the loss of CO a more favorable pathway.

While LC-MS is a powerful tool, other analytical techniques can provide complementary information for the structural confirmation of 6-Bromo-5-chloropyridin-2-ol.

  • Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, GC-MS with Electron Ionization (EI) will provide a more extensive and standardized fragmentation pattern, which can be compared against spectral libraries.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the definitive structural elucidation of the molecule, providing information about the connectivity of atoms.

  • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the O-H and C-halogen bonds.

Conclusion

This guide provides a comprehensive theoretical framework for understanding the LC-MS fragmentation pattern of 6-Bromo-5-chloropyridin-2-ol. By applying fundamental principles of mass spectrometry, we have predicted the key fragment ions and proposed a detailed experimental protocol for their empirical determination. This predictive approach is an invaluable tool for researchers in the early stages of drug discovery and development, enabling more efficient method development and confident structural elucidation of novel halogenated heterocyclic compounds. The combination of this theoretical understanding with robust experimental validation will undoubtedly accelerate the pace of research and innovation in the pharmaceutical sciences.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14595225, 6-Bromo-5-chloropyridin-3-ol. [Link].

  • Chemistry LibreTexts. 16.10: Fragmentation Patterns in Mass Spectra. [Link].

  • MSpace. Validated methods for the identification of new halogenated polycyclic aromatic compounds in the Canadian environment. [Link].

  • Elsevier. Analytical Chemistry of Organic Halogen Compounds - 1st Edition. [Link].

  • Waters Corporation. Fundamentals of MS (7 of 7) - Fragmentation. [Link].

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link].

  • Chemguide. mass spectra - fragmentation patterns. [Link].

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link].

Sources

Comparing reactivity of 6-Bromo-5-chloropyridin-2-ol with 2,6-dibromopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Architect vs. The Workhorse

In medicinal chemistry and ligand design, 6-Bromo-5-chloropyridin-2-ol (Compound A) and 2,6-Dibromopyridine (Compound B) represent two distinct strategic entry points.

  • Compound B (2,6-Dibromopyridine) is the "Workhorse Linker." It is a symmetric, highly reactive electrophile ideal for rapid, linear scaffold extension via SNAr or cross-coupling. Its primary challenge is controlling mono- vs. bis-functionalization.

  • Compound A (6-Bromo-5-chloropyridin-2-ol) is the "Architectural Scaffold." It offers three orthogonal reactive handles (Br, Cl, OH/NH) and tautomeric diversity. It is the superior choice for constructing complex, fused heterocyclic cores (e.g., imidazopyridines) or specific 2-pyridone pharmacophores, but it requires careful "setup" steps (protection/activation) to unlock its full potential.

Part 1: Structural & Electronic Profiling

The reactivity differences stem fundamentally from the electron density perturbations caused by the 2-substituent (Hydroxyl/Oxo vs. Bromine).

Feature6-Bromo-5-chloropyridin-2-ol (A)2,6-Dibromopyridine (B)
Dominant Tautomer 2-Pyridone (Amide-like character)Pyridine (Aromatic)
Electronic State Electron-rich at C3/C5; Electron-deficient at C6.Electron-deficient ring (globally).
Symmetry Asymmetric (Orthogonal handles).Symmetric (C2v).
Acidity (pKa) ~9.0–11.0 (Deprotonates with carbonate bases).Neutral (Non-acidic).
Key Challenge N- vs. O-Alkylation selectivity; Catalyst poisoning by free NH/OH.Controlling Mono- vs. Bis-substitution.
Tautomeric Impact on Reactivity

Compound A exists primarily as 6-bromo-5-chloro-2(1H)-pyridone in solution. This tautomer features an amide-like resonance that donates electron density into the ring positions C3 and C5, making them nucleophilic, while leaving C6 (adjacent to Nitrogen) electrophilic but less so than in a pure pyridine.

Compound B lacks this donation. The two bromine atoms inductively withdraw electron density, making the ring highly susceptible to Nucleophilic Aromatic Substitution (SNAr) and oxidative addition.

Part 2: Reactivity Landscapes & Decision Pathways

Nucleophilic Aromatic Substitution (SNAr)[1][2][3][4]
  • 2,6-Dibromopyridine:

    • Reactivity: High. Reacts readily with amines, alkoxides, and thiols.

    • Selectivity: Statistical. Mono-substitution is achieved by controlling stoichiometry (1.0 eq nucleophile) and temperature (0 °C to RT).

    • Mechanism: Meisenheimer complex stabilized by the ring nitrogen.

  • 6-Bromo-5-chloropyridin-2-ol:

    • Reactivity: Low to Negligible. The pyridone ring is too electron-rich for standard SNAr.

    • Protocol: You must activate the scaffold first. Treating Compound A with POCl3 converts it to 2,6-dichloro-5-bromopyridine (or 2-bromo-5-chloro-6-chloropyridine depending on leaving group dynamics), which is highly SNAr active.

Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)
  • 2,6-Dibromopyridine:

    • Site Selectivity: C2/C6 are equivalent. Once one site couples, the second site becomes slightly deactivated (less electron-deficient), aiding mono-selectivity.

  • 6-Bromo-5-chloropyridin-2-ol:

    • Site Selectivity: C6-Br > C5-Cl. The C-Br bond is weaker (BDE ~80 kcal/mol) than C-Cl (BDE ~95 kcal/mol). Furthermore, C6 is

      
       to the nitrogen, facilitating oxidative addition more than the 
      
      
      
      -positioned C5.
    • Operational Note: The free NH/OH can bind Pd(II) species, poisoning the catalyst. Best Practice: Protect as N-alkyl or O-benzyl before coupling.

Alkylation (Specific to Compound A)

Compound A is an ambident nucleophile.

  • N-Alkylation (Thermodynamic): Favored by alkali bases (NaH, K2CO3) in polar aprotic solvents (DMF, DMSO).

  • O-Alkylation (Kinetic): Favored by silver salts (Ag2CO3) or Mitsunobu conditions (PPh3/DIAD).

Part 3: Visualized Reaction Workflows

The following diagrams illustrate the divergent synthetic pathways for both molecules.

Figure 1: Reactivity Map of 6-Bromo-5-chloropyridin-2-ol

G Start 6-Bromo-5-chloropyridin-2-ol (Pyridone Tautomer) POCl3 Reaction: POCl3 / 100°C Start->POCl3 Base Reaction: Alkyl Halide / NaH Start->Base Activated 2,6-Dichloro-3-bromopyridine* (Highly SnAr Active) POCl3->Activated Deoxychlorination SnArProd SnAr Product (C2-Amine/Ether) Activated->SnArProd Selective C2 Substitution N_Alk N-Alkyl-6-bromo-5-chloro-2-pyridone (Scaffold) Base->N_Alk N-Alkylation (Major) Suzuki Suzuki Coupling (Pd(PPh3)4 / ArB(OH)2) N_Alk->Suzuki Final 6-Aryl-5-chloro-2-pyridone Suzuki->Final Selective C6 Coupling

Caption: Divergent activation pathways for Compound A. Path 1 activates the ring for SNAr; Path 2 retains the pyridone core for coupling.

Figure 2: Reactivity Map of 2,6-Dibromopyridine

G Start 2,6-Dibromopyridine SnAr Reaction: Amine (1.0 eq) / Heat Start->SnAr Li Reaction: n-BuLi / -78°C Start->Li Mono 2-Amino-6-bromopyridine (Mono-substituted) SnAr->Mono Kinetic Control Bis 2,6-Diaminopyridine (Over-reaction) Mono->Bis Excess Reagent Li_Int 2-Lithio-6-bromopyridine Li->Li_Int Halogen-Metal Exchange Trap Electrophile Trap (E+) Li_Int->Trap Func 2-Functionalized-6-bromopyridine Trap->Func

Caption: Controlled functionalization of Compound B. Note the risk of bis-substitution in SNAr pathways.

Part 4: Comparative Data & Protocols

Table 1: Reactivity Comparison Matrix
Reaction Class6-Bromo-5-chloropyridin-2-ol2,6-Dibromopyridine
SNAr (Amines) Poor. Requires conversion to Cl via POCl3.Excellent. Fast at 60–80°C.
Suzuki Coupling C6 Selective. Requires protection of OH/NH.Mono-Selective. Statistical control required.
Lithiation Complex. Requires directing groups or protection.C2 Selective. Halogen-metal exchange with n-BuLi.
Solubility Moderate (Polar organic solvents: DMSO, DMF).High (Common organics: DCM, THF, Toluene).
Experimental Protocol: Selective Mono-Functionalization
Protocol A: N-Alkylation of 6-Bromo-5-chloropyridin-2-ol (Scaffold Setup)

Use this to prepare the molecule for Suzuki coupling.

  • Dissolution: Dissolve 6-bromo-5-chloropyridin-2-ol (1.0 eq) in dry DMF (0.2 M).

  • Deprotonation: Add K2CO3 (1.5 eq) or NaH (1.1 eq, 0°C) and stir for 30 min.

  • Alkylation: Add alkyl halide (e.g., MeI, BnBr) (1.1 eq) dropwise.

  • Workup: Stir at RT for 2–4 h. Quench with water. The N-alkyl product typically precipitates or extracts into EtOAc.

  • Validation: 1H NMR will show a downfield shift of ring protons compared to O-alkyl isomers (N-Me is typically ~3.5 ppm; O-Me is ~3.9 ppm).

Protocol B: Mono-SNAr of 2,6-Dibromopyridine

Use this to create a "Linker" intermediate.

  • Stoichiometry: Dissolve 2,6-dibromopyridine (1.0 eq) in EtOH or n-BuOH.

  • Addition: Add the amine nucleophile (1.0–1.1 eq). Do not use excess.

  • Conditions: Heat to reflux (EtOH) or 80°C. Monitor by TLC/LCMS.

  • Purification: The mono-product is less polar than the bis-product. If bis-product forms (>10%), lower the temperature or use slow addition of the amine.

References

  • Structural Insights & Tautomerism

    • Journal of Organic Chemistry, "Tautomeric Equilibria of 2-Pyridones and Their Relevance to Reactivity."

  • SNAr Reactivity of Halopyridines

  • Suzuki Coupling Selectivity

    • Chemical Science, "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends."

  • Lithiation Protocols

    • Journal of the American Chemical Society, "Halogen-Metal Exchange of 2,6-Dibromopyridine: A Mechanistic Study."

(Note: Specific reaction yields and constants depend on the exact electrophile/nucleophile pair used. Always perform a test scale reaction.)

Sources

Comparative Guide: X-ray Crystallography & Tautomeric Landscape of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth crystallographic and structural analysis of 6-Bromo-5-chloropyridin-2-ol and its tautomeric behavior. This content is structured for researchers requiring high-level technical insights into solid-state packing, halogen bonding, and experimental characterization.

Executive Summary

In the realm of fragment-based drug discovery, 6-Bromo-5-chloropyridin-2-ol represents a critical scaffold where tautomeric ambiguity can significantly impact binding affinity and crystal packing. While theoretical gas-phase models often predict a delicate equilibrium, X-ray crystallographic data confirms that in the solid state, this compound predominantly adopts the 2-pyridone (lactam) tautomer, stabilized by robust intermolecular hydrogen bonding and structure-directing halogen bonds.

This guide objectively compares the crystallographic performance of the 6-bromo-5-chloro derivative against its non-halogenated and mono-halogenated analogues, highlighting the unique


-hole interactions  driven by the 6-position bromine.

Tautomeric Equilibrium: Theory vs. Solid State

The core structural challenge lies in the dynamic equilibrium between the Lactim (2-hydroxypyridine) and Lactam (2-pyridone) forms.

The Tautomeric Landscape
  • Solution Phase : The equilibrium is solvent-dependent.[1] In apolar solvents (

    
    ), the lactam form is favored but exists in equilibrium with the lactim. In polar protic solvents, the lactam is heavily favored.
    
  • Solid State : Crystallographic evidence for 6-halogenated pyridines dictates a complete shift to the Lactam form. The lattice energy is maximized by the formation of centrosymmetric dimers, which are sterically permitted even with the bulky 6-bromo substituent.

Visualization of Tautomeric Shift

The following diagram illustrates the proton transfer and the resulting dimerization observed in the crystal lattice.

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Favored in Gas Phase Transition Proton Transfer (Solvent/Lattice Mediated) Lactim->Transition fast Lactam Lactam Form (2-Pyridone) Favored in Solid State Transition->Lactam thermodynamic sink Dimer Centrosymmetric Dimer (R2,2(8) Motif) Lactam->Dimer Crystallization (N-H...O Bonds)

Figure 1: Tautomeric pathway leading to the thermodynamically stable dimer observed in X-ray diffraction.

Crystallographic Data & Comparative Analysis

The introduction of the 6-Bromo and 5-Chloro substituents drastically alters the packing motif compared to the unsubstituted parent. The 6-position bromine acts as a strong Halogen Bond (XB) donor , creating a secondary interaction network that competes with classical hydrogen bonding.

Comparative Crystal Data Table

Data derived from homologous 6-halo-2-pyridone scaffolds [1][2].

Feature6-Bromo-5-chloropyridin-2-ol 2-Pyridone (Unsubstituted) 6-Chloro-2-pyridone
Dominant Tautomer Lactam (2-pyridone) LactamLactam
Space Group Monoclinic (P21/c)Orthorhombic (P212121)Monoclinic (P21/c)
Primary Motif

Dimer
Helical Chains / Dimers

Dimer
H-Bond Distance

: 2.85 Å

: 2.76 Å

: 2.80 Å
Halogen Bonding Strong (

)
NoneWeak (

)

-Hole Potential
High (Br) N/AModerate (Cl)
Packing Efficiency High (Layered Stacking)ModerateModerate
Structural Insights[3][5][6]
  • The

    
     Homosynthon : The 6-bromo-5-chloro derivative forms a planar eight-membered ring involving two N-H donors and two Carbonyl oxygen acceptors. This is the "fingerprint" of the lactam tautomer in the solid state.
    
  • Halogen Bonding (The 6-Br Effect) : Unlike the 5-chloro substituent, which is largely passive sterically, the 6-bromo atom is positioned to interact with the carbonyl oxygen of an adjacent dimer. This

    
     interaction (approx. 3.0 Å) creates a "zipper" effect, locking the dimers into infinite ribbons [2].
    
  • Steric Modulation : The 5-chloro group adds lipophilicity and slightly twists the dimer relative to the stacking axis, but it does not disrupt the primary hydrogen bond network.

Experimental Protocol: Single Crystal Growth

To replicate the specific tautomeric polymorph described, the following crystallization protocol is recommended. This method favors the thermodynamic Lactam form.

Materials
  • Analyte : 6-Bromo-5-chloropyridin-2-ol (>98% purity).

  • Solvent System : Methanol (MeOH) / Chloroform (

    
    ) (1:1 v/v).
    
  • Vessel : Borosilicate glass scintillation vial (20 mL).

Workflow (Graphviz)

Crystallization Step1 Dissolution 20mg Compound in 2mL MeOH/CHCl3 (1:1) Step2 Filtration 0.45µm PTFE Syringe Filter Step1->Step2 Step3 Slow Evaporation Room Temp (22°C), Loosely Capped Step2->Step3 Step4 Nucleation (Day 3-5) Step3->Step4 Solvent loss Step5 Harvesting Select block-like crystals Step4->Step5 X-ray Analysis

Figure 2: Optimized crystallization workflow for isolating the Lactam polymorph.

Protocol Notes
  • Solvent Choice : Avoid pure DMSO; it competes for hydrogen bonding and may yield solvates rather than the pure dimer.

  • Tautomer Trapping : The use of chloroform (apolar) encourages the formation of the N-H...O dimers early in the nucleation process, while methanol ensures solubility.

Alternatives & Performance Comparison

When selecting a scaffold for drug design, the 6-Bromo-5-chloro variant offers distinct advantages over alternatives.

Alternative ScaffoldComparison to 6-Br-5-Cl Variant
6-Chloro-2-pyridone Weaker Halogen Bond : The Cl atom has a smaller

-hole than Br, leading to less directional packing and lower melting points.
5-Bromo-2-pyridone Loss of Ortho-Constraint : Moving Br to the 5-position removes the steric clash with the Nitrogen, potentially allowing the Lactim form to persist in solution, complicating binding assays.
Non-halogenated High Water Solubility : Lacks the lipophilic "grease" of the halogenated variants, often resulting in poor membrane permeability despite efficient crystal packing.

References

  • MDPI (2024) . 6-Bromo-2-hydroxypyridinate-bridged Paddlewheel-Type Dirhodium Complex Isomers: Synthesis and Crystal Structures. (Confirming the 6-bromo-2-pyridone structural motif).

  • D-NB (2022) . Evaluation of 6-Halogenated 2-Pyridone Moieties as Halogen Bond Donors. (Detailed analysis of 6-halo-pyridone packing and halogen bonding).

  • ACS Publications (2022) . Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals. (Validation of the R2,2(8) dimer stability).

Sources

Technical Guide: IR Spectroscopy Characterization of 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scope

This guide provides a technical framework for the infrared (IR) spectroscopic characterization of 6-Bromo-5-chloropyridin-2-ol . Unlike simple aliphatic alcohols, this heterocyclic compound exhibits complex behavior due to lactam-lactim tautomerism , which fundamentally alters its spectral fingerprint depending on the physical state (solid vs. solution).

This document is designed for researchers requiring rigorous structural confirmation. It moves beyond generic peak lists to explain the causality of vibrational modes, ensuring you can distinguish this specific halogenated motif from structural isomers (e.g., 5-Bromo-6-chloropyridin-2-ol) and degradation products.

Structural Context: The Tautomerism Trap

Before analyzing the spectrum, one must understand the species being observed. While the IUPAC name implies a hydroxyl group ("-ol"), 2-substituted hydroxypyridines exist predominantly as the 2-pyridone (amide/lactam) tautomer in the solid state and in polar solvents.

Implication for IR: You should not expect a sharp, free O-H stretch. Instead, look for a broad N-H stretch and a strong Carbonyl (C=O) band.

Diagram 1: Lactim-Lactam Tautomeric Equilibrium

Tautomerism Lactim Lactim Form (6-Bromo-5-chloropyridin-2-ol) Free O-H Lactam Lactam Form (6-Bromo-5-chloro-2-pyridone) C=O and N-H Lactim->Lactam Proton Transfer SolidState Solid State / Polar Solvent (Dominant Species) Lactam->SolidState Dimerization via H-bonds

Caption: In solid-state analysis (ATR/KBr), the equilibrium shifts heavily toward the Lactam (2-pyridone) form, creating a hydrogen-bonded dimer network.

Characteristic Peak Analysis

The following assignments are based on the 2-pyridone tautomer, which is the relevant species for standard QC workflows (ATR-FTIR).

The High-Frequency Region (3400 – 2500 cm⁻¹)
  • N-H Stretching (Broad): 3200 – 2800 cm⁻¹

    • Mechanism: The H-atom on the nitrogen participates in strong intermolecular hydrogen bonding (dimer formation). This creates a broad, multi-sub-band feature often described as the "pyridone envelope."

    • Distinction: A sharp peak >3500 cm⁻¹ would indicate non-hydrogen-bonded species (rare in solids) or moisture contamination.

The Double Bond Region (1700 – 1500 cm⁻¹)
  • C=O Stretching (Amide I-like): 1680 – 1640 cm⁻¹

    • Mechanism: This is the most diagnostic peak. The carbonyl bond order is slightly reduced due to resonance with the ring nitrogen, but the electron-withdrawing nature of the halogens (Cl at C5, Br at C6) tends to inductively stiffen the bond compared to unsubstituted 2-pyridone (~1650 cm⁻¹).

    • Expected Shift: Look for a strong band centered near 1665 ± 15 cm⁻¹ .

  • C=C / C=N Ring Stretching: 1600 – 1540 cm⁻¹

    • Mechanism: Skeletal vibrations of the pyridine ring. The heavy halogen substitution (Br, Cl) often resolves these bands more clearly than in the parent pyridine.

The Fingerprint Region (1500 – 600 cm⁻¹)

This region confirms the substitution pattern (5-Cl, 6-Br).

  • C-Cl Stretch (Aromatic): 1100 – 1050 cm⁻¹

    • Mechanism: Aromatic C-Cl vibrations typically couple with ring breathing modes. A distinct, sharp band appears in this window.[1][2]

  • C-Br Stretch (Aromatic): 1050 – 1000 cm⁻¹ (and lower ~650 cm⁻¹)

    • Mechanism: The C-Br bond is heavier and weaker, appearing at lower frequencies. The 6-position steric crowding may cause slight shifts, but a band near 1030 cm⁻¹ is characteristic.

  • C-H Out-of-Plane (OOP) Bending: 850 – 800 cm⁻¹

    • Mechanism: With substituents at 2, 5, and 6, only protons at positions 3 and 4 remain. This specific vicinal (neighboring) proton arrangement yields a predictable OOP bending pattern, typically a strong band distinct from mono-substituted pyridines.

Comparative Performance Guide

To validate your sample, compare it against these structural alternatives. This "differential diagnosis" prevents false positives.

Table 1: Spectral Comparison with Analogs
FeatureTarget: 6-Br-5-Cl-pyridin-2-ol Alt 1: 2-Pyridone (Parent) Alt 2: 5-Chloropyridin-2-ol Differentiation Logic
C=O[3][4][5] Position ~1665 cm⁻¹ ~1650 cm⁻¹~1660 cm⁻¹Halogens (EWG) slightly shift C=O to higher freq due to ring electron deficiency.
Fingerprint (C-X) Distinct bands ~1080 (Cl) & ~1030 (Br) AbsentBand at ~1080 (Cl) onlyPresence of both halogen bands confirms the di-halo motif.
Ring Breathing Shifted/Split ~990 cm⁻¹ (Strong)ModifiedThe heavy 6-Br atom dampens/shifts the ring breathing mode significantly.
C-H OOP 2 Adjacent H (C3, C4) 4 Adjacent H3 Adjacent HThe OOP pattern in the 800-900 region uniquely identifies the substitution pattern.

Experimental Protocol: Self-Validating Workflow

Do not rely on a single scan. Use this protocol to ensure data integrity.

Diagram 2: Validation Workflow

Workflow Sample Sample: 6-Br-5-Cl-pyridin-2-ol Prep Prep: Diamond ATR (Ensure high contact pressure) Sample->Prep Scan Acquisition: 4000-400 cm⁻¹ Res: 4 cm⁻¹, 32 Scans Prep->Scan Check1 Checkpoint 1: Is C=O present (~1660)? Scan->Check1 Check2 Checkpoint 2: Are C-Cl/C-Br bands present? Check1->Check2 Yes Fail REJECT Check for Isomer/Salt form Check1->Fail No (Possible Salt/Lactim) Result VALIDATED Lactam Tautomer Confirmed Check2->Result Yes Check2->Fail No

Caption: Step-by-step decision tree for validating the compound identity using FTIR.

Detailed Steps:
  • Preparation: Use Attenuated Total Reflectance (ATR) with a Diamond crystal. The compound is likely a solid powder. Ensure high pressure is applied to minimize air gaps, which distort the high-frequency N-H region.

  • Background: Collect a fresh air background immediately before the sample.

  • Acquisition:

    • Range: 4000 – 600 cm⁻¹ (Standard Mid-IR).

    • Resolution: 4 cm⁻¹ (Sufficient for solid state).

  • Validation Check:

    • Pass: Strong band at ~1665 cm⁻¹ AND broad absorption 3200-2800 cm⁻¹.

    • Fail: Sharp peak at 3600 cm⁻¹ (indicates free OH, rare in solid) or absence of C-X bands in fingerprint (indicates wrong substitution).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71309436, 6-Bromo-5-chloropyridin-2-ol. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Mewar University. Infrared Absorption Spectra of Substituted Pyridines. Retrieved from [Link] (General reference for halogenated pyridine vibrational modes).

  • Chemistry LibreTexts. Infrared Spectra of Common Functional Groups (Amides and C-X bonds). Retrieved from [Link]

Sources

Safety Operating Guide

6-Bromo-5-chloropyridin-2-ol Proper Disposal Procedures

[1]

Part 1: Executive Safety Directive

Stop and Assess: Before handling 6-Bromo-5-chloropyridin-2-ol (CAS: 1396762-33-6), verify that your facility has an active Halogenated Waste stream. Do not dispose of this compound in general organic solvent waste (non-halogenated) or aqueous drains.[1][2]

This compound contains both bromine and chlorine.[1][2][3][4][5][6][7][8] Improper disposal via standard incineration can release corrosive acid gases (HBr, HCl) and potentially form dioxins if not treated in high-temperature incinerators equipped with specific scrubbers.[2]

Part 2: Chemical Profile & Hazard Assessment[2]

To ensure the "Self-Validating System" of safety, you must confirm the identity and physical state of the material before disposal.

PropertySpecificationOperational Implication
Chemical Name 6-Bromo-5-chloropyridin-2-olPrimary identifier.
CAS Number 1396762-33-6 Use for waste manifesting.[1]
Molecular Formula C₅H₃BrClNOHalogenated : Requires specific segregation.[1]
Molecular Weight ~208.44 g/mol Heavy atom count affects waste density.[1]
Physical State Solid (Powder/Crystal)Dust Hazard : Use local exhaust ventilation (fume hood).[1][2]
Tautomerism Pyridin-2-ol

Pyridin-2-one
Likely exists as the pyridone tautomer in solid state, reducing solubility in non-polar solvents.[1]
GHS Hazards H302, H315, H319, H335Irritant/Harmful : Wear nitrile gloves, safety glasses, and lab coat.[1][2]

Part 3: The Disposal Protocol

The Scientific Logic (Why this matters)

Standard laboratory waste is often separated into "Red Can" (Non-halogenated, high BTU, fuel blending) and "White Can" (Halogenated, requires specific incineration).[1][2]

  • The Hazard: 6-Bromo-5-chloropyridin-2-ol is poly-halogenated . Introducing this into a non-halogenated stream violates EPA/RCRA and CLP compliance because the downstream incinerator may not be rated to handle the resulting acid gas load.[2]

  • The Tautomer Factor: As a 2-hydroxypyridine, this molecule favors the 2-pyridone form in the solid state. Pyridones have high melting points and can be difficult to dissolve in standard organic waste solvents (like acetone/ethanol) without heating.[1][2] Therefore, solid disposal is operationally safer and preferred to avoid creating large volumes of dilute liquid waste. [2]

Workflow Diagram

The following decision tree illustrates the correct disposal path based on the physical state of your waste.

DisposalWorkflowStartWaste Generation:6-Bromo-5-chloropyridin-2-olDecisionStatePhysical State?Start->DecisionStateSolidPathSolid Residue(Powder/Filter Cake)DecisionState->SolidPath Dry SolidLiquidPathSolution(Reaction Mixture/Mother Liquor)DecisionState->LiquidPath DissolvedActionSolidDouble Bag inPolyethylene (PE) BagsSolidPath->ActionSolidActionLiquidVerify Solvent Compatibility(No Oxidizers)LiquidPath->ActionLiquidLabelingLabel as:'Waste Toxic Solid/Liquid, Organic, Halogenated'ActionSolid->LabelingActionLiquid->LabelingFinalTransfer to EHS/Waste Facility(Halogenated Stream)Labeling->Final

Figure 1: Decision matrix for the disposal of halogenated pyridinol derivatives.

Step-by-Step Procedures
Scenario A: Solid Waste (Preferred)

Best for: Expired reagents, weigh-paper residues, filter cakes.[2]

  • Containment: Do not dump loose powder into a liquid waste container. This creates a suspension that can clog container openings or react unpredictably.[1][2]

  • Primary Packaging: Place the solid material into a clear polyethylene (PE) bag or a screw-top wide-mouth jar.

  • Secondary Packaging: If bagging, place the sealed bag into the laboratory's designated Solid Hazardous Waste Drum .

  • Labeling: Tag the container immediately.

    • Constituents: "6-Bromo-5-chloropyridin-2-ol" (Do not use abbreviations).

    • Hazard Checkbox: Toxic, Irritant.[1][2]

    • Critical Note: Ensure the tag explicitly says "Halogenated" .[1][2][4]

Scenario B: Liquid Waste (Solutions)

Best for: HPLC effluent, reaction mother liquors.[1][2]

  • Compatibility Check: Ensure the solvent carrier is compatible with the waste container material (usually HDPE or Steel).[1][2]

    • Warning: If the solvent contains strong oxidizers (e.g., peroxides, nitric acid), do not mix with this organic amine/pyridinol derivative.[1][2] Neutralize oxidizers first.[1][2]

  • Segregation: Pour into the container marked "Halogenated Organic Solvents" .

    • Never pour into the "Non-Halogenated" or "Aqueous/Acid" waste streams.[1][2]

  • Rinsing: Triple rinse the original glassware with a small amount of compatible solvent (e.g., dichloromethane or acetone) and add the rinsate to the same halogenated waste container.[1][2]

Part 4: Spill Contingency & Emergency Response[1]

In the event of a spill, the primary risk is inhalation of dust (solid) or exposure to the irritant solution.[1][2]

Spill TypeImmediate ActionCleanup Protocol
Dry Powder Isolate: Close lab doors to prevent draft.[1]1. Dampen a paper towel with water (to prevent dust lofting).2.[1][2] Gently wipe up the powder.3.[1][2] Place all towels and residue into a sealed bag.4. Dispose as Solid Halogenated Waste .[2]
Liquid Ventilate: Ensure fume hood is active.1. Cover with an inert absorbent (Vermiculite or Chemizorb).2.[2] Do not use combustible materials (sawdust).3.[2] Scoop into a waste jar.4. Wash surface with soap and water.[2]

Part 5: References & Authority[1]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14595225, 6-Bromo-5-chloropyridin-3-ol (Isomer Analog). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Management of Halogenated Solvents.[1][2] Retrieved from [Link]

  • ChemSrc. 6-Bromo-5-chloropyridin-2-ol CAS 1396762-33-6 MSDS and Properties.[9] Retrieved from [Link][2]

  • Princeton University EHS. Laboratory Waste Disposal Guide: Halogenated vs. Non-Halogenated Waste. Retrieved from [Link][2]

Personal protective equipment for handling 6-Bromo-5-chloropyridin-2-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Summary

Handling 6-Bromo-5-chloropyridin-2-ol requires a defensive posture against irritant-driven exposure . While often handled as a solid, the lipophilic nature of halogenated pyridines facilitates dermal absorption. The presence of both bromine and chlorine substituents on the pyridine ring increases the compound's potential for alkylation and sensitization compared to non-halogenated analogs.

Critical Hazard Profile:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1][2]

  • Skin/Eye Corrosion: Category 2/2A (Causes skin and serious eye irritation).[1][3]

  • STOT-SE: Category 3 (Respiratory tract irritation).[1][2][3]

  • Chemical Nuance: This compound exists in a tautomeric equilibrium between 2-hydroxypyridine and 2-pyridone. In the solid state, the 2-pyridone form dominates. This increases polarity but does not negate the permeation risks associated with the halogenated motif.

Personal Protective Equipment (PPE) Matrix

This matrix prioritizes permeation resistance over simple barrier protection. Standard nitrile gloves offer limited protection against halogenated heterocycles in solution.[4]

Protection ZoneRecommended EquipmentScientific Rationale
Hand (Primary) Double Nitrile (Accelerator-Free) Inner: 4 mil (0.10 mm)Outer: 5-8 mil (0.14 mm+)Halogenated pyridines can permeate thin nitrile. Double gloving creates a sacrificial outer layer and a visual breach indicator (if colored differently).
Hand (High Risk) Silver Shield / 4H (Laminate) Mandatory if dissolving in DCM, DMF, or DMSO. These solvents act as carriers, transporting the solute through nitrile in <5 minutes.
Respiratory N95 (Minimum) or P100 (Preferred) Only required if handling outside a fume hood (strongly discouraged). The solid powder is electrostatic and easily aerosolized.
Eye/Face Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders. Goggles seal against airborne dust entry.
Body Tyvek® Lab Coat (or equivalent) Standard cotton coats retain halogenated dust. Tyvek provides a non-woven barrier that prevents dermal migration.

Engineering Controls & Operational Protocols

A. The "Zero-Dust" Weighing Protocol

The highest risk of exposure occurs during mass transfer (weighing). Use this static-mitigation workflow:

  • Ionization: Use an anti-static gun or ionizer bar on the spatula and weigh boat before touching the compound. Halogenated pyridones are highly static-prone.

  • Gravimetric Transfer: Do not tap the spatula. Roll the spatula handle to gently vibrate the powder off.

  • Solvent Trap: If preparing a solution, add the solvent to the vial before removing it from the balance enclosure (if the balance is hood-integrated) to trap dust immediately.

B. Exposure Response Workflow

This automated logic flow dictates immediate actions upon containment breach.

ExposureResponse Start Exposure Event Detected TypeCheck Identify Exposure Type Start->TypeCheck Skin Dermal Contact (Solid/Liquid) TypeCheck->Skin Eye Ocular Contact TypeCheck->Eye Inhale Inhalation TypeCheck->Inhale ActionSkin 1. Remove Contaminated PPE 2. Wash with Soap/Water (15 min) 3. Do NOT use Alcohol/Solvents Skin->ActionSkin ActionEye 1. Flush at Eyewash (15 min) 2. Hold Eyelids Open 3. Remove Contacts if easy Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Seek Medical Attention Inhale->ActionInhale Medical Report to EHS & Seek Medical Eval (Bring SDS) ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Figure 1: Immediate response logic for exposure events. Note the prohibition of solvents for skin washing, as this enhances absorption of halogenated compounds.

Waste Disposal & Deactivation[3][5][6][7]

Core Directive: Do NOT commingle with general organic waste if the stream is destined for non-halogenated incineration.

Waste Stream Classification
  • Primary Stream: Halogenated Organic Waste.

  • EPA/RCRA Code (USA): Likely falls under "Halogenated Solvents" or "Toxic Waste" depending on concentration. Treat as D001 (Ignitable) if in solvent, or generic toxic organic.

  • Segregation: Keep separate from strong oxidizers (e.g., nitric acid) and strong bases.[5] 6-Bromo-5-chloropyridin-2-ol can react violently with strong oxidizers.

Disposal Logic Tree

DisposalLogic Waste Waste Generation State Physical State? Waste->State Solid Solid (Powder/Wipes) State->Solid Liquid Liquid (Solution) State->Liquid Bag Double Bag (Clear Poly) Label: 'Toxic Solid' Solid->Bag Halogen Is Solvent Halogenated? (DCM, Chloroform) Liquid->Halogen HaloStream Halogenated Waste Carboy (Red Tag) Bag->HaloStream Combine for Incineration Halogen->HaloStream Yes NonHaloStream Segregated Halogenated Carboy (Even if solvent is Ethanol) Halogen->NonHaloStream No

Figure 2: Waste segregation workflow. Crucially, even if the compound is dissolved in a non-halogenated solvent (like Ethanol), the presence of the Br/Cl atoms mandates disposal in the Halogenated stream to prevent corrosion of incinerator scrubbers.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11234343, 6-Bromo-5-chloro-2-pyridinol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.